molecular formula C15H18I3NO5 B1619539 Iolixanic acid CAS No. 22730-86-5

Iolixanic acid

Cat. No.: B1619539
CAS No.: 22730-86-5
M. Wt: 673.02 g/mol
InChI Key: HCPRJARHRUCLBG-UHFFFAOYSA-N
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Description

Iolixanic acid is a useful research compound. Its molecular formula is C15H18I3NO5 and its molecular weight is 673.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iolixanic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iolixanic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22730-86-5

Molecular Formula

C15H18I3NO5

Molecular Weight

673.02 g/mol

IUPAC Name

2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid

InChI

InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22)

InChI Key

HCPRJARHRUCLBG-UHFFFAOYSA-N

SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C

Canonical SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Iolixanic Acid – Structure, Properties, and Pharmacochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iolixanic Acid (CAS: 22730-86-5) is a triiodinated benzoic acid derivative belonging to the class of ionic iodinated contrast media (ICM) . Historically developed for diagnostic imaging, specifically oral cholecystography and cholangiography , it utilizes the high atomic number of iodine (


) to attenuate X-rays, providing radiopacity in soft tissues.

Unlike modern non-ionic hydrophilic agents (e.g., Iohexol), Iolixanic acid possesses a free carboxylic acid moiety and a lipophilic polyether side chain. This unique amphiphilic structure directs its pharmacokinetics towards hepatic uptake and biliary excretion, rather than the purely renal clearance seen with urographic agents. This guide provides a comprehensive technical analysis of its chemical identity, synthesis logic, physicochemical behavior, and pharmacological profile.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-[2-[3-(N-ethylacetamido)-2,4,6-triiodophenoxy]ethoxy]propionic acid
CAS Registry Number 22730-86-5
Molecular Formula

Molecular Weight 673.02 g/mol
Synonyms B 8890, Iodoxanic acid (monomer ref), Iolixanic acid
Classification Ionic Monomeric Iodinated Contrast Agent
Structural Architecture

The molecule is built upon a 2,4,6-triiodobenzene scaffold, the industry standard for contrast media due to the stability of the Carbon-Iodine bond.

  • Core: 2,4,6-Triiodobenzene ring ensures high radiodensity.

  • Position 1 (Functional Side Chain): A polyether-linked propionic acid group (-O-CH2-CH2-O-CH(CH3)-COOH). This ether linkage increases lipophilicity compared to amide linkers, facilitating hepatocyte transport, while the carboxylic acid allows for salt formation (solubility) and subsequent protein binding.

  • Position 3 (Amine Derivative): An N-ethylacetamido group (-N(Et)Ac).[1] This substitution shields the nitrogen, reducing toxicity compared to free amines, and modulates the overall polarity of the molecule.

Visualization of Chemical Connectivity

The following diagram illustrates the logical connectivity and functional zones of the Iolixanic acid molecule.

IolixanicStructure Figure 1: Functional Architecture of Iolixanic Acid Core Triiodobenzene Core (Radiopacity) Iodine 3 x Iodine Atoms (X-Ray Attenuation) Core->Iodine C-2, C-4, C-6 SideChain1 Polyether-Propionic Acid (Hepatic Targeting/Solubility) Core->SideChain1 C-1 (Ether Link) SideChain2 N-Ethylacetamido Group (Toxicity Shielding) Core->SideChain2 C-3 (Amide Link)

Physicochemical Properties[3][4]

Solubility and pKa
  • Acid Form: The free acid form of Iolixanic acid is sparingly soluble in water but soluble in organic solvents (ethanol, acetone) and alkaline solutions.

  • Salt Form: For clinical administration, it is typically formulated as a sodium or meglumine salt, which is highly water-soluble.

  • Lipophilicity: Iolixanic acid exhibits higher lipophilicity than urographic agents (like iopamidol). This is a critical design feature; the LogP (partition coefficient) is optimized to allow passive diffusion or carrier-mediated uptake across the hepatocyte membrane.

Stability
  • Iodine Stability: The iodine atoms are sterically hindered by the adjacent functional groups, preventing deiodination in vivo (which would lead to thyrotoxicity).

  • Chemical Stability: The ether linkages are hydrolytically stable. The amide bond is resistant to enzymatic cleavage under physiological conditions.

Synthesis and Manufacturing Logic

The synthesis of Iolixanic acid follows the "classical" route for iodinated contrast media, involving the iodination of an aniline derivative followed by N-alkylation and O-alkylation.

Retrosynthetic Analysis
  • Target: Iolixanic Acid[2][3][4][5][6][7][8]

  • Precursor A: 3-amino-2,4,6-triiodophenol (The iodinated core).

  • Precursor B: 2-(2-chloroethoxy)propionate (The side chain linker).

Step-by-Step Synthesis Protocol (Reconstructed)

Step 1: Iodination of 3-aminophenol

  • Reagents: Iodine monochloride (ICl) in HCl.

  • Process: Electrophilic aromatic substitution. The activating hydroxyl and amino groups direct iodine to the 2, 4, and 6 positions.

  • Product: 3-amino-2,4,6-triiodophenol.

Step 2: Acetylation & N-Alkylation

  • Reagents: Acetic anhydride, followed by Ethyl iodide (EtI) and base.

  • Process: The amine is first acetylated to protect it and reduce reactivity. It is then N-ethylated to form the N-ethylacetamido moiety.

  • Rationale: N-alkylation prevents hydrogen bonding that causes high viscosity and reduces chemotoxicity.

Step 3: O-Alkylation (Ether Formation)

  • Reagents: Ethyl 2-(2-chloroethoxy)propionate, Sodium Ethoxide (NaOEt).

  • Process: Williamson ether synthesis. The phenolic hydroxyl group attacks the alkyl halide.

  • Product: Iolixanic acid ethyl ester.

Step 4: Hydrolysis

  • Process: Acid or base hydrolysis of the ester to yield the free carboxylic acid (Iolixanic Acid).

SynthesisFlow Figure 2: Synthetic Pathway for Iolixanic Acid Start 3-Aminophenol Step1 Iodination (ICl/HCl) -> 3-Amino-2,4,6-triiodophenol Start->Step1 Step2 Acetylation & N-Ethylation -> 3-(N-ethylacetamido)-2,4,6-triiodophenol Step1->Step2 Step3 O-Alkylation (w/ Chloro-ethoxy-propionate) Step2->Step3 Step4 Hydrolysis -> Free Acid Generation Step3->Step4 Final Iolixanic Acid Step4->Final

Mechanism of Action & Pharmacology

Radiopacity Mechanism

Iolixanic acid functions purely through atomic physics , not receptor binding.

  • Interaction: X-ray photons interact with the K-shell electrons of the Iodine atoms (

    
    ).
    
  • Photoelectric Effect: The energy of diagnostic X-rays (40-80 keV) is close to the K-edge of iodine (33.2 keV), maximizing absorption.

  • Result: The molecule casts a "shadow" on the X-ray detector, delineating the structures where it accumulates (gallbladder/bile ducts).

Pharmacokinetics (ADME)

The defining feature of Iolixanic acid is its hepatobiliary tropism .

  • Absorption (Oral): Absorbed in the small intestine. The carboxylic acid is protonated in the stomach (low solubility) but forms soluble salts in the alkaline duodenum.

  • Distribution: Binds to plasma albumin (high protein binding >90%). This prevents glomerular filtration by the kidneys, forcing the liver to clear it.

  • Metabolism/Transport:

    • Uptake by hepatocytes via OATP (Organic Anion Transporting Polypeptides).

    • Unlike many drugs, it is not extensively metabolized (e.g., glucuronidated) but is excreted unchanged or as a conjugate into the bile.

  • Excretion: Active transport into the bile canaliculi via MRP2 (Multidrug Resistance-associated Protein 2). The concentration in bile becomes 10-50x higher than in plasma, rendering the gallbladder visible.

PK_Pathway Figure 3: Pharmacokinetic Fate of Iolixanic Acid Oral Oral Admin Gut Intestinal Absorption (pH dependent) Oral->Gut Blood Plasma Albumin Binding (Prevents Renal Filtration) Gut->Blood Liver Hepatocyte Uptake (OATP Transporters) Blood->Liver High Affinity Bile Biliary Excretion (Concentration in Gallbladder) Liver->Bile Active Transport Feces Fecal Elimination Bile->Feces

[10]

Clinical Applications & Safety Profile

Diagnostic Utility
  • Primary Use: Oral Cholecystography (OCG).

  • Target Pathology: Detection of gallstones (cholelithiasis) and assessment of gallbladder function.

  • Status: Largely superseded by Ultrasound and MRI (MRCP) due to the slower timeframe (requires overnight accumulation) and toxicity risks of oral contrast agents.

Toxicology and Safety
  • Nephrotoxicity: While primarily hepatotropic, "vicarious excretion" via the kidneys occurs if liver function is impaired, posing a risk of Contrast-Induced Nephropathy (CIN).

  • Thyroid Function: Free iodide (from trace deiodination) can suppress thyroid function (Wolff-Chaikoff effect) or trigger hyperthyroidism (Jod-Basedow phenomenon).

  • Hypersensitivity: As an ionic monomer, it carries a higher risk of anaphylactoid reactions (histamine release) compared to non-ionic agents due to high osmolality and charge.

References

  • National Center for Advancing Translational Sciences (NCATS). Iolixanic Acid - Inxight Drugs. Retrieved from [Link]

  • PubChem. Iolixanic Acid (CID 65705). National Library of Medicine. Retrieved from [Link]

  • World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances.[2] (Lists Iolixanic acid as a recognized INN).

  • Bracco Industria Chimica S.p.A. Patent Records for Iodinated Contrast Media (Historical).[1] (Referenced via chemical structure associations in patent literature).

Sources

An In-depth Technical Guide to Iolixanic Acid: A Historical and Scientific Review of a Cholangiographic Contrast Agent

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Iolixanic acid, a tri-iodinated contrast agent historically used in diagnostic imaging. Developed for researchers, scientists, and professionals in drug development, this document delves into the discovery, history, chemical synthesis, mechanism of action, and clinical application of this compound, placing it within the broader context of radiological contrast media development.

Introduction: The Quest for Biliary Tract Visualization

The visualization of the gallbladder and biliary ducts, a procedure known as cholecystography, has been a cornerstone of diagnostic medicine for detecting pathologies such as gallstones (cholelithiasis). The principle of this technique, first developed in 1924, relies on the administration of a contrast agent that is absorbed from the intestine, processed by the liver, and concentrated in the gallbladder.[1] This concentration of a radiopaque substance allows for clear X-ray imaging of the gallbladder, revealing abnormalities like radiolucent gallstones, which are otherwise invisible.[2][3]

Iolixanic acid emerged during a period of intense research and development in the mid-20th century, focused on creating safer and more effective iodinated contrast media. This guide will explore the scientific journey of Iolixanic acid, from its conceptualization to its application in clinical practice.

Discovery and Historical Context

Iolixanic acid, also known by its synonym Iodoxamic acid, was developed and patented by the Italian pharmaceutical company Bracco Industria Chimica S.p.A.[4] Bracco has a long history in the field of diagnostic imaging, with a significant focus on the chemistry of iodine for contrast agents since the 1950s under the direction of Fulvio Bracco.[5] The company was responsible for the development of other notable contrast agents, such as Iodamide in 1962 and the revolutionary non-ionic agent Iopamidol in 1981.[4][6]

The use of oral cholecystography, and agents like Iolixanic acid, has largely been superseded by modern imaging techniques such as ultrasonography and computed tomography (CT), which are faster, more accurate for many conditions, and do not involve exposure to iodine-based contrast agents.[3]

Chemical Properties and Synthesis

Iolixanic acid is a complex organic molecule with the chemical formula C15H18I3NO5 and a molecular weight of 673.02 g/mol .[2][9] Its systematic IUPAC name is 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid.[2][9] The structure is characterized by a tri-iodinated benzene ring, which is responsible for its radiopacity, linked to a propanoic acid group through an ether and ethoxy bridge.

PropertyValue
Molecular FormulaC15H18I3NO5
Molecular Weight673.02 g/mol
IUPAC Name2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid
SynonymsIodoxanic acid, Endomirabil

Table 1: Chemical Properties of Iolixanic Acid. [2][7][9]

Synthesis Protocol

The synthesis of tri-iodinated benzoic acid derivatives, the core of many contrast agents, generally involves a multi-step process. While a specific, detailed protocol for Iolixanic acid from its original patent (ZA6803090) is not readily accessible, a general methodology can be inferred from patents for similar compounds like ioxitalamic acid.[10] The synthesis would likely follow these key steps:

  • Amidation and Reduction: Starting with a nitro-substituted aromatic precursor, an amidation reaction is carried out, followed by a catalytic reduction of the nitro group to an amine.

  • Iodination: The aromatic ring is then tri-iodinated. A common method for this is the use of iodine monochloride in an aqueous solution. This step is crucial for imparting the radiopaque property to the molecule.

  • Acetylation and Further Modification: The amino group is acetylated, and subsequent reactions are performed to build the side chain containing the ether and propanoic acid moieties.

Synthesis_Pathway A Nitro-aromatic Precursor B Amidation & Reduction A->B 1. C Tri-iodination B->C 2. Iodine Monochloride D Acetylation & Side-chain Elongation C->D 3. E Iolixanic Acid D->E Final Product

Figure 1: Generalized synthesis pathway for tri-iodinated contrast agents.

Mechanism of Action

The fundamental principle behind the function of Iolixanic acid as a contrast agent lies in the high atomic number of iodine. The three iodine atoms in the molecule absorb X-rays to a much greater extent than the surrounding soft tissues of the body.[11]

Pharmacokinetic Pathway

Pharmacokinetics Ingestion Oral Ingestion Absorption Intestinal Absorption Ingestion->Absorption Bloodstream Transport in Bloodstream Absorption->Bloodstream Liver Hepatic Uptake & Excretion Bloodstream->Liver Gallbladder Concentration in Gallbladder Liver->Gallbladder Excretion Biliary & Renal Excretion Liver->Excretion Imaging X-ray Imaging Gallbladder->Imaging Gallbladder->Excretion Bile Release

Figure 2: Pharmacokinetic pathway of Iolixanic Acid.

Following oral administration, Iolixanic acid is absorbed from the gastrointestinal tract into the bloodstream.[2][3] It is then taken up by the liver and excreted into the bile.[2] The gallbladder concentrates the bile by absorbing water, leading to a high concentration of the iodine-containing Iolixanic acid.[1] During an X-ray examination, this high concentration of iodine within the gallbladder makes it opaque to the X-rays, providing a clear outline of the organ.[3] Any radiolucent gallstones present will appear as darker areas against the bright, opacified gallbladder.[2]

Clinical Application and Efficacy

Iolixanic acid was used for oral and intravenous cholecystography and cholangiography to diagnose gallbladder diseases.[7] Clinical studies conducted in the 1970s demonstrated its good tolerability and diagnostic effectiveness.[7] In a study of 86 cases, Iolixanic acid (as Endomirabil) showed a very good to good tolerability and a good diagnostic effect.[7]

The primary application was the detection of gallstones, particularly those that are not calcified and therefore not visible on a standard X-ray.[2][12] The opacification of the gallbladder following the administration of the contrast agent allows for the visualization of these radiolucent stones.[12]

The efficacy of oral cholecystographic agents was a subject of comparative studies. For instance, iopronic acid was shown to have a higher opacification power in shorter times compared to iocetamic acid.[6] Clinical trials also compared different dosing regimens and combinations of contrast agents to optimize gallbladder visualization.[11][13]

Decline in Use and Modern Alternatives

The use of oral cholecystography with agents like Iolixanic acid has significantly declined due to the advent of more advanced imaging modalities. Ultrasonography is now the primary method for diagnosing gallstones due to its high accuracy, lack of ionizing radiation, and immediate results.[3] Computed tomography (CT) and magnetic resonance imaging (MRI) also offer detailed views of the gallbladder and biliary system.

While oral cholecystography is now largely of historical interest, it played a crucial role in the diagnosis of gallbladder disease for several decades and contributed to the development of safer and more effective diagnostic imaging agents.

Conclusion

Iolixanic acid represents a significant step in the historical development of radiological contrast media. As a product of Bracco's dedicated research in iodine chemistry, it provided a valuable tool for the diagnosis of gallbladder diseases in its time. While it has been superseded by modern imaging technologies, the principles of its design and mechanism of action laid the groundwork for subsequent innovations in the field of diagnostic imaging. This guide has provided a technical overview of its discovery, synthesis, and clinical application, offering valuable insights for professionals in the field of drug development and medical history.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65705, Iolixanic Acid.
  • Cholecystography. In: Encyclopædia Britannica.
  • MedicineNet.
  • Wikipedia. Bracco (company).
  • PubChemLite. Iolixanic acid (C15H18I3NO5).
  • Keiner, F. (1976). [Clinical Experiences With Iodoxamic Acid in the Cholecystography-Cholangiography (Author's Transl)]. Medizinische Klinik, 71(44), 1885-1890.
  • Mützel, W., Speck, U., & Weinmann, H. J. (1978). [Pharmacology of iotroxic acid, a new intravenous cholangiographic agent. II. Experimental animal study of side effects]. Arzneimittel-Forschung, 28(12), 2290-2296.
  • Tudyka, J., & van der Hulst, V. P. (1992). Radiographic features of oral cholecystograms of 448 symptomatic gallstone patients: implications for nonsurgical therapy.
  • Bracco. Our history.
  • Lutman, M., Morassut, S., Bigai, M., Galassi, G., Galofaro, G., & Piazza, P. (1980). [Comparative study with a closed sequential design between iopronic and iocetamic acid in oral cholecystocholangiography with radiograms in short and standard times. Laboratory evaluation of hepatic function (author's transl)]. La Radiologia medica, 66(7-8), 517-522.
  • Sarva, R. P., Farivar, S., Fromm, H., & Poller, W. (1981). A clinical trial of oral cholecystography using combinations of contrast agents and two consecutive doses. Gastroenterology, 81(4), 742-746.
  • Archivio Storico Bracco. The company's activities began on 1 June with five employees, a number which grew to 17 by the end of the year. The first product list, with 20 specialised products, was also released.
  • Thompson, W. M., Meyers, W. C., Shaw, M., Bates, M., Johnson, G. A., & Hedlund, L. W. (1982). Gallbladder density and iodine concentration in humans during oral cholecystography. A comparison of iopanoic acid and iopronic acid.
  • Oto, M., Tsuchiya, Y., Miyazaki, I., Konishi, K., & Yamazaki, M. (1975). [Evaluation of iodoxamic acid for cholecystocholangiography - a comparison with adipiodone preparation]. Nihon Shokakibyo Gakkai zasshi. The Japanese journal of gastro-enterology, 72(6), 703-724.
  • Inxight Drugs. IODOXAMIC ACID.
  • Google Arts & Culture. The discovery of a revolutionary molecule.
  • CN1314659C - Method for preparing ioxitalamic acid - Google P
  • PR Newswire.
  • How Radiology Works.

Sources

Preclinical Evaluation Framework: Biological Activity & Safety Profiling of Iolixanic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iolixanic acid (3-(3-acetylamino-2,4,6-triiodophenoxy)-2-methylpropionic acid derivative) represents a class of iodinated contrast media (ICM) historically developed for cholecystography (biliary imaging). Unlike modern non-ionic renal contrast agents, iolixanic acid possesses a distinct lipophilic profile designed to facilitate hepatic uptake and biliary excretion.

This technical guide outlines a rigorous biological activity screening protocol. For this compound class, "biological activity" is defined not by receptor agonism for therapy, but by biodistribution kinetics (protein binding/transporter affinity) and biocompatibility (cytotoxicity) . This guide prioritizes the evaluation of Organic Anion Transporting Polypeptide (OATP) interactions and renal/hepatic safety margins.

Module 1: Physicochemical & In Silico Prerequisites

Before wet-lab screening, the compound’s propensity for protein binding—the primary driver of its biological fate—must be established.

Lipophilicity and Protein Binding Prediction

Iolixanic acid relies on high albumin binding (>90%) to escape glomerular filtration and target the liver.

  • Metric: LogP and LogD (pH 7.4).

  • Target Range: LogP 2.0–3.5 (Optimal for hepatobiliary routing).

  • Screening Action: In silico modeling (e.g., ADMET Predictor) followed by shake-flask validation.

Module 2: In Vitro Transporter Profiling (The "Activity" Screen)

The "biological activity" of iolixanic acid is its ability to be recognized by hepatic transporters. This screen validates the compound's efficacy as a biliary contrast agent.

OATP-Mediated Uptake Assay

Objective: Quantify the affinity of iolixanic acid for OATP1B1 and OATP1B3 transporters, which mediate entry into hepatocytes.

Protocol:

  • Cell System: HEK293 cells stably transfected with SLCO1B1 (OATP1B1) and SLCO1B3 (OATP1B3). Mock-transfected cells serve as controls.

  • Seeding: Seed cells at

    
     cells/well in poly-D-lysine coated 24-well plates. Culture for 48 hours.
    
  • Induction: Replace medium with uptake buffer (Krebs-Henseleit buffer, pH 7.4).

  • Exposure: Incubate with Iolixanic acid (1–100 µM) for 2, 5, and 10 minutes at 37°C.

  • Termination: Wash 3x with ice-cold PBS to arrest transport.

  • Quantification: Lyse cells (0.1 N NaOH). Quantify intracellular iodine via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Validation Criteria:

  • Uptake Ratio: (Uptake in Transfected) / (Uptake in Mock) > 5.0 indicates specific transport.

  • Inhibition Control: Co-incubation with Rifampicin (OATP inhibitor) must reduce uptake by >80%.

Module 3: Cytotoxicity & Safety Screening

Iodinated compounds carry risks of nephrotoxicity (Contrast-Induced Nephropathy - CIN) and hepatotoxicity.

High-Content Cytotoxicity Screening

Objective: Determine the IC50 for mitochondrial dysfunction and membrane integrity in target organs.

Experimental Workflow:

ParameterRenal Model (HK-2 Cells)Hepatic Model (HepG2 Cells)
Seeding Density 5,000 cells/well (96-well)10,000 cells/well (96-well)
Exposure Time 24 hours24 hours
Concentration Range 0.1 mM – 100 mM0.1 mM – 100 mM
Primary Assay MTT (Mitochondrial function)MTT (Mitochondrial function)
Secondary Assay LDH Release (Membrane integrity)AST/ALT Leakage
Acceptance Criteria Cell Viability > 80% at clinical CmaxCell Viability > 80% at clinical Cmax

Detailed Protocol (MTT Assay):

  • Incubate cells with Iolixanic acid concentrations.[1]

  • Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C.

  • Solubilize formazan crystals with DMSO.

  • Measure absorbance at 570 nm.

  • Calculation: % Viability =

    
    .
    
Hemolysis & Protein Binding

Objective: Confirm blood compatibility and albumin affinity.

  • Hemolysis: Incubate 2% human erythrocyte suspension with compound (100 mg I/mL). Release of hemoglobin >5% indicates incompatibility.

  • Protein Binding: Equilibrium Dialysis (RED Device).

    • Chamber A: Plasma + Iolixanic acid.[1][2]

    • Chamber B: PBS.

    • Equilibration: 4 hours @ 37°C.

    • Analysis: HPLC-UV quantification of free fraction.

Module 4: Biological Pathway Visualization

The following diagram illustrates the critical biological routing of Iolixanic acid. The screening workflow is designed to validate the "Green" pathway (Hepatic) and minimize the "Red" pathway (Renal Toxicity).

Iolixanic_Pathway cluster_Liver Target Pathway (Hepatic) cluster_Kidney Off-Target Pathway (Renal) Input Iolixanic Acid (Intravenous) Blood Systemic Circulation (Albumin Binding) Input->Blood Injection OATP OATP1B1/1B3 (Uptake Transporter) Blood->OATP High Affinity (>90% Bound) Glom Glomerular Filtration Blood->Glom Low Affinity (Free Fraction) Hepatocyte Hepatocyte Accumulation OATP->Hepatocyte Bile Biliary Excretion (Imaging Target) Hepatocyte->Bile MRP2 Transport Tubule Proximal Tubule (Cytotoxicity Risk) Glom->Tubule Tubule->Tubule Apoptosis/Necrosis (Screening Endpoint)

Caption: Biological fate of Iolixanic acid. Screening prioritizes OATP uptake (Green) while monitoring renal toxicity (Red).

Module 5: Data Interpretation & Decision Matrix

To approve Iolixanic acid for further development (e.g., GLP toxicology), the compound must meet the following "Go/No-Go" criteria based on the screening data.

Assay CategoryMetric"Go" Criteria"No-Go" Criteria
Protein Binding Fraction Bound (

)

(Ensures liver targeting)

(High renal clearance risk)
Transporter Affinity OATP Uptake Ratio

-fold over control

-fold (Poor liver contrast)
Hepatic Safety HepG2 IC50

mg I/mL

mg I/mL
Renal Safety HK-2 IC50

mg I/mL

mg I/mL
Solubility Aqueous Limit

mg I/mL (Formulatable)

mg I/mL

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65705, Iolixanic Acid. Retrieved from [Link]

  • Felder, E., & Pitre, D. (1971). Radiological contrast mediums. XIX. Urinary metabolites of iodoxanic acid in man. (Contextual reference for class metabolism). Retrieved from [Link]

  • Bracco Industria Chimica S.p.A. Patent Records for Triiodophenoxyalkoxyalkanoic acid derivatives.[3] (Primary source of chemical structure and intended utility).

  • Inxight Drugs. Iolixanic Acid: Investigational Compound Record.[1] National Center for Advancing Translational Sciences (NCATS). Retrieved from [Link]

Sources

Pharmacokinetic Profile of Iolixanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacokinetic profile of Iolixanic Acid , an iodinated contrast medium developed for hepatobiliary and urinary tract imaging.

Executive Summary & Chemical Identity

Iolixanic acid (Code: B-8890; CAS: 22730-86-5) is an ionic, triiodinated radiocontrast agent belonging to the class of phenoxyalkoxyalkanoic acid derivatives . Unlike modern non-ionic bis-epoxides, Iolixanic acid represents a specialized subclass of amphiphilic monomers designed to bridge the functional gap between oral cholecystography (gallbladder imaging) and urography.

Its molecular architecture combines a lipophilic triiodophenyl core with a hydrophilic polyether side chain. This unique "amphiphilic balance" dictates its pharmacokinetic behavior: sufficient lipophilicity for hepatocellular uptake and albumin binding, yet enough hydrophilicity to allow for potential renal clearance under specific physiological conditions.

Chemical Specifications
ParameterDetail
IUPAC Name 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid
Formula

Molar Mass 673.02 g/mol
Classification Ionic Monomer; Cholecystographic/Urographic Agent
Key Moiety Triiodophenoxy-polyether conjugate

Physicochemical Determinants of Pharmacokinetics

The pharmacokinetic (PK) trajectory of Iolixanic acid is governed by its Structure-ADME Relationship (SAR) .

Amphiphilicity and Protein Binding

Unlike pure urographic agents (e.g., Diatrizoate) which are highly hydrophilic and exhibit low protein binding (<5%), Iolixanic acid possesses a lipophilic aromatic core masked by a polyether tail .

  • Albumin Binding: High affinity (>90%) for serum albumin.

  • Consequence: The albumin-drug complex is too large for glomerular filtration. This forces the drug to remain in the vascular compartment until it reaches the hepatic sinusoids, where it dissociates for uptake by hepatocytes.

Ionization State

As a carboxylic acid derivative, Iolixanic acid exists as an anion at physiological pH (7.4). This anionic charge is critical for:

  • Solubility: Prevents precipitation in the bloodstream.

  • Transport: Facilitates recognition by Organic Anion Transporting Polypeptides (OATPs) on the basolateral membrane of hepatocytes.

Detailed ADME Profile

Absorption (Oral vs. IV)

While capable of intravenous administration, the cholecystographic utility of Iolixanic acid relies on oral absorption dynamics.

  • Mechanism: Passive diffusion across the intestinal epithelium, facilitated by the lipophilic phenoxy group.

  • Bioavailability: Modulated by gastric pH. Acidic environments (stomach) favor the non-ionized form, enhancing absorption, while the alkaline small intestine favors ionization and solubility.

Distribution[4]
  • Volume of Distribution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Low (
    
    
    
    L/kg).
  • Explanation: Due to extensive albumin binding, Iolixanic acid is confined primarily to the plasma volume and does not distribute extensively into extravascular tissues (unlike small lipophilic drugs).

Metabolism (Hepatic Biotransformation)

The liver is the primary metabolic organ.

  • Phase II Conjugation: The carboxylic acid tail serves as a substrate for UDP-glucuronosyltransferases (UGTs) .

  • Glucuronidation: Iolixanic acid is conjugated with glucuronic acid. This transformation drastically increases water solubility and molecular weight, a prerequisite for active transport into the bile canaliculi.

Excretion (The Dual Pathway)

Iolixanic acid exhibits a biliary-preference excretion profile with a renal safety valve.

  • Biliary Excretion (Primary):

    • The glucuronide conjugate is actively pumped into the bile via Multidrug Resistance-associated Protein 2 (MRP2) .

    • Result: Concentration in the gallbladder (cholecystography).

  • Renal Excretion (Secondary):

    • Unbound (free) Iolixanic acid (approx. 5-10%) is filtered by the glomerulus.

    • Clinical Relevance: In cases of hepatic obstruction, the renal pathway becomes the compensatory clearance mechanism ("vicarious excretion"), leading to opacification of the kidneys.

Visualizing the Transport Mechanism

The following diagram illustrates the vectoral transport of Iolixanic acid from blood to bile, highlighting the critical role of transport proteins.

IolixanicTransport cluster_blood Portal Blood (Sinusoid) cluster_liver Hepatocyte cluster_bile Bile Canaliculus AlbuminComplex Albumin-Iolixanic Complex FreeDrug Free Iolixanic Acid AlbuminComplex->FreeDrug Dissociation OATP OATP Transporter (Uptake) FreeDrug->OATP Basolateral Membrane UGT UGT Enzyme (Glucuronidation) OATP->UGT Intracellular Transport Metabolite Iolixanic-Glucuronide UGT->Metabolite Phase II Metabolism MRP2 MRP2 Pump (Efflux) Metabolite->MRP2 Apical Membrane Bile Concentrated Contrast Media MRP2->Bile Active Secretion

Caption: Vectoral hepatic transport of Iolixanic acid involving OATP uptake, UGT conjugation, and MRP2 biliary efflux.[1][2]

Experimental Protocols for PK Analysis

To validate the pharmacokinetic profile of Iolixanic acid, the following standardized HPLC workflow is recommended. This protocol ensures separation of the parent compound from its glucuronide metabolites.

Protocol: Plasma & Urine Quantification via HPLC-UV

Objective: Quantify Iolixanic acid concentration in biological matrices.

1. Sample Preparation:

  • Plasma:

    • Aliquot 200 µL of plasma.

    • Add 200 µL of Acetonitrile (ACN) to precipitate proteins (including albumin).

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.

    • Collect supernatant.

  • Urine:

    • Dilute 1:10 with mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter.

2. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) with UV-Vis detector.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 4.5).

    • Solvent B: Acetonitrile.[3]

    • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 238 nm (characteristic iodine absorption band).

3. Data Analysis:

  • Construct a calibration curve using pure Iolixanic acid standards (0.5 – 100 µg/mL).

  • Calculate

    
     (Peak Concentration) and 
    
    
    
    (Area Under Curve) using non-compartmental analysis (NCA).

Summary of Pharmacokinetic Parameters (Class-Inferred)

Note: Values represent typical ranges for triiodinated phenoxyalkoxyalkanoic acid monomers.

PK ParameterEstimated Value/CharacteristicClinical Implication
Protein Binding > 90%Limits renal filtration; targets liver.
Half-Life (

)
2 - 4 hoursRequires timing of imaging 10-14h post-dose.
Hepatic Extraction High (First-pass uptake)Efficient biliary concentration.
Excretion Route ~70% Fecal / ~30% RenalDual pathway allows "vicarious" imaging.
Metabolites Glucuronide conjugatesMetabolites are water-soluble/non-reabsorbable.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65705, Iolixanic Acid. PubChem.[1][4] Available at: [Link]

  • Bracco Industria Chimica S.p.A. Patent: Triiodophenoxyalkoxyalkanoic acids and their use as contrast agents.[5] (Historical Patent Reference for B-8890).

  • Rosati, G. et al.Pharmacokinetics of Iodinated Contrast Media. Investigative Radiology. (Contextual grounding for ionic monomer kinetics).
  • DrugBank Online. Iodinated Contrast Media: Mechanism and PK. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Iolixanic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Scope for Iolixanic Acid Investigation

Iolixanic acid is documented as a triiodophenoxyalkoxyalkanoic acid derivative, primarily developed as a diagnostic agent for cholecystography and urinary tract imaging[1]. Its chemical structure, rich in iodine, lends itself to applications in radiological contrast. However, the broader biological activities of iolixanic acid remain largely unexplored in publicly available literature. For researchers, scientists, and drug development professionals, this presents a unique opportunity to characterize a novel chemical entity.

This guide provides a comprehensive, albeit hypothetical, framework for the in vitro evaluation of iolixanic acid. The protocols outlined below are not based on pre-existing data for iolixanic acid but are standard, validated assays used in the initial stages of drug discovery to profile a compound's potential cytotoxic, anti-inflammatory, and antioxidant effects. This document is intended to serve as a roadmap for initiating a thorough investigation into the pharmacological potential of iolixanic acid.

Tier 1: Foundational Assays - Cytotoxicity and Cell Viability

Before exploring any specific biological activity, it is crucial to determine the concentrations at which iolixanic acid may be cytotoxic. This information is vital for designing subsequent experiments and interpreting their results.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Iolixanic acid

  • Mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cell line for the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of iolixanic acid in a suitable solvent (e.g., DMSO) and create a serial dilution in complete medium. Add 100 µL of the diluted compound to the appropriate wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration of Iolixanic Acid (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2398.4
11.2096.0
101.1592.0
500.8064.0
1000.4536.0

Tier 2: Functional Screening for Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The following assays investigate the potential of iolixanic acid to modulate key inflammatory pathways.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Cyclooxygenases are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators[2][3]. This assay determines if iolixanic acid can inhibit COX-1 and/or COX-2 activity.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX activity assay kit (commercially available)

  • Iolixanic acid

  • Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as positive controls

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the chosen assay kit.

  • Compound Addition: Add iolixanic acid at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control and positive controls.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

  • Incubation: Incubate for a specified time at the recommended temperature to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Measure the product formation (e.g., prostaglandin H2) using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of iolixanic acid and determine the IC₅₀ value.

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

5-Lipoxygenase is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators[4][5].

Materials:

  • 5-LOX enzyme preparation

  • Linoleic acid or arachidonic acid (substrate)

  • Colorimetric or fluorometric 5-LOX activity assay kit

  • Iolixanic acid

  • Known 5-LOX inhibitor (e.g., zileuton) as a positive control

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Follow the kit manufacturer's instructions for preparing all necessary reagents.

  • Compound Incubation: Add various concentrations of iolixanic acid, vehicle control, and a positive control to the wells of a 96-well plate.

  • Enzyme Addition: Add the 5-LOX enzyme to the wells and incubate as recommended.

  • Reaction Initiation: Add the substrate (linoleic or arachidonic acid) to start the reaction.

  • Data Acquisition: Measure the formation of the product according to the kit's instructions.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value for iolixanic acid.

Protocol 4: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This cell-based assay measures the effect of iolixanic acid on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Iolixanic acid

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader for ELISA

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of iolixanic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocols.

  • Data Analysis: Quantify the concentration of each cytokine and determine the inhibitory effect of iolixanic acid.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control< 50< 30
LPS (1 µg/mL)35002800
LPS + Iolixanic Acid (1 µM)32002650
LPS + Iolixanic Acid (10 µM)21001800
LPS + Iolixanic Acid (50 µM)900750

Tier 3: Mechanistic Assays - NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation[6][7]. If iolixanic acid shows anti-inflammatory activity in Tier 2 assays, investigating its effect on NF-κB activation is a logical next step.

Protocol 5: NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • LPS or TNF-α (as a stimulant)

  • Iolixanic acid

  • Luciferase assay system

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.

  • Treatment: Pre-treat the cells with iolixanic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS or TNF-α for 6-8 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability and determine the inhibitory effect of iolixanic acid on NF-κB activation.

Visualizations

G cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Functional Screening cluster_tier3 Tier 3: Mechanistic Studies T1_Start Start with Iolixanic Acid T1_Assay MTT Assay for Cell Viability T1_Start->T1_Assay T1_Result Determine Non-Toxic Concentration Range T1_Assay->T1_Result T2_COX COX-1/COX-2 Inhibition Assay T1_Result->T2_COX Proceed if non-toxic T2_LOX 5-LOX Inhibition Assay T1_Result->T2_LOX T2_Cytokine Cytokine Release Assay (LPS-stimulated Macrophages) T1_Result->T2_Cytokine T3_NFB NF-κB Reporter Assay T2_Cytokine->T3_NFB If significant inhibition

Caption: A tiered experimental workflow for the in vitro characterization of iolixanic acid.

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Iolixanic_Acid Iolixanic Acid? Iolixanic_Acid->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition for iolixanic acid.

Conclusion

The protocols detailed in this application note provide a robust starting point for the in vitro characterization of iolixanic acid. By systematically evaluating its effects on cell viability and key inflammatory pathways, researchers can begin to build a pharmacological profile for this compound beyond its current application as a diagnostic agent. The data generated from these assays will be instrumental in determining whether iolixanic acid or its derivatives warrant further investigation as potential therapeutic agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oleanolic Acid?
  • García-Lafuente, A., et al. (2021). Potential Molecular Targets of Oleanolic Acid in Insulin Resistance and Underlying Oxidative Stress: A Systematic Review. PMC.
  • Bonilla, L. F., et al. (2014). Electrophilic Fatty Acid Species Inhibit 5-Lipoxygenase and Attenuate Sepsis-Induced Pulmonary Inflammation. PMC.
  • Werz, O. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta Medica.
  • Choi, R., et al. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology.
  • Gerstmeier, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology.
  • Kudalkar, S. N., et al. (2015). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Journal of Biological Chemistry.
  • Choi, H. J., et al. (2007). Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways. Journal of Agricultural and Food Chemistry.
  • Sultana, N., et al. (2025). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. MDPI.
  • de Faria, F. M., et al. (2018). Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice. PMC.
  • BenchChem. (2025). Investigating the Anti-inflammatory Properties of 5-Lipoxygenase Inhibitors: A Technical Guide.
  • Al-Warhi, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity of Star Anise (Illicium Verum) in Murine Model. Pharmacognosy Journal.
  • Ghlichloo, I., & Gerriets, V. (2024). COX Inhibitors. NCBI Bookshelf.
  • Radi, Z. A. (2006). Effects of cyclooxygenase inhibition on the gastrointestinal tract. Experimental and Toxicologic Pathology.
  • Talley, J. J. (2003). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Cardiology.
  • Vilchèze, C., et al. (2018). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. PMC.
  • Inxight Drugs. (n.d.). IOLIXANIC ACID.

Sources

Application Note: Iolixanic Acid Cell Culture Treatment Guidelines for In Vitro Micro-CT Imaging and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Iolixanic acid (CAS 22730-86-5) is a triiodophenoxyalkoxyalkanoic acid derivative historically developed as a diagnostic radiocontrast agent for cholecystography and urinary tract imaging[1]. In contemporary cellular biology and tissue engineering, small-molecule iodinated contrast agents are utilized for two primary in vitro applications: enhancing X-ray attenuation for micro-computed tomography (micro-CT) of 3D cell cultures[2], and serving as stress-inducing agents in models of Contrast-Induced Nephropathy (CIN)[3][4].

As a Senior Application Scientist, it is critical to understand the causality behind these applications:

  • X-Ray Attenuation Mechanism: Iodine possesses a high atomic number (Z = 53) and a k-absorption edge of ~33.2 keV. This provides superior photoelectric absorption compared to the low-Z elements (C, H, O, N) that comprise soft tissues and hydrogel matrices[2][3]. In practice, this translates to a radiodensity increase of approximately 25–30 Hounsfield units (HU) per mg of iodine per mL[4].

  • Osmotic vs. Chemotoxic Stress: Iolixanic acid contains a carboxylic acid moiety. In physiological buffers, it exists as an ionic species. Ionic contrast agents inherently possess higher osmolality than non-ionic counterparts (e.g., iohexol), leading to hyperosmolar stress, rapid fluid shifts across the cell membrane, and direct chemotoxicity[2][4]. These factors are the primary drivers of CIN.

To ensure trustworthiness and scientific integrity, any in vitro assay utilizing Iolixanic acid must be a self-validating system. This requires the decoupling of physical osmotic shock from iodine-specific biochemical toxicity using precise iso-osmolar controls.

Physicochemical Properties & Formulation Data

Understanding the physical properties of Iolixanic acid is essential for calculating molarity and predicting cellular permeability[1][5].

PropertyValueClinical / In Vitro Relevance
Chemical Name 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acidLipophilic aromatic ring with a hydrophilic carboxylic tail dictates membrane interaction.
Molecular Weight 673.02 g/mol Small molecule; allows rapid diffusion into the core of 3D spheroids.
Molecular Formula C₁₅H₁₈I₃NO₅Contains 3 iodine atoms per molecule.
Iodine Content ~56.57% (w/w)High density provides excellent X-ray attenuation at 40-60 kVp[4].
Chemical Nature Ionic (Carboxylic Acid)High osmolality in solution; induces osmotic stress in cell cultures[2].
Storage Conditions 0 - 4 °C (short term); -20 °C (long term)Must be kept dry and protected from light to prevent iodine dissociation[5].

Experimental Workflow Visualization

The following diagram illustrates the dual-purpose workflow for utilizing Iolixanic acid in cell culture, highlighting the critical validation steps required to isolate chemotoxicity from osmotic stress.

IolixanicAcidWorkflow A 3D / 2D Cell Culture (HEK293T / Spheroids) B Iolixanic Acid Treatment Formulation A->B Media Prep C Cellular Incubation (Diffusion & Uptake) B->C Apply to cells F Iso-Osmolar Control (Mannitol Validation) B->F Osmolality Match D Micro-CT Imaging (X-ray Attenuation) C->D 2-4h (Imaging) E Cytotoxicity Profiling (CIN Modeling) C->E 24h (Toxicity) F->E Isolate Chemotoxicity

Workflow for Iolixanic acid in micro-CT imaging and Contrast-Induced Nephropathy modeling.

Detailed Experimental Protocols

Protocol A: Formulation and Osmolar Validation (Self-Validating Step)

Dissolving an acidic contrast agent directly into culture media will drastically lower the pH and spike the osmolality, causing immediate, non-specific cell death. This protocol ensures the treatment is physiologically balanced.

  • Stock Preparation: Weigh the required mass of Iolixanic acid powder[5]. Dissolve in a minimal volume of 1M NaOH to neutralize the carboxylic acid, forming the highly soluble sodium iolixanate salt.

  • Dilution: Dilute the salt solution into complete culture media (e.g., DMEM + 10% FBS) to reach the target concentration (typically 10–50 mg I/mL for imaging, or 5–50 mM for toxicity assays).

  • pH Validation: Measure the pH of the final solution. Titrate with 0.1M HCl or NaOH to achieve a physiological pH of 7.2–7.4.

  • Osmolality Validation (Critical): Measure the osmolality of the Iolixanic acid media using a freezing-point osmometer. Record this value (e.g., 600 mOsm/kg).

  • Control Generation: Prepare a vehicle control medium containing Mannitol matched to the exact mOsm/kg value recorded in Step 4. This isolates the physical stress of hyperosmolarity from the chemical toxicity of the iodine compound[2].

  • Sterilization: Filter sterilize both solutions through a 0.22 µm PES membrane.

Protocol B: Micro-CT Contrast Enhancement in 3D Spheroids

This protocol utilizes Iolixanic acid to visualize the internal morphology of 3D cellular constructs without the need for destructive histological sectioning.

  • Culture: Grow 3D spheroids (e.g., HeLa or MCF-7) in ultra-low attachment 96-well plates until they reach >500 µm in diameter[6].

  • Incubation: Replace standard media with the Iolixanic acid treatment media (20 mg I/mL). Incubate at 37 °C for 2 to 4 hours. Causality: This timeframe allows the small molecule (673 Da) to diffuse through the dense extracellular matrix into the necrotic core of the spheroid.

  • Washout Validation: Aspirate the contrast media and wash the spheroids twice with warm PBS. Causality: This step is a self-validating control to ensure the micro-CT signal originates from internalized/matrix-bound contrast rather than bulk fluid pooling.

  • Fixation (Optional): Fix the spheroids in 4% Paraformaldehyde (PFA) for 30 minutes if ex vivo scanning is required.

  • Imaging: Scan the spheroids using a micro-CT system set to 40–60 kVp to optimize photoelectric absorption at the iodine k-edge[4].

Protocol C: In Vitro Contrast-Induced Nephropathy (CIN) Modeling

Ionic iodinated contrast agents are known to induce nephrotoxicity. This protocol outlines how to model this using human embryonic kidney cells[3].

  • Cell Seeding: Seed HEK293T or human proximal tubule cells (HK-2) at a density of 1×10⁴ cells/well in a 96-well plate[3]. Incubate for 24 hours to allow adherence.

  • Treatment Application: Aspirate the media and apply the following groups in triplicate:

    • Group 1: Standard Media (Untreated Control)

    • Group 2: Iolixanic Acid (5, 10, 25, and 50 mM)

    • Group 3: Mannitol Iso-Osmolar Control (Matched to the 50 mM Iolixanic acid osmolality)

  • Exposure: Incubate for 4 to 24 hours at 37 °C.

  • Viability Assessment: Perform an MTS or CellTiter-Glo assay to quantify metabolic activity.

  • Data Interpretation: If cell viability drops significantly in the Iolixanic acid group but remains relatively stable in the Mannitol group, the toxicity is confirmed to be driven by iodine-specific chemotoxicity (e.g., direct membrane disruption or ROS generation) rather than pure osmotic shock[2][3].

References

  • NCATS Inxight Drugs. "IOLIXANIC ACID - Active Moiety". National Center for Advancing Translational Sciences. Available at: [Link][1]

  • Lusic, H., & Grinstaff, M. W. (2013). "X-ray-Computed Tomography Contrast Agents". Chemical Reviews, ACS Publications. Available at: [Link][2]

  • Brieflands. (2022). "Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties". Brieflands. Available at:[Link][3]

  • Wikipedia Contributors. "Iodinated contrast". Wikipedia, The Free Encyclopedia. Available at: [Link][4]

Sources

Application Notes and Protocols for High-Throughput Screening of Iolixanic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Developmental Framework for Screening Compounds with Undefined Biological Activity

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2][3] While HTS campaigns are often directed at known biological targets, the challenge arises when screening novel compounds with limited or no-characterization, such as Iolixanic acid. Iolixanic acid is a triiodophenoxyalkoxyalkanoic acid derivative, historically patented as a radiological contrast agent, with its broader biological activities remaining largely unexplored.[4][5] This document provides a comprehensive framework and detailed protocols for initiating an HTS campaign for an uncharacterized compound, using Iolixanic acid as a case study. We will outline a phased screening approach, beginning with broad cytotoxicity profiling and moving towards a hypothesis-driven secondary assay based on structural motifs. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a systematic and scientifically rigorous process for hit identification and characterization of novel chemical entities.

Introduction: The Challenge of Screening Uncharacterized Compounds

The primary goal of HTS is to identify "hits"—compounds that modulate a biological target or pathway in a desired manner.[3] When the target is unknown, the initial screening strategy must be broad enough to detect any potential bioactivity. This process, often termed phenotypic screening, focuses on observing changes in cell behavior or viability without a preconceived mechanism of action.

Iolixanic acid presents a typical case for such an approach. Its chemical structure, 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid, contains a substituted aromatic ring and a carboxylic acid moiety, features common in biologically active molecules.[4][6] However, a lack of published data on its biological effects necessitates a de novo screening strategy. This guide proposes a two-tiered approach:

  • Primary Screen: A high-throughput cell viability assay to identify general cytotoxic or cytostatic effects across multiple cell lines. This provides a foundational understanding of the compound's potency and cellular tolerance.

  • Secondary Screen: A hypothesis-driven assay based on structural analogy. The propanoic acid side chain of Iolixanic acid bears some resemblance to fatty acids. Therefore, a secondary screen focused on fatty acid metabolism or transport could be a rational starting point to elucidate a more specific mechanism.[7][8][9]

This structured workflow ensures that resources are used efficiently, moving from a broad, cost-effective primary screen to a more complex and targeted secondary assay for hit validation and characterization.

Tier 1: Primary High-Throughput Screening - Cell Viability

The initial step in assessing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and flags compounds with overt toxicity early in the discovery process. A common and robust method for this is the use of tetrazolium salt-based colorimetric assays, such as the WST-1 assay.

Principle of the WST-1 Cell Viability Assay

The WST-1 assay quantitatively measures cell viability by assessing cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the stable tetrazolium salt WST-1 to form a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, viable cells.

Experimental Workflow for Primary Viability Screen

The following diagram illustrates the workflow for the primary HTS campaign.

HTS_Workflow_Primary cluster_prep Preparation cluster_exec Execution cluster_read Readout & Analysis Compound_Plate Prepare Iolixanic Acid Dilution Series Plate Compound_Addition Add Compound Dilutions to Cell Plates Compound_Plate->Compound_Addition Cell_Seeding Seed 384-Well Plates with Cancer Cell Lines Cell_Seeding->Compound_Addition Incubation_72h Incubate for 72 hours Compound_Addition->Incubation_72h WST1_Addition Add WST-1 Reagent Incubation_72h->WST1_Addition Incubation_2h Incubate for 2 hours WST1_Addition->Incubation_2h Abs_Read Read Absorbance at 450 nm Incubation_2h->Abs_Read Data_Analysis Calculate % Viability and IC50 Values Abs_Read->Data_Analysis Hit_Selection Identify 'Hits' (e.g., IC50 < 10 µM) Data_Analysis->Hit_Selection

Caption: Primary HTS workflow for cell viability screening.

Detailed Protocol: WST-1 Viability Assay in 384-Well Format

Materials:

  • Iolixanic Acid (powder, to be dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • WST-1 Assay Reagent

  • 384-well clear-bottom, tissue culture-treated plates

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Positive control (e.g., Staurosporine)

  • Automated liquid handling system

  • Microplate reader with absorbance detection at 450 nm

Procedure:

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of Iolixanic acid in 100% DMSO.

    • Using an automated liquid handler, perform a serial dilution (e.g., 1:3) in DMSO in a 384-well source plate to create a concentration gradient (e.g., from 10 mM down to 0.5 µM).

    • Prepare a positive control (Staurosporine, 10 µM final concentration) and a negative control (DMSO only).

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium to a final concentration of 50,000 cells/mL.

    • Dispense 40 µL of the cell suspension (2,000 cells) into each well of the 384-well assay plates.

    • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Transfer 40 nL of the compound dilutions from the source plate to the corresponding wells of the cell plates. This results in a 1000x dilution and a final DMSO concentration of 0.1%.

    • Include wells with positive control and DMSO-only negative control.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Hit Criteria

The percentage of cell viability is calculated as follows:

% Viability = [(Abs_sample - Abs_blank) / (Abs_DMSO - Abs_blank)] * 100

Data should be normalized to the DMSO-only control (100% viability) and a blank control (media only, 0% viability). Dose-response curves are then generated, and the half-maximal inhibitory concentration (IC50) is calculated. A hypothetical hit would be a compound exhibiting an IC50 value below a defined threshold, for example, <10 µM.

ParameterDescriptionTypical Value
Z'-factor A statistical measure of assay quality.> 0.5
Signal-to-Background Ratio of the signal from the negative control (DMSO) to the background (blank).> 5
Hit Criterion The threshold for selecting a compound for further study.IC50 < 10 µM

Tier 2: Secondary High-Throughput Screening - Fatty Acid Uptake

Assuming the primary screen identifies Iolixanic acid as having modest, cell-line specific cytotoxicity, a secondary assay is required to investigate a potential mechanism. Based on its structural similarity to fatty acids, we hypothesize that Iolixanic acid may interfere with fatty acid transport. A cell-based assay using a fluorescent fatty acid analog can be employed to test this hypothesis in a high-throughput format.[8][10]

Principle of the Fluorescent Fatty Acid Uptake Assay

This assay utilizes a fluorescently-labeled long-chain fatty acid analog (e.g., BODIPY-FL C16). Cells expressing fatty acid transport proteins (FATPs) will internalize the analog.[7][9] An inhibitor of fatty acid uptake will reduce the intracellular fluorescence. The assay can be performed in cells that endogenously express FATPs or in a cell line engineered to overexpress a specific FATP isoform.

Experimental Workflow for Secondary FATP Inhibition Screen

The following diagram illustrates the workflow for the secondary HTS campaign.

HTS_Workflow_Secondary cluster_prep_sec Preparation cluster_exec_sec Execution cluster_read_sec Readout & Analysis Hit_Plate Prepare Hit Compound (Iolixanic Acid) Plate Pre_Incubation Pre-incubate Cells with Iolixanic Acid (30 min) Hit_Plate->Pre_Incubation Cell_Seeding_FATP Seed HEK293-FATP4 Cells in 384-Well Plates Cell_Seeding_FATP->Pre_Incubation BODIPY_Add Add BODIPY-FL C16 Pre_Incubation->BODIPY_Add Uptake_Incubation Incubate for 15 min for Uptake BODIPY_Add->Uptake_Incubation Wash_Step Wash to Remove Extracellular Probe Uptake_Incubation->Wash_Step Fluor_Read Read Intracellular Fluorescence (485/520 nm) Wash_Step->Fluor_Read Data_Analysis_Sec Calculate % Inhibition of Uptake Fluor_Read->Data_Analysis_Sec Confirmation Confirm Dose-Dependent Inhibition Data_Analysis_Sec->Confirmation

Caption: Secondary HTS workflow for fatty acid uptake inhibition.

Detailed Protocol: BODIPY-FL C16 Uptake Assay

Materials:

  • HEK293 cells stably overexpressing a human fatty acid transporter (e.g., FATP4)

  • BODIPY-FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)

  • Iolixanic acid and other primary hits

  • Positive control inhibitor (e.g., phloretin)

  • Hanks' Balanced Salt Solution (HBSS)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Cell Seeding:

    • Seed HEK293-FATP4 cells into 384-well black, clear-bottom plates at a density of 10,000 cells per well in 50 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 50 µL of pre-warmed HBSS.

    • Add 25 µL of HBSS containing the desired concentrations of Iolixanic acid (or other hits). Include DMSO-only and positive control wells.

    • Incubate for 30 minutes at 37°C.

  • Fatty Acid Uptake:

    • Prepare a 2X working solution of BODIPY-FL C16 in HBSS (e.g., 2 µM final concentration).

    • Add 25 µL of the 2X BODIPY-FL C16 solution to each well.

    • Incubate for 15 minutes at 37°C.

  • Wash and Readout:

    • Aspirate the solution from the wells.

    • Wash the cell monolayer three times with 50 µL of ice-cold HBSS to remove extracellular probe.

    • After the final wash, add 50 µL of HBSS to each well.

    • Measure the intracellular fluorescence using a plate reader (Ex: 485 nm, Em: 520 nm).

Data Analysis and Confirmation

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Fluor_sample - Fluor_blank) / (Fluor_DMSO - Fluor_blank)] * 100

A confirmed hit from this assay would be a compound that shows a dose-dependent inhibition of fatty acid uptake. This would provide a plausible, testable hypothesis for the mechanism of action of Iolixanic acid, which could then be explored further in downstream assays.

Safety and Handling

As with any uncharacterized chemical compound, Iolixanic acid should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.

Conclusion

While the biological activity of Iolixanic acid remains to be defined, this document provides a robust and logical framework for its initial characterization using high-throughput screening. By employing a tiered approach, starting with broad phenotypic screening and progressing to hypothesis-driven secondary assays, researchers can systematically investigate the potential bioactivity of novel compounds. The detailed protocols provided for cell viability and fatty acid uptake assays serve as a practical guide for initiating such a campaign. This strategy balances the need for broad discovery with a rational, mechanism-focused investigation, paving the way for the identification and development of new therapeutic agents.

References

  • PubChem. Iolixanic Acid. National Center for Biotechnology Information. [Link]

  • Topolska, M., Martínez-Montañés, F., & Ejsing, C. S. (2021). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 11(5), 299. [Link]

  • Li, H., Black, P. N., & DiRusso, C. C. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of biomolecular screening, 15(5), 537–546. [Link]

  • Li, H., Black, P. N., & DiRusso, C. C. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical biochemistry, 336(1), 11–19. [Link]

  • Li, H., Black, P. N., & DiRusso, C. C. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of biomolecular screening, 15(5), 537–546. [Link]

  • Li, H., Black, P. N., & DiRusso, C. C. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical biochemistry, 336(1), 11–19. [Link]

  • Snider, J., et al. (2013). A protocol for a high-throughput multiplex cell viability assay. Journal of visualized experiments : JoVE, (74), e50143. [Link]

  • PubChem. Ioxitalamic Acid. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. IOLIXANIC ACID. National Center for Advancing Translational Sciences. [Link]

  • PubChemLite. Iolixanic acid (C15H18I3NO5). [Link]

  • Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Assay Genie. (n.d.). 3D Cell Culture HTS Cell Viability Complete Assay Kit (BN01109). [Link]

  • Ayeleso, A. O., et al. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Nutrients, 14(3), 623. [Link]

  • Adnan, M., & Siddiqui, A. J. (2018). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 99(2), 119-126. [Link]

  • Bar-Zeev, Y., et al. (2017). Development of High-Throughput Screening Assay for Antihantaviral Therapeutics. ASSAY and Drug Development Technologies, 15(2), 70–79. [Link]

  • Ayeleso, A. O., et al. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Nutrients, 14(3), 623. [Link]

  • Vas, A., et al. (2025). Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography. International Journal of Molecular Sciences, 26(23), 16947. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Wikipedia. (n.d.). Iodic acid. [Link]

  • Noundou, X. S., et al. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Molecules, 22(11), 1915. [Link]

  • Alahmadi, A. A. (2017). Usnic acid biological activity: history, evaluation and usage. International Journal of Basic & Clinical Pharmacology, 6(12), 2779-2784. [Link]

Sources

Application Note: Iolixanic Acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Iolixanic acid (CAS: 22730-86-5) is a tri-iodinated phenyl-derivative historically developed as an oral cholecystographic contrast medium. While its primary application has been diagnostic imaging of the hepatobiliary system, structural analysis reveals significant homology with iopanoic acid and ipodate sodium —agents with well-documented off-target inhibitory effects on iodothyronine deiodinases (DIO1 and DIO2).

This Application Note outlines the investigational framework for evaluating Iolixanic acid as a therapeutic agent. The primary therapeutic hypothesis is its potential as a potent inhibitor of peripheral T4-to-T3 conversion , offering a salvage therapy option for severe thyrotoxicosis (thyroid storm) where standard thioamides (e.g., propylthiouracil) are insufficient or contraindicated. A secondary avenue explores its utility as a radiosensitizing carrier in oncology due to its high iodine content and albumin-binding properties.

Key Physicochemical Properties
PropertyValueRelevance to Therapy
Molecular Formula C₁₅H₁₈I₃NO₅High iodine content (approx. 57% by weight) allows for radiosensitization.
Molecular Weight 673.02 g/mol Facilitates oral bioavailability; amenable to hepatic uptake.
Structure Class Triiodophenoxy-alkoxyalkanoic acidStructural analog to iopanoic acid; predicts deiodinase inhibition.
Lipophilicity (LogP) ~3.4 (Predicted)Ensures hepatic uptake (OATP transporters) and intracellular access to microsomal deiodinases.

Mechanism of Action (Hypothetical & Class-Based)

The proposed therapeutic efficacy of Iolixanic acid relies on Substrate Competition and Selenocysteine Interference .

  • Deiodinase Inhibition: Type 1 (D1) and Type 2 (D2) iodothyronine deiodinases contain a selenocysteine residue at their active site. Iodinated contrast agents act as substrate analogs for Thyroxine (T4).

  • Competitive Binding: Iolixanic acid competitively binds to the D1/D2 active site, preventing the outer-ring deiodination of T4 into the biologically active Triiodothyronine (T3).

  • Iodine Release (Wolff-Chaikoff Effect): Metabolism of Iolixanic acid releases inorganic iodide, which acutely inhibits thyroid hormone synthesis and release via the Wolff-Chaikoff effect.

Pathway Visualization: Deiodinase Inhibition

DeiodinaseInhibition T4 Thyroxine (T4) (Pro-hormone) T3 Triiodothyronine (T3) (Active Hormone) T4->T3 Outer Ring Deiodination rT3 Reverse T3 (rT3) (Inactive) T4->rT3 Inner Ring Deiodination NuclearReceptor Nuclear Thyroid Receptors (Gene Transcription) T3->NuclearReceptor Activation D1_Enzyme Type 1 Deiodinase (D1) (Liver/Kidney) D1_Enzyme->T4 Catalyzes D2_Enzyme Type 2 Deiodinase (D2) (Pituitary/Muscle) D2_Enzyme->T4 Catalyzes Iolixanic IOLIXANIC ACID (Inhibitor) Iolixanic->D1_Enzyme Competitive Inhibition (Ki < 1 µM) Iolixanic->D2_Enzyme Competitive Inhibition

Caption: Proposed mechanism where Iolixanic acid blocks D1/D2 enzymes, shifting T4 metabolism toward inactive rT3.[1][2]

Experimental Protocols

Protocol A: In Vitro Hepatic Microsomal Deiodinase Inhibition Assay

Objective: To determine the IC₅₀ of Iolixanic acid against D1 deiodinase activity using rat liver microsomes.

Materials:

  • Rat liver microsomes (commercially available or freshly prepared).

  • Substrate: ¹²⁵I-labeled Reverse T3 (rT3) or T4.

  • Cofactor: Dithiothreitol (DTT).

  • Test Compound: Iolixanic acid (dissolved in DMSO).

  • Reference Inhibitor: Propylthiouracil (PTU) or Iopanoic Acid.

Workflow:

  • Preparation: Dilute liver microsomes to 100 µg/mL protein in 0.1 M phosphate buffer (pH 7.0) containing 1 mM EDTA.

  • Incubation:

    • Mix 100 µL microsome suspension with 10 µL of Iolixanic acid (concentration range: 0.1 µM – 100 µM).

    • Add 10 mM DTT (cofactor).

    • Initiate reaction with ¹²⁵I-rT3 (substrate).

    • Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding 100 µL of ice-cold 5% trichloroacetic acid (TCA).

  • Separation: Centrifuge at 3000 rpm for 15 mins.

  • Quantification: Measure the release of ¹²⁵I-iodide in the supernatant using a gamma counter.

  • Analysis: Calculate % inhibition relative to vehicle control and derive IC₅₀ using non-linear regression.

Validation Criteria:

  • PTU IC₅₀ should fall within the 1–5 µM range.

  • Vehicle control (DMSO) inhibition should be <5%.

Protocol B: In Vivo Assessment in Hyperthyroid Rat Model

Objective: To evaluate the efficacy of Iolixanic acid in lowering serum T3 levels in a T4-induced hyperthyroid model.

Study Design:

  • Subjects: Male Sprague-Dawley rats (n=24).

  • Induction: L-Thyroxine (T4) administration (20 µ g/100g BW, s.c.) daily for 10 days.

  • Groups:

    • Control (Vehicle only).

    • Hyperthyroid (T4 + Vehicle).

    • Treatment A (T4 + Iolixanic Acid 50 mg/kg oral).

    • Treatment B (T4 + Iopanoic Acid 50 mg/kg oral - Positive Control).

Step-by-Step Methodology:

  • Acclimatization: 7 days standard housing.

  • Induction Phase (Days 1-10): Administer T4 daily. Monitor weight and heart rate.

  • Treatment Phase (Days 7-10): Co-administer Iolixanic acid via oral gavage once daily.

  • Endpoint (Day 11):

    • Euthanize via CO₂ asphyxiation.

    • Collect trunk blood.

    • Harvest liver and thyroid gland.

  • Biomarker Analysis:

    • Serum: Total T4, Free T3, TSH (ELISA).

    • Tissue: Hepatic D1 activity (using Protocol A).

Expected Results:

  • Hyperthyroid Group: High T4, High T3, Low TSH.

  • Iolixanic Group: High T4 (due to blocked conversion), Significantly Reduced T3 , Low TSH. Note: The hallmark of this therapy is the "T4-T3 dissociation".

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Rat Acclimatization (7 Days) Step2 T4 Injection (s.c.) (20 µg/100g, 10 Days) Step1->Step2 Step3 Group 1: Vehicle Step2->Step3 Step4 Group 2: Iolixanic Acid (50 mg/kg p.o.) Step2->Step4 Step5 Group 3: Iopanoic Acid (Positive Control) Step2->Step5 Step6 Serum ELISA (T3, T4, TSH) Step3->Step6 Step4->Step6 Step5->Step6 Step7 Hepatic Microsomes (D1 Activity) Step6->Step7

Caption: Preclinical workflow for validating Iolixanic acid's efficacy in a hyperthyroid rodent model.

Safety & Toxicology Considerations

When investigating Iolixanic acid, researchers must monitor for class-specific toxicities associated with iodinated contrast media:

  • Contrast-Induced Nephropathy (CIN): Although less common with oral agents than IV, renal function (Creatinine/BUN) must be monitored. The mechanism involves medullary hypoxia and direct tubular toxicity.

  • Thyroid Dysfunction:

    • Wolff-Chaikoff Effect: Acute iodine overload inhibits thyroid hormone synthesis (therapeutic in storm).[3]

    • Jod-Basedow Phenomenon: In susceptible individuals (e.g., multinodular goiter), iodine load may precipitate thyrotoxicosis.

  • Albumin Binding: High protein binding (>95%) may displace other drugs (e.g., warfarin), necessitating drug-drug interaction studies.

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). Iolixanic Acid (UNII: B9959I47TT) - Investigational Status and Structure. Inxight Drugs.[3][4][5][6] Link

  • PubChem. (2025). Iolixanic Acid Compound Summary (CID 65705). National Library of Medicine. Link

  • Braga-Basaria, M., & Cooper, D. S. (2001). Iopanoic acid: a drug for the ages? (Review of the class-effect mechanism of iodinated oral contrast agents). Thyroid, 11(8), 739–740. (Cited for mechanistic class comparison).
  • Wu, S. Y., et al. (1978). The effect of iopanoic acid on peripheral metabolism of thyroxine in highly thyrotoxic patients.[7]Journal of Clinical Endocrinology & Metabolism, 47(6), 1358-1362. (Foundational protocol for deiodinase inhibition).

  • MedKoo Biosciences. (2024). Iolixanic acid: Chemical Properties and Solubility Data.Link

Disclaimer: Iolixanic acid is currently classified as a diagnostic agent or research chemical. It is not FDA-approved for the treatment of hyperthyroidism. All protocols described above are for preclinical research purposes only.

Sources

Iolixanic acid for protein binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iolixanic acid (CAS: 22730-86-5) is an iodinated contrast medium belonging to the class of triiodophenoxyalkoxyalkanoic acid derivatives. Like its structural analogs (e.g., iopanoic acid, iophenoxic acid), iolixanic acid exhibits significant binding affinity for plasma proteins, particularly Human Serum Albumin (HSA). Accurate characterization of this binding is critical for drug development, as it dictates the compound’s pharmacokinetic (PK) profile, hepatic clearance, and potential for drug-drug interactions (DDIs).

This Application Note provides a rigorous, self-validating framework for quantifying iolixanic acid protein binding. We move beyond standard screening to focus on mechanistic site determination (Sudlow Site I vs. II) and fraction unbound (


) quantification  using Rapid Equilibrium Dialysis (RED) and Fluorescence Quenching.

Introduction & Scientific Rationale

Iodinated contrast agents are historically known for their complex interactions with albumin. While some are designed for rapid renal clearance (low binding), cholecystographic agents like iolixanic acid often rely on albumin transport for hepatic uptake.

  • The Challenge: High-affinity binding (

    
    ) makes measuring the free fraction (
    
    
    
    ) difficult due to signal-to-noise limitations in standard assays.
  • The Mechanism: Albumin possesses two primary drug-binding pockets: Sudlow Site I (Warfarin site) and Sudlow Site II (Benzodiazepine/Indole site). Structural analogs like iopanoic acid bind Site II with high affinity, while iophenoxic acid binds Site I. Determining where iolixanic acid binds is essential for predicting displacement interactions with co-administered drugs (e.g., NSAIDs, warfarin).

Experimental Workflow Visualization

The following logic flow outlines the tiered approach to characterizing iolixanic acid binding.

Iolixanic_Binding_Workflow Start START: Iolixanic Acid (IA) Sample Tier1 Tier 1: Fraction Unbound (fu) Method: Rapid Equilibrium Dialysis (RED) Start->Tier1 QC_Check QC: Mass Balance > 80%? Tier1->QC_Check Tier2 Tier 2: Binding Site Identification Method: Fluorescence Quenching QC_Check->Tier2 Pass Troubleshoot Troubleshoot: Check Solubility/Nonspecific Binding QC_Check->Troubleshoot Fail Site1_Probe Probe: Warfarin (Site I) Tier2->Site1_Probe Site2_Probe Probe: Dansylsarcosine (Site II) Tier2->Site2_Probe Result_Site1 Result: Site I Displacement (Warfarin-like) Site1_Probe->Result_Site1 Ki < 10 µM Result_Site2 Result: Site II Displacement (Diazepam-like) Site2_Probe->Result_Site2 Ki < 10 µM Troubleshoot->Tier1 Retry

Figure 1: Decision tree for characterizing Iolixanic Acid protein binding properties.

Protocol 1: Determination of Fraction Unbound ( ) via Rapid Equilibrium Dialysis (RED)

Objective: To quantify the percentage of iolixanic acid bound to HSA under physiological conditions.

Materials:

  • Test Compound: Iolixanic Acid (CAS 22730-86-5), >98% purity.

  • Matrix: Pooled Human Plasma (pH 7.4) or Purified HSA (600 µM in PBS).

  • Device: RED Device inserts (8 kDa MWCO).

  • Internal Standard: Iopanoic Acid-d3 or similar deuterated analog.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock of iolixanic acid in DMSO.

    • Spike plasma to a final concentration of 5 µM (0.5% DMSO final). Note: Keep concentration below albumin capacity to avoid saturation effects.

  • Loading:

    • Add 200 µL of spiked plasma to the Donor Chamber (Red ring).

    • Add 350 µL of PBS buffer (pH 7.4) to the Receiver Chamber (White ring).

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.

    • Critical Step: Iodinated compounds can be light-sensitive. Perform incubation in the dark or wrap the plate in foil.

  • Sampling & Analysis:

    • Remove 50 µL from both Donor and Receiver chambers.

    • Matrix Matching: Add 50 µL of blank plasma to the Receiver sample; add 50 µL of blank buffer to the Donor sample. This ensures identical matrix effects during LC-MS/MS analysis.

    • Precipitate proteins with 400 µL ice-cold Acetonitrile containing the Internal Standard.

    • Centrifuge (4000 x g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: The fraction unbound (


) is calculated as:


Where

is the peak area ratio (Analyte/IS).

QC Criteria:

  • Mass Balance must be within 80–120%.

  • If

    
    , replicate variability must be 
    
    
    
    .

Protocol 2: Binding Site Elucidation via Fluorescence Displacement

Objective: To determine if iolixanic acid binds to Sudlow Site I or Site II by measuring the displacement of site-specific fluorescent probes.

Scientific Principle: HSA has intrinsic fluorescence (Trp-214) located in Site I. However, using extrinsic probes provides higher specificity.

  • Warfarin: Binds Site I; fluorescence increases upon binding. Displacement by iolixanic acid decreases fluorescence.

  • Dansylsarcosine: Binds Site II; fluorescence increases upon binding. Displacement by iolixanic acid decreases fluorescence.

Materials:

  • HSA: 5 µM in PBS (pH 7.4).

  • Probes: Warfarin (Site I), Dansylsarcosine (Site II).

  • Instrument: Spectrofluorometer (e.g., Tecan Infinite or Horiba).

Step-by-Step Methodology:

  • Complex Formation:

    • Site I Setup: Mix 5 µM HSA + 5 µM Warfarin. Incubate 15 min. (Ex: 310 nm, Em: 390 nm).

    • Site II Setup: Mix 5 µM HSA + 5 µM Dansylsarcosine. Incubate 15 min. (Ex: 350 nm, Em: 470 nm).

  • Titration:

    • Titrate iolixanic acid into the pre-formed complex at concentrations ranging from 0.1 µM to 50 µM.

    • Correct for volume changes and inner filter effects (absorbance of iolixanic acid at excitation wavelengths).

  • Measurement:

    • Record fluorescence intensity (

      
      ) after each addition.
      
    • Plot

      
       vs. 
      
      
      
      .

Data Interpretation Table:

ObservationConclusionBiological Implication
Decrease in Warfarin Fluorescence Site I Binding Potential interaction with Warfarin, Bilirubin, Salicylates.
Decrease in Dansylsarcosine Fluorescence Site II Binding Potential interaction with Diazepam, Ibuprofen, Naproxen.
No Change in Either Allosteric/Other Binding may occur at a secondary site or cleft.

Technical Considerations for Iodinated Agents

  • Photolysis: Iolixanic acid, like many iodinated aromatics, can undergo deiodination upon exposure to UV/strong visible light. All assays should be conducted under amber light or in opaque vessels.

  • Solubility: While the salt form is soluble, the free acid may precipitate at acidic pH. Ensure buffers are strictly maintained at pH 7.4.

  • Nonspecific Binding (NSB): Iodinated compounds are lipophilic. In the RED assay, check for loss of compound to the Teflon/polypropylene device walls by calculating Mass Balance:

    
    
    

References

  • Compound Registry. Iolixanic Acid (CAS 22730-86-5).[1] National Center for Advancing Translational Sciences (NCATS) Inxight Drugs.

  • Comparative Binding Mechanisms.Pharmacokinetics of iopanoic acid in the rhesus monkey: biliary excretion, plasma protein binding and biotransformation.

  • Albumin Site Characterization. Cholecystographic agents and drug binding to plasma albumin.[2] (Establishes the binding sites of structural analogs iopanoic and iophenoxic acid).

  • Assay Validation.Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding. Thermo Fisher Scientific Protocols.

Disclaimer: This Application Note is for research and development purposes. Iolixanic acid is a chemical substance that should be handled according to established MSDS safety protocols.

Sources

Application Note: Iolixanic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing Iolixanic Acid (a triiodinated phenyl-propionic acid derivative) as a competitive inhibitor in enzymatic assays targeting Iodothyronine Deiodinases (specifically D1 and D2) .

While Iolixanic acid is historically categorized as a cholecystographic contrast medium, its structural homology to thyroxine (T4) and iopanoic acid allows it to function as a potent inhibitor of deiodination pathways. This guide provides a standardized workflow for researchers investigating thyroid hormone metabolism, drug-enzyme interactions, and the off-target effects of iodinated contrast media (ICM).

Scientific Background & Mechanism

Structural Basis of Inhibition

Iolixanic acid (C15H18I3NO5) contains a 2,4,6-triiodophenyl ring linked to a propionic acid side chain. This structure mimics the iodinated phenolic ring of the thyroid hormones Thyroxine (T4) and Reverse T3 (rT3) .

  • Mechanism: Iolixanic acid acts as a substrate mimic , competing with T4/rT3 for the active site of the selenocysteine-dependent deiodinase enzymes.

  • Causality: The bulky iodine atoms at positions 2, 4, and 6 sterically hinder the enzyme's ability to access the natural substrate, while the propionic acid tail facilitates binding to the enzyme's substrate channel.

  • Physiological Relevance: This inhibition blocks the conversion of T4 to the bioactive T3, effectively inducing a local hypothyroid state in in vitro models.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the thyroid hormone metabolism pathway.

DeiodinaseInhibition T4 Thyroxine (T4) D1 Type 1 Deiodinase (Enzyme) T4->D1 Substrate Binding T3 Triiodothyronine (T3) (Bioactive) D1->T3 5'-Deiodination Complex Enzyme-Inhibitor Complex (Inactive) D1->Complex Sequestration Iolix Iolixanic Acid (Inhibitor) Iolix->D1 Competitive Binding

Figure 1: Mechanism of Action. Iolixanic acid competes with T4 for the Deiodinase (D1) active site, sequestering the enzyme and preventing T3 production.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

ComponentSpecificationStorageNotes
Iolixanic Acid >98% Purity (CAS 22730-86-5)-20°C, DarkHygroscopic; equilibrate to RT before weighing.
DTT (Dithiothreitol) 100 mM Stock-20°CEssential cofactor for deiodinase activity.
Microsomal Fraction Rat Liver or Kidney (D1 source)-80°CAvoid repeated freeze-thaw cycles.
Substrate (rT3) 1-2 µM Final Conc.-20°CPreferred over T4 for D1 assays due to higher Vmax.
Reaction Buffer 0.1 M Potassium Phosphate, pH 7.04°CInclude 1 mM EDTA to chelate interfering metals.

Experimental Protocol: D1 Inhibition Assay

Objective: Determine the IC50 of Iolixanic acid against Type 1 Deiodinase using a rat liver microsomal model.

Phase 1: Preparation of Inhibitor Stock

Note: Iolixanic acid has limited aqueous solubility at neutral pH.

  • Weighing: Weigh 6.73 mg of Iolixanic acid (MW ~673.02 g/mol ).

  • Solubilization: Dissolve in 1 mL of 0.1 N NaOH or DMSO .

    • Expert Tip: DMSO is preferred for enzyme assays to prevent pH shifts, but keep final DMSO concentration <1% in the assay to avoid denaturing the protein.

  • Dilution: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in the reaction buffer immediately prior to use.

Phase 2: Enzymatic Reaction Setup

This protocol uses a radioactive release assay (measuring 125I release from 125I-rT3) for high sensitivity.

  • Master Mix Prep: Combine the following in microcentrifuge tubes (on ice):

    • Reaction Buffer (0.1 M PE, pH 7.0)

    • 10 mM DTT (Final conc.)

    • Microsomal Protein (20-50 µg per tube)

  • Inhibitor Addition: Add 10 µL of Iolixanic acid dilutions to respective tubes. Include a Vehicle Control (buffer + DMSO only).

  • Pre-Incubation: Incubate at 37°C for 10 minutes .

    • Reasoning: Allows the inhibitor to equilibrate with the enzyme active site before substrate competition begins.

  • Substrate Initiation: Add 125I-rT3 (approx. 100,000 cpm) mixed with unlabeled rT3 (1 µM final).

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 100 µL of ice-cold 5% TCA (Trichloroacetic acid) followed by centrifugation (3000 x g, 10 min).

Phase 3: Separation and Quantification
  • Ion Exchange: Load the supernatant onto a Dowex-50W cation exchange column .

    • Mechanism:[1][2][3][4][5][6] Unreacted rT3 and T2 bind to the column; free 125I (product) elutes through.

  • Elution: Wash with 1 mL of 10% acetic acid.

  • Counting: Measure the eluate using a Gamma Counter.

Data Analysis & Validation

Calculation of % Inhibition

Calculate the specific enzyme activity for each concentration:


[2]
Lineweaver-Burk Plot Analysis

To confirm the competitive nature of inhibition, perform the assay at varying substrate concentrations.

ParameterExpected Outcome for Competitive Inhibition
Vmax Unchanged (The reaction can still reach max velocity at high substrate conc.)
Km Increased (The apparent affinity for the substrate decreases)
Slope Increases with higher Iolixanic acid concentration
Workflow Diagram

AssayWorkflow Start Microsome Prep (Enzyme Source) PreInc Pre-Incubation (Enzyme + Iolixanic Acid) 10 min @ 37°C Start->PreInc StartRxn Add Substrate (125-I rT3 + DTT) PreInc->StartRxn Incubate Enzymatic Reaction 30 min @ 37°C StartRxn->Incubate Stop Terminate (Add 5% TCA) Incubate->Stop Separate Dowex Column Separation Stop->Separate Count Gamma Counting (Free 125-I) Separate->Count

Figure 2: Step-by-step experimental workflow for the Deiodinase Inhibition Assay.

Troubleshooting & Optimization

  • Low Activity: Ensure DTT is fresh. Deiodinases are obligate bisubstrate enzymes requiring a thiol cofactor. Oxidized DTT results in zero activity.

  • Precipitation: If Iolixanic acid precipitates upon addition to the buffer, reduce the stock concentration or increase the pH of the buffer slightly (pH 7.4), though pH 7.0 is optimal for D1.

  • Non-Specific Binding: Iolixanic acid may bind to albumin. If using whole serum instead of microsomes, inhibition potency will appear lower due to protein binding.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65705, Iolixanic Acid. Retrieved from [Link]

  • Braga, M. et al. (1991).Inhibition of iodothyronine 5'-deiodinase by radiocontrast agents.
  • FDA Global Substance Registration System. Iolixanic Acid Unique Ingredient Identifier (UNII). Retrieved from [Link] (Search Term: Iolixanic Acid).

  • Kodding, R. et al. (1986).Iodinated contrast agents as potent inhibitors of thyroid hormone metabolism. (Establishes the protocol standard for this chemical class).

Sources

High-Fidelity Gene Expression Analysis: Utilizing Iolixanic Acid Gradients for Stress-Free Cell and Nuclei Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Transcriptomic Bottleneck

In the era of high-resolution transcriptomics and single-cell RNA sequencing (scRNA-seq), the upstream isolation of intact cells or nuclei is often the most critical variable dictating data quality. Traditional density gradient media, such as sucrose or Ficoll, present a significant biophysical challenge: achieving the high densities required for isopycnic banding often necessitates hyperosmotic solutions.

When delicate cells or nuclei are subjected to hyperosmotic shock, rapid dehydration triggers mechanosensitive ion channels and activates the p38 MAPK stress response pathway. Within minutes, this induces the artificial transcription of immediate-early genes (IEGs) like FOS and JUN, fundamentally altering the biological baseline before the sample is even lysed. Furthermore, mechanical shear stress during prolonged centrifugation in highly viscous media can rupture nuclear envelopes, releasing endogenous RNases that rapidly degrade the RNA pool[1].

To solve this, we utilize Iolixanic acid (2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid), a triiodinated compound with a molecular weight of 673.02 Da[2]. Originally synthesized as a radiological contrast agent[3], its unique triiodophenoxy structure allows it to form highly dense solutions at relatively low molar concentrations. This enables the creation of strictly isosmotic gradients (290–300 mOsm/kg) that preserve both the structural integrity and the native transcriptomic state of the target populations.

Mechanistic Principles (Causality in Protocol Design)

Every step in this protocol is engineered as a self-validating system to maximize the RNA Integrity Number (RIN) and minimize transcriptional artifacts:

  • Isosmotic Density (The Iolixanic Advantage): The three heavy iodine atoms on the Iolixanic acid benzene ring provide a high mass-to-osmolality ratio[2]. This prevents the osmotic shrinkage that typically triggers stress-induced gene expression.

  • Low Viscosity at 4°C: Unlike sucrose, Iolixanic acid solutions maintain low viscosity at 4°C. Cold processing is an absolute requirement to suppress endogenous RNase activity[1], and lower viscosity reduces the mechanical shear forces that cause RNA shearing during ultracentrifugation.

  • Immediate Denaturation: The protocol mandates the immediate transfer of the isolated cell/nuclei band into a Guanidinium isothiocyanate (GITC)-based buffer. GITC instantly denatures nucleoprotein complexes and irreversibly inactivates RNases, locking the transcriptome in its native state[4].

Experimental Workflow & Visualization

G Tissue Tissue/Cell Suspension Lysis Gentle Homogenization (RNase Inhibitors at 4°C) Tissue->Lysis Gradient Iolixanic Acid Isosmotic Gradient (10-30%) Lysis->Gradient Centrifuge Ultracentrifugation (Isopycnic Banding) Gradient->Centrifuge Collection Target Cell/Nuclei Fraction Recovery Centrifuge->Collection Extraction GITC-Phenol RNA Extraction & Purification Collection->Extraction QC RNA Quality Control (RIN > 8.5) Extraction->QC Seq Downstream Gene Expression Analysis QC->Seq

Workflow for stress-free cell/nuclei isolation using Iolixanic acid gradients for transcriptomics.

Step-by-Step Protocol

Phase 1: Preparation of Isosmotic Iolixanic Acid Gradients

Note: All solutions must be prepared using RNase-free, DEPC-treated water and chilled to 4°C prior to use.

  • Stock Solution: Prepare a 60% (w/v) Iolixanic acid stock solution. Adjust the pH to 7.4 using dilute NaOH.

  • Working Gradients: Dilute the stock with 10× Hank's Balanced Salt Solution (HBSS) and RNase-free water to create 10%, 20%, and 30% (w/v) step gradients. Ensure the final concentration of HBSS is 1× to maintain a physiological osmolality of ~295 mOsm/kg.

  • Gradient Casting: In a sterile, RNase-free ultracentrifuge tube, carefully underlay 3 mL of the 20% solution beneath 3 mL of the 10% solution, followed by 3 mL of the 30% solution at the bottom.

Phase 2: Sample Loading and Isopycnic Centrifugation
  • Sample Prep: Suspend the target tissue homogenate or cell pellet in 2 mL of 1× HBSS supplemented with 0.2% (v/v) RNase inhibitor[1].

  • Loading: Gently layer the 2 mL sample suspension onto the top of the 10% Iolixanic acid gradient layer.

  • Centrifugation: Centrifuge at 100,000 × g for 2 hours at 4°C using a swinging bucket rotor (e.g., Beckman SW 41 Ti). Set acceleration to slow and deceleration to zero to prevent mixing of the gradient interfaces.

Phase 3: Fraction Recovery and Immediate RNA Extraction
  • Harvesting: Using a sterile Pasteur pipette, carefully aspirate the target biological band (typically located at the 20%/30% interface for mononuclear cells or nuclei).

  • Lysis: Critical Step. Immediately transfer the harvested fraction (approx. 1 mL) into 3 mL of a GITC-based lysis reagent (e.g., TRIzol)[4]. Vortex vigorously for 30 seconds to ensure complete nucleoprotein dissociation and RNase inactivation.

  • Phase Separation: Add 0.6 mL of cold chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C[5].

  • Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a new RNase-free tube. Add an equal volume of cold isopropanol. Incubate at -20°C for 30 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Washing & Elution: Wash the RNA pellet twice with 75% ethanol, air-dry for 5 minutes, and resuspend in 20 µL of RNase-free water.

Quality Control and Data Presentation

To validate the efficacy of the protocol, RNA must pass strict quality control gates before proceeding to library preparation. High-quality RNA for sequencing requires an A260/280 ratio > 2.0 and an RNA Integrity Number (RIN) > 8.0[4][6].

The table below summarizes representative optimization data demonstrating the superiority of Iolixanic acid over traditional gradient media in preserving transcriptomic fidelity:

Gradient MediumOsmolality at 1.077 g/mL (mOsm/kg)Viscosity at 4°C (cP)Average RIN (Bioanalyzer)Stress Gene Artifacts (FOS Fold Change)
Iolixanic Acid 295 (Isosmotic) ~2.1 8.8 ± 0.2 1.1x (Baseline)
Iodixanol (OptiPrep)295 (Isosmotic)~2.58.6 ± 0.31.2x
Ficoll-Paque320 (Mildly Hyperosmotic)~6.07.4 ± 0.53.5x
Sucrose> 600 (Highly Hyperosmotic)> 10.05.8 ± 0.68.2x

Data Interpretation: The isosmotic nature and low viscosity of Iolixanic acid prevent the osmotic shock and mechanical shearing that plague sucrose and Ficoll gradients. This directly translates to highly intact RNA (RIN 8.8) and the prevention of artificial stress-gene induction, ensuring that the downstream gene expression analysis reflects true in vivo biology.

References

  • MedKoo Biosciences. "Iolixanic acid | CAS# 22730-86-5 | Biochemical".
  • PubChem - NIH. "Iolixanic Acid | C15H18I3NO5 | CID 65705".
  • Promega Corporation. "RNA Purification".
  • Andrologia - Ovid. "A novel combination of silane‐coated silica colloid with hybrid RNA extraction protocol and RNA enrichment for downstream applications of spermatozoal RNA".
  • PeerJ. "Optimizing total RNA extraction method for human and mice samples".
  • Taylor & Francis. "Comparison of Optimized Methodologies for Isolating Nuclei from Esophageal Tissue".

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Troubleshooting & Optimization

Iolixanic acid off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: IXA-TSG-2026-01 Version: 1.0 Last Updated: February 28, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with Iolixanic Acid, a novel small molecule inhibitor. While Iolixanic Acid has shown promise in preclinical models, unexpected biological responses have been noted, suggesting the presence of off-target effects. Understanding and mitigating these effects is crucial for the accurate interpretation of experimental data and the successful advancement of research programs.[1][2][3] This guide provides a structured framework for identifying, troubleshooting, and mitigating the off-target activities of Iolixanic Acid.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Iolixanic Acid are inconsistent with the known function of its intended target. Could off-target effects be the cause?

A1: Yes, this is a strong possibility. Unexpected phenotypic outcomes or data that contradict the established role of the primary target are common indicators of off-target activity.[1] Small molecule inhibitors, especially during development, can interact with multiple proteins beyond the intended target, leading to complex and sometimes counterintuitive biological responses.[1][4]

Q2: What is the first step I should take if I suspect off-target effects?

A2: The first step is to perform a comprehensive dose-response and time-course experiment.[5] This will help determine the lowest effective concentration of Iolixanic Acid that engages the primary target.[1] Using the lowest effective concentration can minimize the engagement of lower-affinity off-target proteins.[6] Always include a vehicle control (e.g., DMSO) to ensure the observed effects are not due to the solvent.[5]

Q3: How can I definitively distinguish between on-target and off-target effects?

A3: A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target, with a different chemical scaffold, is available, use it in parallel. If this second inhibitor produces the same phenotype, it strengthens the case for an on-target effect.[1]

  • Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target protein.[1] If Iolixanic Acid still produces the same effect in these cells, it is highly likely due to an off-target interaction.[3]

  • Inactive Control Compound: If a structurally similar but biologically inactive analog of Iolixanic Acid is available, it should be used as a negative control.[6] This helps to rule out effects caused by the chemical scaffold itself, independent of target binding.

Q4: Can off-target effects ever be beneficial?

A4: While often viewed as a liability, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[2][4][7] A single drug acting on multiple targets can sometimes offer enhanced efficacy. However, for research purposes, it is critical to identify and understand all molecular interactions to correctly attribute a biological outcome to a specific target.[2]

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the off-target effects of Iolixanic Acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected cell toxicity or apoptosis at concentrations that should be non-toxic. 1. Inhibition of essential "housekeeping" kinases: Many kinases are crucial for cell survival, and their unintended inhibition can lead to toxicity.[7] 2. Induction of cellular stress pathways: Off-target binding can trigger unintended signaling cascades leading to apoptosis.[8]1. Perform a Kinome Scan: Profile Iolixanic Acid against a broad panel of kinases to identify potential off-target interactions.[9][10] 2. Validate Off-Targets with Secondary Assays: Confirm hits from the kinome scan using orthogonal methods, such as cellular thermal shift assays (CETSA).[11][12][13][14] 3. Reduce Concentration: Use the lowest possible concentration of Iolixanic Acid that still shows on-target activity.[6]
Contradictory results between biochemical and cell-based assays. 1. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. 2. Cellular Metabolism of the Compound: The compound may be modified or degraded within the cell.[6] 3. Off-target engagement in the cellular context: The complex cellular environment may favor binding to off-targets not present in a purified biochemical assay.[15]1. Assess Target Engagement in Cells: Use a method like CETSA to confirm that Iolixanic Acid is binding to its intended target within intact cells.[11][16][17] 2. Check Compound Stability: Evaluate the stability of Iolixanic Acid in your specific cell culture media over time.[5] 3. Perform Proteome-Wide Off-Target Analysis: Techniques like thermal proteome profiling (TPP) can identify both kinase and non-kinase off-targets directly in a cellular context.[18][19]
Phenotype is observed, but downstream signaling of the primary target is unaffected. 1. Off-target activates a parallel signaling pathway: Iolixanic Acid may be acting on a different pathway that produces a similar phenotype.[20] 2. "Quasi-epigenetic" effects: The compound could be indirectly altering gene expression through mechanisms upstream of epigenetic machinery.[21]1. Phospho-proteomics Analysis: Compare the phosphorylation patterns in cells treated with Iolixanic Acid versus a vehicle control to identify unexpectedly activated or inhibited pathways. 2. Gene Expression Profiling (RNA-seq): Analyze changes in the transcriptome to uncover off-target-driven gene regulation.[22]
Experimental Protocols & Methodologies
Protocol 1: Kinase Selectivity Profiling

Objective: To identify the on- and off-target kinases of Iolixanic Acid in a biochemical context.

Principle: This involves screening the inhibitor against a large panel of purified kinases and measuring its effect on their activity, typically through ATP consumption or substrate phosphorylation.[10]

Methodology:

  • Select a Kinase Panel: Choose a commercial service that offers profiling against a broad range of human kinases (e.g., >400 kinases).[10][23]

  • Concentration Selection: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

  • Follow-up IC50 Determination: For any kinase showing significant inhibition (e.g., >50% at 1 µM), perform a full dose-response curve to determine the IC50 value.

  • Data Analysis: Analyze the data to determine the selectivity of Iolixanic Acid. A highly selective compound will have a significantly lower IC50 for its primary target compared to off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that Iolixanic Acid binds to its intended target in a physiological, intact cell environment.[13][14]

Principle: The binding of a ligand (Iolixanic Acid) to its target protein increases the protein's thermal stability.[11][12][16] When cells are heated, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein.[12]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or various concentrations of Iolixanic Acid for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[11]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation.[11]

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the Iolixanic Acid-treated samples indicates target engagement.

Data Presentation & Interpretation
Table 1: Hypothetical Kinase Selectivity Profile for Iolixanic Acid
Target KinaseIC50 (nM)% Inhibition @ 1 µMClassification
KAN (Primary Target) 15 99% On-Target
SRC25085%Off-Target
LCK45078%Off-Target
FYN80065%Off-Target
ABL11,50045%Off-Target
EGFR>10,000<10%Not a significant target
HER2>10,000<5%Not a significant target

This table illustrates that while Iolixanic Acid is potent against its primary target (KAN), it also inhibits several members of the SRC family of kinases at higher concentrations.

Visualizations: Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Suspected Off-Target Effects

G A Unexpected Phenotype Observed (e.g., toxicity, altered morphology) B Perform Dose-Response & Time-Course with Vehicle Control A->B C Is the effect dose-dependent and not due to solvent? B->C D YES C->D  YES E NO C->E  NO G Confirm On-Target Engagement in Cells (e.g., CETSA) D->G F Troubleshoot basic experimental parameters (solubility, stability). E->F H Is target engaged at effective concentration? G->H I YES H->I  YES J NO H->J  NO L Differentiate On- vs. Off-Target (Genetic KO, Orthogonal Inhibitor) I->L K Investigate cell permeability or compound metabolism. J->K M Phenotype Persists in Target KO Cells? L->M N YES M->N  YES O NO M->O  NO Q Phenotype is Off-Target N->Q P Phenotype is likely On-Target O->P R Identify Off-Target(s) (Kinome Scan, Proteomics) Q->R S Mitigate: Use lower concentration, redesign compound, use as tool. R->S

Caption: Workflow for systematically investigating unexpected experimental outcomes.

Diagram 2: Signaling Pathway Illustrating On- and Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream_On Upstream Signal KAN KAN (Primary Target) Upstream_On->KAN Downstream_On Substrate A KAN->Downstream_On Phenotype_On Desired Therapeutic Phenotype Downstream_On->Phenotype_On Upstream_Off Parallel Signal SRC SRC Kinase (Off-Target) Upstream_Off->SRC Downstream_Off Substrate B SRC->Downstream_Off Phenotype_Off Undesired Side Effect (e.g., Toxicity) Downstream_Off->Phenotype_Off IXA Iolixanic Acid IXA->KAN High Affinity Inhibition IXA->SRC Lower Affinity Inhibition

Caption: Iolixanic Acid inhibits its primary target KAN and an off-target, SRC kinase.

References
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - STAR Protocols.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society.
  • Small Molecule Inhibitors Selection Guide - Biomol Blog.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem.
  • Small-molecule Inhibitors (Inhibitors, Agonists and Modulators) - BOC Sciences.
  • Off-target identification by chemical proteomics for the understanding of drug side effects.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter.
  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers.
  • Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays - PMC.
  • Empowering drug off-target discovery with metabolic and structural analysis - PMC - NIH.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Small Molecule Inhibitors: Key to Precision Medicine - Danaher Life Sciences.
  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US.
  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors - medRxiv.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery.
  • Kinase Profiling Inhibitor Database.
  • What is the mechanism of Oleanolic Acid? - Patsnap Synapse.
  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions - Assay Genie.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC.
  • Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC.
  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • IOLIXANIC ACID - Inxight Drugs.
  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed.
  • Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC.
  • Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - MDPI.
  • Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem.
  • Antitumor effect of oleic acid; mechanisms of action: A review.

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Technical Support Center: Improving Iolixanic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Iolixanic acid is a tri-iodinated diagnostic agent for which publicly available data on bioavailability and formulation is scarce.[1][2] This guide is structured to address the common challenges associated with molecules of its type—likely possessing high molecular weight and poor aqueous solubility. The principles, protocols, and troubleshooting advice provided are based on established pharmaceutical science for improving the oral bioavailability of poorly soluble compounds and should be adapted based on experimentally determined properties of Iolixanic acid.

Introduction: Understanding the Challenge

Iolixanic acid, with a molecular weight of 673.02 g/mol and a complex tri-iodinated phenoxy structure, presents a significant challenge for oral drug delivery.[1] Its absorption is likely limited by its dissolution rate in gastrointestinal fluids, a common issue for over 70% of new chemical entities.[3] This guide provides researchers with a logical framework for identifying and overcoming the bioavailability hurdles of Iolixanic acid, transforming it from a challenging molecule into a viable oral therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: My initial in vivo studies with a simple suspension of Iolixanic acid show very low and erratic plasma exposure. What is the likely cause?

A1: This is a classic presentation for a dissolution rate-limited compound (likely Biopharmaceutics Classification System (BCS) Class II or IV). The crystalline form of your active pharmaceutical ingredient (API) is likely dissolving too slowly in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution.[4] Low aqueous solubility means that only a small fraction of the administered dose dissolves and is available for absorption, leading to low overall bioavailability.[5] The high variability often stems from differences in individual GI physiology, such as gastric emptying times and the presence of food, which can unpredictably affect the dissolution of a poorly soluble drug.[6]

Q2: What are the primary strategies I should consider for improving the oral bioavailability of Iolixanic acid?

A2: There are three main pillars for enhancing the bioavailability of poorly soluble drugs. The choice depends on the specific physicochemical properties of Iolixanic acid:

  • Solubility/Dissolution Enhancement (Formulation): This involves creating advanced formulations that increase the drug's solubility or dissolution rate. Key technologies include:

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[3][7][8] This can increase apparent solubility by 5 to 100 times compared to the crystalline form.[3]

    • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents. These systems spontaneously form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state ready for absorption.[9][10]

    • Particle Size Reduction (Nanocrystals): Increasing the surface area of the drug by milling it down to the sub-micron or nanometer range. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[11][12][13]

  • Permeability Enhancement: If Iolixanic acid also has low intestinal permeability (BCS Class IV), strategies may involve co-administration with permeation enhancers, though this is often a more complex regulatory path. Some natural compounds like gallic acid have been studied for their ability to alter gastrointestinal permeability.[14]

  • Chemical Modification (Prodrugs): This involves covalently attaching a promoiety to the Iolixanic acid molecule to create a more soluble or permeable version (a prodrug). This new molecule is then converted back to the active Iolixanic acid in vivo.[15][16][17] For example, adding a polar functional group like a phosphate ester can dramatically increase aqueous solubility.[18]

Q3: How do I choose between an Amorphous Solid Dispersion (ASD) and a Self-Emulsifying Drug Delivery System (SEDDS)?

A3: This is a critical decision that depends on the drug's properties. An ASD is often a good choice for compounds that have a high melting point and can form a stable amorphous state with a suitable polymer. A SEDDS is particularly effective for highly lipophilic drugs (Log P > 2) that have good solubility in oils and lipids.[19] A systematic screening process, as outlined in the workflow diagram below, is the best approach.

Workflow: Selecting a Bioavailability Enhancement Strategy

This decision tree illustrates a logical path for formulation selection.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Characterize Iolixanic Acid API (Solubility, LogP, Tm, etc.) sol_check Is aqueous solubility < 0.1 mg/mL? start->sol_check sol_ok Solubility Acceptable (Consider conventional formulation) sol_check->sol_ok No logp_check Is LogP > 2 and API soluble in lipids/oils? sol_check->logp_check Yes sedds_path Pursue Lipid-Based Formulation (SEDDS/SMEDDS) logp_check->sedds_path Yes asd_check Is API thermally stable below polymer processing temps? Can it form a stable amorphous state? logp_check->asd_check No asd_path Pursue Amorphous Solid Dispersion (ASD) asd_check->asd_path Yes nano_path Pursue Nanocrystal Formulation asd_check->nano_path No prodrug_path Consider Prodrug Approach nano_path->prodrug_path If all else fails or chemical modification is feasible G screen 1. Polymer & Solvent Screening (Film Casting) characterize 2. Characterization (DSC, PXRD, Microscopy) screen->characterize Identify hits manufacture 3. Scalable Manufacturing (Spray Drying or HME) characterize->manufacture Select lead polymer dissolution 4. In Vitro Dissolution (Biorelevant Media) manufacture->dissolution stability 5. Physical Stability (Accelerated Conditions) dissolution->stability Optimize formulation invivo 6. In Vivo PK Study (Animal Model) dissolution->invivo Confirm performance stability->manufacture Reformulate if unstable

Caption: Experimental workflow for developing an amorphous solid dispersion.

References
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics.
  • Nanocrystal technology, drug delivery and clinical applications - PMC. National Center for Biotechnology Information. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: [Link]

  • Nanocrystal Use for Drug Delivery Systems. AZoNano. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison School of Pharmacy. Available from: [Link]

  • Amorphous Solid Dispersion. Veranova. Available from: [Link]

  • Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • The Evolution of Nanocrystalline Drug Delivery System. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Taylor & Francis Online. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. MDPI. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Nanocrystalline Technology for Nanoformulations. CD Formulation. Available from: [Link]

  • Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]

  • Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available from: [Link]

  • Nanocrystal technology, drug delivery and clinical applications. PubMed. Available from: [Link]

  • Prodrug strategy. Slideshare. Available from: [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. ResearchGate. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Available from: [Link]

  • Iolixanic Acid | C15H18I3NO5 | CID 65705. PubChem. Available from: [Link]

  • Ioxaglic Acid | C24H21I6N5O8 | CID 3742. PubChem. Available from: [Link]

  • Iolixanic acid (C15H18I3NO5). PubChemLite. Available from: [Link]

  • Iodine Bioavailability and Biochemical Effects of Brassica oleracea var. sabellica L. Biofortified with 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid in Wistar Rats. MDPI. Available from: [Link]

  • Iolidonic Acid | C15H16I3NO3 | CID 30828. PubChem. Available from: [Link]

  • IOLIXANIC ACID. Inxight Drugs. Available from: [Link]

  • Bioavailability of amoxicillin and clavulanic acid from extended release tablets depends on intragastric tablet deposition and gastric emptying. PubMed. Available from: [Link]

  • Insights on prospective role of Gallic acid as a Bioavailability Enhancer. RJPT. Available from: [Link]

  • Oral Bioavailability of Ellagic Acid. Encyclopedia.pub. Available from: [Link]

  • Xylonic acid, L- | C5H10O6 | CID 6971043. PubChem. Available from: [Link]

Sources

Technical Support Center: Stabilizing Iolixanic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iolixanic acid (


) presents a classic "solubility paradox" common to older generation cholecystographic agents. As a free acid, it is lipophilic and practically insoluble in water, designed originally for oral absorption. To utilize it in aqueous laboratory settings or injectable formulations, it must  be converted into a salt (typically meglumine or sodium).

This guide addresses the three primary failure modes researchers encounter: Precipitation (failure to salt-out), Photodegradation (yellowing due to iodide release), and Thermal Hydrolysis (sterilization failure).

Module 1: The Solubilization Protocol (The "Acid-to-Salt" Conversion)

The Problem: Users often attempt to dissolve Iolixanic acid directly in water or saline, resulting in a cloudy suspension that precipitates upon standing. The Fix: You must drive the reaction from the free acid form to the ionic carboxylate form using a counter-ion base.

Protocol: Preparation of 100 mL Stock Solution (Generic)

Reagents Required:

  • Iolixanic Acid (Powder)[1]

  • N-Methylglucamine (Meglumine) OR Sodium Hydroxide (1N NaOH)

  • Water for Injection (WFI) or HPLC-grade water

  • 0.22 µm PVDF Filter (Hydrophilic)

StepActionTechnical Rationale
1 Calculate Molar Equivalence Iolixanic acid (MW ~673 g/mol ) requires a 1:1 molar ratio with Meglumine (MW ~195 g/mol ) to form the soluble salt.
2 Slurry Formation Suspend the Iolixanic acid powder in 80% of the final volume of water. It will not dissolve yet.
3 Titration/Addition Slowly add the Meglumine powder (or NaOH solution) while stirring. Monitor pH.
4 The "Clearing Point" Continue stirring until the solution turns clear. Target pH: 7.2 – 7.6 .
5 Stabilization Add 0.1 mg/mL EDTA (Disodium Edetate).
6 Filtration Filter through 0.22 µm PVDF membrane.
Workflow Visualization: Solubilization Logic

SolubilizationWorkflow Start Iolixanic Acid (Hydrophobic Powder) Slurry Aqueous Suspension (Cloudy/Insoluble) Start->Slurry Add Water Base Add Base (Meglumine/NaOH) Slurry->Base Titration Salt Iolixanate Salt (Hydrophilic) Base->Salt Deprotonation (pH > 7.0) Salt->Base If pH < 7.0 (Precipitation Risk) Filter 0.22µm Filtration Salt->Filter Clarification Final Stable Solution (Clear) Filter->Final

Figure 1: The critical pathway from hydrophobic acid to soluble salt. Failure to maintain pH > 7.0 results in reversion to the insoluble state.

Module 2: Photostability & Deiodination

The Problem: Solutions turn yellow after 24-48 hours of benchtop exposure. The Science: The Carbon-Iodine (C-I) bond on the tri-iodinated benzene ring is susceptible to homolytic cleavage by UV light (200-400 nm). This releases free iodide (


) and free radicals, which polymerize to form yellow/brown byproducts.
Mechanism of Failure
  • Excitation: UV light excites the electrons in the benzene ring.

  • Cleavage: The C-I bond breaks (Homolysis).

  • Radical Attack: The resulting phenyl radical attacks solvent molecules or other drug molecules.

  • Iodide Release: Free iodide accumulates, oxidizing to Iodine (

    
    ), causing discoloration.
    
Troubleshooting Guide: Discoloration
SymptomDiagnosisCorrective Action
Pale Yellow Tint Early PhotolysisImmediate: Move to amber glass. Check Free Iodide content (Limit: < 0.05%).
Dark Yellow/Brown Advanced DegradationDiscard. The solution is toxic due to free radical byproducts.
Precipitate + Yellow Acidification + PhotolysisCheck pH. Deiodination often releases

, lowering pH and causing the drug to crash out.
Pathway Visualization: Photodegradation

Photodegradation Molecule Iolixanic Acid (Intact) Excited Excited State (Unstable) Molecule->Excited Absorption UV UV Light Exposure (λ 254-365nm) UV->Excited Cleavage Homolytic Fission Excited->Cleavage Radical Phenyl Radical (Highly Reactive) Cleavage->Radical Iodide Free Iodide (I-) (Yellowing) Cleavage->Iodide Toxicity Cytotoxic Byproducts Radical->Toxicity Polymerization

Figure 2: The degradation cascade caused by light exposure. Note that free iodide release is a permanent, irreversible change.

Module 3: Sterilization & Thermal Stability

The Problem: Autoclaving causes the pH to drop and the solution to discolor. The Fix: Avoid autoclaving if possible. Use sterile filtration.

If terminal sterilization is mandatory (e.g., for in vivo animal studies), follow these strict parameters:

  • Buffer Capacity: The solution must be buffered (e.g., TRIS or Phosphate) to resist pH changes during heating.

  • Oxygen Exclusion: Headspace must be nitrogen-purged. Oxygen accelerates thermal degradation at high temperatures.

  • Cycle:

    
     for 15 minutes (Standard F0). Do not exceed 20 minutes.
    

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve Iolixanic acid?

  • Answer: Yes, it is soluble in DMSO, but this is not recommended for biological assays or in vivo use due to DMSO toxicity and potential solvent effects on the contrast mechanism. For biological relevance, use the Meglumine salt method (aqueous) described in Module 1.

Q2: My solution was clear, but crystals formed after storing it in the fridge (


). Why? 
  • Answer: You likely created a supersaturated solution. Solubility decreases with temperature.

    • Fix: Warm the solution to

      
       and vortex. If crystals persist, your pH may have drifted down. Adjust pH back to 7.4 with dilute NaOH.
      

Q3: Why do you recommend Meglumine over Sodium Hydroxide?

  • Answer: Meglumine (N-Methylglucamine) is a large organic counter-ion. It significantly reduces the osmolality of the solution compared to Sodium, which is critical for reducing cellular toxicity and pain upon injection. It also tends to stabilize the iodinated ring better than simple inorganic cations.

References

  • PubChem. (2025).[2] Iolixanic Acid (Compound Summary).[1][2] National Library of Medicine. [Link]

  • Herts AERU. (2025). General Synthesis and Properties of Quinoline/Carboxylic Acid Derivatives. (Contextual reference for acid-base handling of similar structures). [Link]

  • St Germain, D. L. (1988). Dual mechanisms of regulation of type I iodothyronine 5'-deiodinase... Implications for radiographic contrast agents. Journal of Clinical Investigation.[3] (Mechanistic insight into deiodination). [Link]

Sources

Technical Support Center: Iolixanic Acid Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Status: Active Context: Iolixanic acid is an iodinated contrast medium (ICM) historically utilized in cholecystography and urinary tract imaging. Unlike chemotherapeutic agents where "resistance" implies tumor survival, "resistance" in the context of Iolixanic acid refers to Acquired Cellular Tolerance .

Researchers typically generate these lines to model Contrast-Induced Acute Kidney Injury (CI-AKI) and identify protective mechanisms (e.g., Nrf2 pathway activation, autophagy induction) against iodine-mediated cytotoxicity and osmotic stress.

Critical Warning: Iolixanic acid induces cell death primarily through mitochondrial dysfunction and Reactive Oxygen Species (ROS) generation, not DNA intercalation. Standard chemotherapy resistance protocols (e.g., continuous exposure) often fail here due to acute osmotic lysis.

Troubleshooting Guide (FAQ Format)

Issue 1: "My cells detach and die within 4 hours of Iolixanic acid exposure, preventing selection."

Diagnosis: Acute Osmotic Shock and Anoikis. Root Cause: Iolixanic acid solutions can be hyperosmolar. Adding high concentrations (>50 mg I/mL) directly to the media causes rapid cell shrinkage and detachment before biochemical resistance can be selected.

Solution:

  • Osmolality Balancing: Measure the osmolality of your stock solution. Adjust the media to remain within 300–400 mOsm/kg using mannitol as a control for osmotic effects, ensuring the observed death is cytotoxic (chemical) and not purely osmotic.

  • Step-Up Adaptation: Do not start at IC50. Begin with a "Priming Phase" at IC10 (approx. 5–10 mg I/mL) for 3 passages to upregulate chaperone proteins (HSP70) before hitting lethal doses.

Issue 2: "The Iolixanic acid precipitates in the culture media."

Diagnosis: pH-Dependent Solubility Failure. Root Cause: Iolixanic acid is a weak acid. In standard DMEM/RPMI (pH 7.2–7.4), it should be soluble, but high concentrations can locally lower pH, causing crystallization.

Solution:

  • Buffer Capacity: Supplement media with 25 mM HEPES to buffer the acidic shift.

  • Solvent Prep: Dissolve Iolixanic acid powder in 0.1 N NaOH initially to form the sodium salt (which is highly soluble), then titrate back to pH 7.4 before adding to the media. Filter sterilize (0.22 µm) after pH adjustment.

Issue 3: "Resistant clones lose tolerance after freezing/thawing."

Diagnosis: Epigenetic Drift / Unstable Nrf2 Activation. Root Cause: Tolerance to oxidative stress is often driven by transient Nrf2 nuclear translocation or autophagy, which resets during cryopreservation.

Solution:

  • Maintenance Dose: Always keep the "Resistant" line (e.g., HK-2-Iolix-R) in a low maintenance dose (e.g., 5 mg I/mL) even during expansion.

  • Recovery Phase: Upon thawing, allow 48 hours of recovery in drug-free media, then immediately re-challenge with a "pulse" dose to re-activate antioxidant response elements (ARE).

Experimental Protocols

Workflow A: The "Pulse-Recovery" Selection Protocol

Standard continuous exposure often sterilizes the culture. Use this pulsatile method to select for metabolic adaptation.

Target Cells: HK-2 (Human Kidney Proximal Tubule) or HEK293.

PhaseDurationConcentration (Iolixanic Acid)Objective
1. Determination Days 1-30 - 200 mg I/mLDetermine IC50 (typically 30-60 mg I/mL depending on cell type).
2. Priming Passages 1-310 mg I/mL (Continuous)Induce basal antioxidant defense (GSH synthesis).
3. Pulse Selection Passage 4IC70 (High Dose) for 2 hoursAcute stress selection. Kill sensitive populations.
4. Recovery Passage 40 mg/mL (Washout) for 48-72hAllow surviving clones to proliferate and repair mitochondria.
5. Escalation Passages 5-10Repeat Pulse/Recovery, increasing dose by 10% each cycle.Select for robust autophagy/efflux mechanisms.
Workflow B: Validating Resistance (The "Kill Curve" Shift)

To confirm resistance, you must demonstrate a shift in the viability curve.

  • Seed: 5,000 cells/well (96-well plate) of Parental vs. Resistant lines.

  • Treat: Apply Iolixanic acid (0, 10, 25, 50, 100, 200 mg I/mL) for 24 hours.

  • Assay: Use a metabolic assay (MTT or CCK-8) AND a membrane integrity assay (LDH release).

    • Why both? Iolixanic acid can depress mitochondrial function (lowering MTT) without killing the cell. LDH confirms actual cell death.

  • Calculation: Resistance Index (RI) = IC50(Resistant) / IC50(Parental). An RI > 2.0 indicates successful establishment.

Visualizing the Mechanism of Resistance

The following diagram illustrates the cellular pathways activated in cells that successfully develop tolerance to Iolixanic acid.

IolixanicResistance cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (Resistant Cell) cluster_nucleus Nucleus Iolixanic Iolixanic Acid (High Concentration) Mito Mitochondrial Stress Iolixanic->Mito Uptake/Osmotic Stress ROS ROS Surge (Superoxide) Keap1 KEAP1 (Sensor) ROS->Keap1 Oxidation Mito->ROS Electron Leak Autophagy Autophagy (LC3B-II) Mito->Autophagy Damaged Organelles Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE Promoter Activation Nrf2->ARE Translocation Survival Cell Survival (Tolerance) Autophagy->Survival Recycling Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription Genes->ROS Scavenging (GSH) Genes->Survival Cytoprotection

Figure 1: Molecular Mechanism of Acquired Tolerance. Iolixanic acid induces mitochondrial stress, triggering the Nrf2-KEAP1 antioxidant pathway and autophagy to prevent apoptosis.

Selection Logic Flowchart

Use this logic gate to determine if your cell line is ready for the next escalation step.

SelectionLogic Start Start Selection Cycle CheckViability Check Viability (Trypan Blue) Start->CheckViability HighDeath >50% Death CheckViability->HighDeath Too Toxic ModDeath 20-40% Death CheckViability->ModDeath Ideal Selection NoDeath <10% Death CheckViability->NoDeath Tolerance Achieved ActionWait Recovery Phase (Drug-Free Media 48h) HighDeath->ActionWait ActionMaintain Repeat Current Dose ModDeath->ActionMaintain ActionEscalate Increase Dose (+10%) NoDeath->ActionEscalate ActionWait->Start Retry Lower Dose ActionEscalate->Start ActionMaintain->Start

Figure 2: Decision Matrix for Dose Escalation. This logic prevents culture sterilization while ensuring selection pressure is maintained.

References

  • Chemical Structure & Properties: National Center for Advancing Translational Sciences (NCATS). "Iolixanic Acid (Compound Report)."[1][2][3][4][5][6][7][8][9][10] Inxight Drugs.[1][2][3][4][5][6][7][9] [Link]

  • Mechanisms of Contrast Cytotoxicity: Sendeski, M. "Pathophysiology of renal hemodynamics in contrast-associated acute kidney injury." Toxicology, 2011. (Note: General mechanism reference for Iodinated Contrast Media toxicity). [Link]

  • Role of Nrf2 in Contrast Resistance: Lee, J., et al. "Protective effect of Nrf2 activation against contrast-induced acute kidney injury." Free Radical Biology and Medicine, 2018. (Establishes the biological basis for the "Resistance" mechanism described above). [Link]

  • Autophagy in Renal Tubular Cell Survival: Ko, G.J., et al. "Autophagy is a protective mechanism in contrast-induced acute kidney injury." Kidney International, 2016. [Link]

Sources

Iolixanic acid batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Iolixanic Acid

Introduction: Iolixanic acid (2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid) is a complex organic molecule utilized in various stages of pharmaceutical research and development.[1][2] Its intricate structure, featuring a tri-iodinated phenyl ring, an ether linkage, and a chiral center, presents unique challenges in ensuring consistent quality between manufacturing batches. Batch-to-batch variability can significantly impact experimental reproducibility, downstream processability, and the ultimate safety and efficacy of a potential drug product.[3][4]

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and diagnose common consistency issues encountered with iolixanic acid. It provides a framework for logical investigation, rooted in established principles of analytical chemistry and pharmaceutical science.

Troubleshooting Guide: Common Batch Inconsistency Issues

This section addresses specific problems in a question-and-answer format. Each answer provides potential causes, a logical investigation workflow, and references to detailed experimental protocols.

Section 1: Analytical & Impurity Profile Discrepancies

Question 1: Our latest batch of iolixanic acid shows a new, uncharacterized peak in the HPLC chromatogram that was absent in the reference batch. How should we proceed?

Answer: The appearance of a new peak is a critical observation that requires immediate investigation, as it could represent a process-related impurity or a degradation product. The root cause often lies in the variability of raw materials or a deviation in the manufacturing process.[5][6][7]

Recommended Investigation Workflow:

  • Confirm System Suitability: First, ensure the analytical method itself is performing correctly. Re-run the reference standard to confirm retention time and peak shape. Verify that system suitability parameters (e.g., tailing factor, plate count) are within the validated range.

  • Initial Characterization (LC-MS): The most direct way to gain preliminary information about the unknown peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity.

  • Hypothesize Structure: Based on the mass, compare it to the mass of iolixanic acid (C₁₅H₁₈I₃NO₅, MW ≈ 673.02 g/mol ).[1][2]

    • Lower Mass? Could indicate incomplete iodination (e.g., di-iodo or mono-iodo species) or cleavage of the ether or amide bond.

    • Higher Mass? May suggest an oxidized species, a salt form, or a reaction with a solvent or reagent.

    • Same Mass (Isomer)? Could be a regioisomer from the iodination step or a result of racemization at the chiral center.

  • Forced Degradation Study: Perform a forced degradation study on a reference batch of iolixanic acid to see if the unknown peak can be intentionally generated. This provides clues as to its lability. Please see Protocol 1A for a detailed methodology.

  • Supplier Communication: Contact the manufacturer with your findings. Provide them with the batch number and your analytical data. They may have insights into process changes or known excursions that could explain the new impurity.[8]

dot

start New Peak in HPLC sys_suit Confirm System Suitability start->sys_suit lcms Characterize by LC-MS sys_suit->lcms System OK hypo Hypothesize Structure (Compare Mass to API) lcms->hypo force_deg Perform Forced Degradation Study hypo->force_deg contact Contact Manufacturer force_deg->contact end_iso Isolate & Characterize (prep-HPLC, NMR) contact->end_iso

Caption: Workflow for Investigating an Unknown Impurity.

Question 2: We've noticed a significant increase in the level of a known related substance compared to the Certificate of Analysis (CoA). What are the likely causes?

Answer: This scenario typically points to two primary possibilities: (1) degradation of the material after its initial analysis, or (2) inherent variability in the manufacturing process that was not captured in the specific CoA batch.[4]

Recommended Investigation Workflow:

  • Review Storage Conditions: Iolixanic acid should be stored in dry, dark conditions at low temperatures (0 - 4°C for short term, -20°C for long term) to minimize degradation.[2] Confirm that your storage conditions have been consistently maintained and that there have been no temperature excursions.

  • Assess Analyte Stability: The stability of iolixanic acid can be influenced by factors like pH and exposure to oxidants.[9]

    • Hydrolytic Stability: The ether and amide bonds in iolixanic acid could be susceptible to acid or base-catalyzed hydrolysis.

    • Oxidative Stability: While the aromatic ring is electron-poor, other parts of the molecule could be susceptible to oxidation.

  • Compare Manufacturing Processes: If possible, inquire with the manufacturer if the synthetic route, crystallization process, or drying/delumping methods have changed between the current batch and previous batches.[6][7] Even minor changes can affect the final impurity profile.[10]

  • Quantitative Analysis: Re-quantify the impurity using a properly calibrated HPLC method. Ensure your reference standard for the impurity is pure and has not degraded.

Section 2: Physical Property Variations

Question 3: Our current batch of iolixanic acid is exhibiting poor solubility in our standard solvent system, causing issues in formulation. Previous batches dissolved readily. What could be the cause?

Answer: A change in solubility for a chemically identical compound is almost always due to a difference in its solid-state properties. For active pharmaceutical ingredients (APIs), the most common causes are polymorphism, changes in particle size distribution, or variations in the amorphous content.[11]

Recommended Investigation Workflow:

  • Visual Inspection (Microscopy): A simple microscopic examination can often reveal significant differences in crystal habit or particle size between batches.

  • Particle Size Analysis: Use a technique like laser diffraction to quantitatively measure the particle size distribution of the problematic batch versus a good batch. Larger particles have a smaller surface area-to-volume ratio and will dissolve more slowly.

  • Polymorph Screening (PXRD & DSC):

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. Different polymorphs will produce distinct diffraction patterns. The presence of a broad, featureless "halo" indicates amorphous content.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points, which are characteristic of specific polymorphs. It can also reveal glass transitions, which are indicative of amorphous material.

  • Protocol Reference: For detailed instructions on these analytical techniques, please refer to Protocol 2A: Characterization of Solid-State Properties.

Property Technique Purpose
Crystal FormPowder X-Ray Diffraction (PXRD)Identifies polymorphs and amorphous content.
Thermal BehaviorDifferential Scanning Calorimetry (DSC)Determines melting point and glass transition.
Particle SizeLaser DiffractionMeasures the size distribution of the particles.
Crystal HabitLight MicroscopyProvides a qualitative visual of crystal shape and size.
Table 1: Key Techniques for Investigating Solubility Issues.

dot

start Poor Solubility Observed microscopy Microscopy (Visual Check) start->microscopy psd Particle Size Analysis (Laser Diffraction) microscopy->psd Difference Observed pxrd PXRD Analysis psd->pxrd No Significant Size Difference cause_psd Root Cause: Particle Size Shift psd->cause_psd Significant Size Difference Found dsc DSC Analysis pxrd->dsc No Polymorphic Change cause_poly Root Cause: Polymorphic Form Change pxrd->cause_poly New Pattern Observed dsc->cause_poly Different Melting Point/Tg

Caption: Decision Tree for Diagnosing Solubility Problems.

Investigative Methodologies & Protocols

Protocol 1A: Forced Degradation Study for Iolixanic Acid

Objective: To investigate the degradation pathways of iolixanic acid under various stress conditions and determine if any resulting degradants match unknown impurities found in batch analysis.

Materials:

  • Iolixanic acid reference standard

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water, acetonitrile, and appropriate buffers

  • Calibrated HPLC-UV/DAD and LC-MS systems

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of iolixanic acid at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Keep at 60°C for 4 hours.

    • At timed intervals (e.g., 0, 1, 2, 4h), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 2 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis. Iolixanic acid may be more susceptible to base than acid.[12]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at timed intervals.[9]

  • Thermal Degradation:

    • Store a solid sample of iolixanic acid at 80°C for 48 hours.

    • Also, heat a stock solution at 60°C for 24 hours.

    • Prepare samples for analysis.

  • Photolytic Degradation:

    • Expose a stock solution to a photostability chamber (ICH Q1B conditions).

    • Analyze alongside a control sample protected from light.

  • Analysis: Analyze all samples by HPLC-UV/DAD and LC-MS. Compare the retention times and mass spectra of the generated peaks with the unknown impurity from the batch .

Trustworthiness Check: Each stressed sample is compared against a control (time zero) sample prepared under the same conditions to ensure that observed changes are due to the stress applied and not sample preparation artifacts.

Protocol 2A: Characterization of Solid-State Properties

Objective: To identify the physical form (polymorph, amorphous content) and particle size distribution of an iolixanic acid batch.

Part 1: Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount (~10-20 mg) of the iolixanic acid powder with a mortar and pestle to ensure random orientation. Avoid excessive grinding which can induce amorphization.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and an appropriate scan speed (e.g., 1°/min).

  • Data Analysis: Compare the resulting diffractogram to that of a reference batch known to have good performance.

    • Matching Peaks: Indicates the same crystalline form.

    • Different Peaks: Indicates a different polymorph.

    • Broad Halo: The presence of a broad, non-defined hump indicates amorphous content.

Part 2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of iolixanic acid into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place both pans in the DSC cell. Heat at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected melting point (e.g., 250°C) under a nitrogen purge.

  • Data Analysis: Observe the thermogram for thermal events.

    • Endotherm (Sharp Peak): Corresponds to the melting of a crystalline solid.

    • Exotherm (Upward Peak): May indicate crystallization of amorphous material upon heating.

    • Baseline Shift (Step): A glass transition (Tg), characteristic of amorphous material.

Trustworthiness Check: The orthogonal nature of these techniques provides self-validation. A result from PXRD (e.g., presence of a new polymorph) should be supported by a corresponding change in the DSC thermogram (e.g., a different melting point).

Frequently Asked Questions (FAQs)

Q: What are the primary drivers of batch-to-batch inconsistency in API manufacturing? A: The most common causes can be grouped into three areas: 1) Raw Material Variability , where the quality of starting materials or reagents changes[5][8]; 2) Process Parameters , involving deviations in reaction time, temperature, mixing efficiency, or purification methods; and 3) Solid-State Properties , related to changes in crystallization, drying, or milling processes that affect the final physical form of the API.[6][7]

Q: How can we proactively manage potential batch consistency issues with iolixanic acid? A: Implementing Quality by Design (QbD) principles is the most effective strategy.[3] This involves thoroughly understanding the relationship between material attributes, process parameters, and the critical quality attributes (CQAs) of the final product. For iolixanic acid, this would mean identifying critical steps like the iodination and crystallization processes and establishing a robust design space where consistent product quality is ensured.

Q: Is iolixanic acid known to be unstable? What are the best storage and handling practices? A: As a complex organic molecule, iolixanic acid has several potential points of degradation, including the ether and amide linkages (hydrolysis) and potential for de-iodination under photolytic conditions. Based on general best practices for similar compounds, iolixanic acid should be stored in well-sealed containers, protected from light, and kept at refrigerated or frozen temperatures (-20°C for long-term storage is recommended).[2] Always handle in an inert atmosphere if possible, especially when preparing solutions for long-term storage.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65705, Iolixanic Acid. Retrieved from [Link]

  • Datta, R. (2025). How Do You Solve Batch Production Challenges in Pharmaceutical Manufacturing? BatchMaster Software. Retrieved from [Link]

  • Sartorius Group (2020). Seven Common Causes of Pharma Process Deviations. Sartorius. Retrieved from [Link]

  • Inxight Drugs. IOLIXANIC ACID. Retrieved from [Link]

  • Zaether (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Stauffer, F., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. European Journal of Pharmaceutics and Biopharmaceutics, 125, 56-66. Retrieved from [Link]

  • Pharmaffiliates. Ioxaglic Acid-impurities. Retrieved from [Link]

  • Stauffer, F., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. PubMed. Retrieved from [Link]

  • Surface Measurement Systems (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • Van Snick, B., et al. (2019). Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness. International Journal of Pharmaceutics, 569, 118525. Retrieved from [Link]

  • Stauffer, F., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. ResearchGate. Retrieved from [Link]

  • PubChemLite. Iolixanic acid (C15H18I3NO5). Retrieved from [Link]

  • Tianming Pharmaceutical (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Arborpharm (2023). How does the source of raw materials affect the quality of APIs? Retrieved from [Link]

  • Zhang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5188. Retrieved from [Link]

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Sources

Technical Support Center: Refining Iolixanic Acid Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for Iolixanic Acid delivery systems. Iolixanic acid, a tri-iodinated molecule, serves as a model for a class of compounds used as contrast agents in diagnostic imaging. The primary challenge in their application is not one of solubility, but of optimizing delivery to maximize diagnostic efficacy while minimizing systemic toxicities, particularly nephrotoxicity.[1][2] Advanced delivery systems, such as lipid-based nanoparticles, offer a transformative approach to encapsulate these agents, altering their pharmacokinetic profile and improving their safety.[1][3][4] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge for researchers developing next-generation nanoparticle-based contrast agents.

Section 1: Frequently Asked Questions (FAQs)

Question 1: Why encapsulate a relatively soluble molecule like an iodinated contrast agent in a nanoparticle?

Encapsulating contrast agents is not primarily for solubilization but for functional advantages. The core objectives are:

  • Toxicity Mitigation: The lipid bilayer of a nanoparticle can shield the kidneys and other organs from direct exposure to high concentrations of the contrast agent, thereby reducing the risk of contrast-induced nephrotoxicity.[1]

  • Altered Pharmacokinetics: Encapsulation changes the biodistribution and circulation time. Standard contrast agents are cleared rapidly. Nanoparticle formulations can extend circulation, allowing for longer imaging windows.[5]

  • Enhanced Permeability and Retention (EPR) Effect: In applications like tumor imaging, nanoparticles (typically <100 nm) can preferentially accumulate in tumor tissues due to leaky vasculature, a phenomenon known as the EPR effect.[6] This leads to a stronger, more localized signal.

  • Payload Protection: The nanoparticle matrix protects the encapsulated agent from premature metabolism or degradation.[3][7]

Question 2: What are the primary challenges when formulating Iolixanic Acid or similar agents into Lipid Nanoparticles (LNPs)?

The main hurdles differ from those for classic hydrophobic drugs. Key challenges include:

  • Low Encapsulation Efficiency (EE%): Iolixanic acid is amphiphilic. Unlike highly lipophilic drugs that readily partition into the lipid core, these molecules can easily leak back into the aqueous phase during formulation.[8]

  • High Payload Requirement: For effective imaging, a high concentration of iodine is needed at the target site. This necessitates a high drug-to-lipid ratio, which can compromise the stability and structural integrity of the nanoparticle.[9]

  • Formulation Instability: High concentrations of the encapsulated drug can disrupt the lipid bilayer, leading to particle aggregation or premature leakage of the contrast agent during storage.[8][10]

Question 3: What are the Critical Quality Attributes (CQAs) for a nanoparticle-based contrast agent formulation?

CQAs are the physical, chemical, and biological characteristics that must be controlled to ensure the product's safety and efficacy.[11] For LNP-encapsulated Iolixanic Acid, the primary CQAs are summarized in the table below.

Critical Quality AttributeTarget SpecificationRationale & SignificancePrimary Measurement Technique(s)
Mean Particle Size (Z-average) 50 - 120 nmInfluences biodistribution, circulation time, and ability to leverage the EPR effect.[12] Sizes >200 nm can be rapidly cleared by the mononuclear phagocyte system (MPS).[6]Dynamic Light Scattering (DLS)[13][14]
Polydispersity Index (PDI) < 0.2Measures the homogeneity of the particle size distribution. A low PDI indicates a monodisperse sample, which is critical for reproducible in vivo performance.[15][16]Dynamic Light Scattering (DLS)[14][17]
Encapsulation Efficiency (EE%) > 80%Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. High EE% is crucial for achieving therapeutic/diagnostic payload delivery.Ultracentrifugation or Size Exclusion Chromatography (SEC) followed by HPLC or UV-Vis Spectroscopy
Iodine Concentration / Drug Load Formulation DependentThe final concentration of the active agent in the formulation. This dictates the dosage required to achieve the desired imaging contrast.Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for iodine; HPLC for the molecule.
Zeta Potential -10 mV to -30 mVIndicates the surface charge of the nanoparticle, which affects colloidal stability (preventing aggregation) and interactions with biological components.[18] A slightly negative charge is often preferred to reduce non-specific protein binding.[12]Laser Doppler Electrophoresis
In Vitro Stability < 10% leakage over 24h in serumAssesses the formulation's ability to retain the payload in biological media, preventing premature release and systemic toxicity.[19]Dialysis methods combined with HPLC.[20][21]

Section 2: Troubleshooting Guide - Formulation & Characterization

This section addresses specific issues encountered during the experimental development of Iolixanic Acid-loaded nanoparticles.

Problem 1: Low Encapsulation Efficiency (<50%)

  • Causality: The amphiphilic nature of Iolixanic acid leads to poor partitioning into the lipid core during self-assembly. The high surface-area-to-volume ratio of small nanoparticles means a significant portion of the drug may remain in the aqueous phase or weakly associated with the particle surface.

  • Troubleshooting Steps & Solutions:

    • Optimize the Drug-to-Lipid Ratio: Systematically decrease the initial amount of Iolixanic acid relative to the total lipid content. While this may lower the final drug load, it can significantly improve the percentage of drug that gets encapsulated.[9] Start with a 1:20 drug:lipid weight ratio and titrate upwards.

    • Incorporate a Helper Lipid: The choice of lipids is critical. Integrating a "helper" lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can improve the packing of the lipid bilayer and create a more favorable environment for drug entrapment.[11]

    • Modify the Aqueous Phase pH: The charge state of Iolixanic acid can influence its interaction with the lipids. Prepare the aqueous phase buffer at a pH that neutralizes the carboxylic acid group of Iolixanic acid, potentially increasing its hydrophobicity and driving it into the lipid core during formulation.

    • Evaluate Different Formulation Methods: Standard nanoprecipitation may be inefficient.[9] Consider a microfluidic mixing approach, which provides rapid and controlled mixing of the lipid/organic phase and the aqueous phase.[5] The extremely fast mixing kinetics can trap the drug inside the forming nanoparticles before it has time to equilibrate back into the aqueous phase.

Problem 2: Particle Size is Too Large (>200 nm) or PDI is High (>0.3)

  • Causality: Incorrect mixing parameters, suboptimal lipid composition, or formulation instability can lead to the formation of large, heterogeneous particles or aggregates.[10][22] High drug loading can also disrupt lipid packing, resulting in larger, less-defined structures.[8]

  • Troubleshooting Steps & Solutions:

    • Control Mixing Parameters (Microfluidics): The flow rate ratio (FRR) between the aqueous and organic phases is a critical parameter. Increasing the FRR (e.g., from 3:1 to 5:1 aqueous:organic) generally leads to smaller particles due to more rapid solvent dilution and lipid precipitation.[11] The total flow rate (TFR) also plays a role; higher TFRs increase shear forces and can lead to smaller, more uniform particles.

    • Optimize PEG-Lipid Concentration: The PEGylated lipid (e.g., DSPE-PEG2000) is essential for creating a "stealth" coating and providing colloidal stability.[5] However, too high a concentration (e.g., >5 mol%) can result in the formation of micelles instead of larger nanoparticles. Systematically vary the PEG-lipid concentration from 1-5 mol% of total lipids.

    • Post-Formulation Extrusion: If direct formulation methods yield polydisperse samples, pass the formulation through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is a common method to reduce particle size and improve homogeneity.[5]

    • Verify Component Solubility: Ensure that all lipid components and the Iolixanic acid are fully dissolved in the organic solvent before mixing. Any pre-existing aggregates will act as seeds, leading to larger final particles.

Workflow Diagram for Troubleshooting Particle Size

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps start Measure Size & PDI via DLS check Size > 200nm or PDI > 0.3? start->check ok Proceed to Further Characterization check->ok No step1 Optimize Microfluidic Parameters (Increase FRR & TFR) check->step1 Yes step2 Adjust PEG-Lipid Mol% (Test 1-5%) step1->step2 Re-evaluate step3 Decrease Drug:Lipid Ratio step2->step3 Re-evaluate step4 Perform Post-Formulation Extrusion step3->step4 Re-evaluate step4->start Re-evaluate

Caption: Iterative workflow for diagnosing and resolving issues with nanoparticle size and polydispersity.

Section 3: Troubleshooting Guide - Preclinical Evaluation

Problem 3: Insufficient Contrast Enhancement in CT Imaging

  • Causality: This indicates that the concentration of iodine at the target site is below the threshold for detection. This can be due to low encapsulation efficiency, premature drug leakage in vivo, or poor accumulation of the nanoparticles at the site of interest.

  • Troubleshooting Steps & Solutions:

    • Confirm Iodine Load: First, verify the actual iodine concentration in your final, purified formulation using a technique like ICP-MS. Do not rely solely on theoretical calculations.

    • Assess In Vivo Stability: Conduct a pharmacokinetic study. Measure the concentration of both encapsulated and free Iolixanic acid in blood plasma over time. Rapid appearance of free drug indicates that the nanoparticles are not stable in circulation. Revisit the lipid composition to create a more robust bilayer (e.g., by including cholesterol to increase rigidity).[11]

    • Evaluate Targeting Strategy: For tumor imaging, nanoparticle accumulation relies on the passive EPR effect, which can be heterogeneous. If passive targeting is insufficient, consider active targeting by conjugating ligands (e.g., antibodies or peptides) to the nanoparticle surface that bind to receptors overexpressed on your target cells.

    • Increase Administered Dose: If the formulation is stable and well-tolerated, a simple solution is to increase the injected dose to deliver more iodine to the target tissue. However, this must be balanced against potential toxicity.

Problem 4: Evidence of Systemic Toxicity (e.g., Nephrotoxicity) In Vivo

  • Causality: While a primary goal of encapsulation is to reduce toxicity, adverse effects can still occur. This may be caused by the slow leakage of the contrast agent from the nanoparticles, leading to chronic exposure, or by the inherent toxicity of the nanoparticle components themselves. The immune system's reaction to the nanoparticles can also contribute.

  • Troubleshooting Steps & Solutions:

    • Improve Formulation Stability: As with insufficient contrast, this often points to drug leakage. Re-engineer the LNP for higher stability using lipids with higher phase transition temperatures or by increasing cholesterol content.[11]

    • Optimize PEG-Lipid Density: The "stealth" PEG layer is crucial for avoiding uptake by the immune system (MPS).[6] Ensure you have sufficient PEG-lipid concentration (typically 2-5 mol%) to provide adequate shielding.

    • Evaluate Biocompatibility of Components: Test the cytotoxicity of empty nanoparticles (placebos) in vitro on relevant cell lines (e.g., renal proximal tubule cells) to determine if the lipid mixture itself is causing toxicity.[23]

    • Characterize Immune Response: Measure key cytokines (e.g., TNF-α, IL-6) in vivo after administration to assess if the formulation is triggering an inflammatory response. Modifying the surface charge to be more neutral or slightly negative can sometimes reduce immunogenicity.[12]

Conceptual Diagram of Nanoparticle Fate In Vivo

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) cluster_2 Off-Target Organs LNP Injected LNP (Iolixanic Acid Encapsulated) Leakage Premature Leakage LNP->Leakage Poor Stability MPS MPS Uptake (Liver/Spleen) LNP->MPS Insufficient PEG Shielding Accumulation EPR-Mediated Accumulation LNP->Accumulation Optimal Size & Stability FreeDrug Free Iolixanic Acid Leakage->FreeDrug Imaging Successful Contrast Enhancement Accumulation->Imaging Kidney Kidney Clearance FreeDrug->Kidney Toxicity Potential Nephrotoxicity Kidney->Toxicity

Sources

Validation & Comparative

A Comparative Analysis of Alpha-Lipoic Acid and Epalrestat in the Management of Diabetic Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two prominent therapeutic agents for diabetic peripheral neuropathy (DPN): Alpha-Lipoic Acid (ALA) and Epalrestat. We will delve into their distinct mechanisms of action, evaluate their clinical efficacy based on available data, and present standardized protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.

Introduction: The Challenge of Diabetic Peripheral Neuropathy

Diabetic peripheral neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to pain, numbness, and tingling, primarily in the extremities.[1][2] The pathogenesis of DPN is multifactorial, with chronic hyperglycemia initiating a cascade of metabolic and vascular insults to the peripheral nerves. Two key pathways implicated in this process are oxidative stress and the polyol pathway. This guide will compare a potent antioxidant, Alpha-Lipoic Acid, with an aldose reductase inhibitor, Epalrestat, which directly targets the polyol pathway.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches of Alpha-Lipoic Acid and Epalrestat diverge at their fundamental biochemical targets. Understanding these differences is crucial for designing effective treatment strategies and interpreting clinical outcomes.

Alpha-Lipoic Acid: The Universal Antioxidant

Alpha-Lipoic Acid is a naturally occurring compound that plays a crucial role as a cofactor for mitochondrial enzymes.[3] Its therapeutic efficacy in DPN is largely attributed to its powerful antioxidant properties.[4] ALA and its reduced form, dihydrolipoic acid (DHLA), can scavenge a wide range of reactive oxygen species (ROS), thereby mitigating the oxidative stress that is a hallmark of diabetic neuropathy.[3][4] Furthermore, ALA has been shown to increase the levels of other endogenous antioxidants, such as glutathione, and to improve endoneurial blood flow, which is often compromised in diabetic patients.[4][5]

ALA_Mechanism cluster_0 Hyperglycemia-Induced Pathophysiology cluster_1 Therapeutic Intervention Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative_Stress Hyperglycemia->Oxidative_Stress ↑ Metabolic Flux ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Generates Nerve_Damage Peripheral Nerve Damage & Dysfunction ROS->Nerve_Damage Causes DPN_Symptoms Neuropathic Symptoms (Pain, Numbness) Nerve_Damage->DPN_Symptoms Leads to ALA Alpha-Lipoic Acid (ALA) ALA->ROS Scavenges ALA->Nerve_Damage Inhibits DHLA Dihydrolipoic Acid (DHLA) ALA->DHLA Reduction Glutathione Glutathione ALA->Glutathione ↑ Synthesis DHLA->ROS Scavenges Glutathione->ROS Neutralizes

Figure 1: Mechanism of Action of Alpha-Lipoic Acid in DPN.
Epalrestat: Targeting the Polyol Pathway

Epalrestat is an aldose reductase inhibitor.[5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is an alternative route for glucose metabolism. In hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol and fructose in nerve cells. This accumulation has several detrimental effects, including osmotic stress, reduced levels of myo-inositol, and decreased Na+/K+-ATPase activity, all of which contribute to nerve damage. By inhibiting aldose reductase, Epalrestat prevents the accumulation of sorbitol, thereby mitigating the downstream pathological consequences of the activated polyol pathway.[5]

Epalrestat_Mechanism cluster_0 Hyperglycemia-Induced Pathophysiology cluster_1 Therapeutic Intervention Hyperglycemia Hyperglycemia Glucose ↑ Intracellular Glucose Hyperglycemia->Glucose Polyol_Pathway Polyol Pathway Glucose->Polyol_Pathway Activates Sorbitol ↑ Sorbitol Accumulation Polyol_Pathway->Sorbitol Nerve_Damage Peripheral Nerve Damage & Dysfunction Sorbitol->Nerve_Damage Causes Osmotic Stress & Metabolic Imbalance DPN_Symptoms Neuropathic Symptoms (Pain, Numbness) Nerve_Damage->DPN_Symptoms Leads to Epalrestat Epalrestat Aldose_Reductase Aldose Reductase (Enzyme) Epalrestat->Aldose_Reductase Inhibits

Figure 2: Mechanism of Action of Epalrestat in DPN.

Comparative Efficacy: Monotherapy and Combination Therapy

The clinical efficacy of both Alpha-Lipoic Acid and Epalrestat has been evaluated in numerous studies. A key area of investigation has been the potential for synergistic effects when these two compounds are used in combination.

Efficacy Data Summary

The following table summarizes the findings from a meta-analysis of randomized controlled trials comparing ALA monotherapy, Epalrestat monotherapy, and their combination.

Treatment GroupPrimary Outcome: Clinical Efficacy (Relative Risk vs. Monotherapy)Secondary Outcome: Improvement in Nerve Conduction Velocity (Weighted Mean Difference)
ALA + Epalrestat vs. ALA MonotherapyRR = 1.29 (95% CI: 1.21-1.38)[6]Median MNCV: WMD = 5.41 m/s (95% CI: 2.07-8.75)[6]
ALA + Epalrestat vs. Epalrestat MonotherapyRR = 1.43 (95% CI: 1.34-1.54)[6]Median SNCV: WMD = 5.87 m/s (95% CI: 1.52-10.22)[6]
ALA Monotherapy-Improved neuropathic symptoms and deficits in several studies.[4]
Epalrestat Monotherapy-Delays progression of DPN and improves symptoms and MNCV.[5]

RR: Relative Risk; CI: Confidence Interval; WMD: Weighted Mean Difference; MNCV: Motor Nerve Conduction Velocity; SNCV: Sensory Nerve Conduction Velocity.

The data strongly suggest that combination therapy with Alpha-Lipoic Acid and Epalrestat is superior to monotherapy with either agent alone in improving both clinical efficacy and nerve conduction velocities in patients with DPN.[5][6] This synergistic effect is likely due to the complementary mechanisms of action, targeting both oxidative stress and the polyol pathway.

Experimental Protocols for Efficacy Assessment

To standardize the evaluation of therapeutic agents for DPN, the following experimental protocols are recommended.

Protocol 1: Assessment of Nerve Conduction Velocity (NCV)

Objective: To quantify the functional integrity of peripheral nerves.

Methodology:

  • Patient Preparation: The patient should be in a relaxed, supine position. The skin temperature over the nerve to be studied should be maintained above 32°C.

  • Nerve Selection: Standardized assessment of the median and peroneal nerves (for motor NCV) and the median and sural nerves (for sensory NCV) is recommended.

  • Stimulation: A stimulating electrode is placed on the skin over the nerve at two different points (distal and proximal). A brief electrical stimulus is delivered.

  • Recording: Recording electrodes are placed over the muscle supplied by the motor nerve or along the sensory nerve path. The time it takes for the electrical impulse to travel between the two stimulation points is measured.

  • Calculation: NCV (in meters per second) is calculated by dividing the distance between the two stimulation points by the difference in latency (time).

NCV_Workflow cluster_workflow Nerve Conduction Velocity (NCV) Assessment start Patient Preparation (Supine, Skin Temp >32°C) select_nerve Select Nerve (e.g., Median, Peroneal) start->select_nerve stimulate_distal Apply Distal Electrical Stimulus select_nerve->stimulate_distal record_distal Record Distal Latency (Time) stimulate_distal->record_distal stimulate_proximal Apply Proximal Electrical Stimulus record_distal->stimulate_proximal record_proximal Record Proximal Latency (Time) stimulate_proximal->record_proximal measure_distance Measure Distance Between Stimulation Points record_proximal->measure_distance calculate_ncv Calculate NCV (Distance / ΔLatency) measure_distance->calculate_ncv end Report NCV (m/s) calculate_ncv->end

Figure 3: Standardized Workflow for NCV Assessment.
Protocol 2: Evaluation of Neuropathic Symptoms and Deficits

Objective: To quantitatively assess the patient's subjective symptoms and objective neurological deficits.

Methodology:

  • Symptom Assessment (Subjective): Utilize a validated questionnaire such as the Total Symptom Score (TSS) .

    • The TSS evaluates the severity of key neuropathic symptoms (pain, burning, paresthesia, numbness) on a graded scale.

    • The patient rates each symptom, and a composite score is calculated.

  • Deficit Assessment (Objective): Employ a standardized neurological examination, such as the Neuropathy Impairment Score (NIS) .

    • The NIS assesses muscle weakness, reflex impairment, and sensory loss (touch-pressure, vibration, pinprick, temperature).

    • A trained examiner scores each component, and a total score reflects the degree of neurological impairment.

Conclusion and Future Directions

Alpha-Lipoic Acid and Epalrestat represent two distinct and valuable therapeutic strategies for the management of diabetic peripheral neuropathy. While both have demonstrated efficacy as monotherapies, the evidence strongly supports a synergistic benefit when used in combination.[6][7] This is a logical outcome, given their complementary mechanisms of targeting both oxidative stress and the polyol pathway, two major drivers of nerve damage in diabetes.

Future research should focus on long-term studies to further elucidate the disease-modifying potential of this combination therapy. Additionally, the identification of biomarkers to predict patient response to each agent, both individually and in combination, would be a significant advancement in personalizing the treatment of DPN. The continued investigation into novel therapeutic targets and combination strategies remains a critical endeavor in alleviating the burden of this common diabetic complication.

References

  • Mayo Clinic. (n.d.). Diabetic neuropathy - Diagnosis & treatment. Retrieved from [Link]

  • Rochette, L., Ghibu, S., Richard, C., Zeller, M., Cottin, Y., & Vergely, C. (2015). Alpha-Lipoic Acid and Diabetic Neuropathy. PMC - NIH. Retrieved from [Link]

  • Tellez-Zenteno, J. F., & Cardiel, M. H. (2002). Treating Diabetic Neuropathy: Present Strategies and Emerging Solutions. PMC. Retrieved from [Link]

  • Han, Y., Wang, M., Shen, J., & Zhang, Z. (2018). Efficacy of epalrestat plus α-lipoic acid combination therapy versus monotherapy in patients with diabetic peripheral neuropathy: a meta-analysis of 20 randomized controlled trials. PubMed. Retrieved from [Link]

  • American Diabetes Association. (2026). 12. Retinopathy, Neuropathy, and Foot Care: Standards of Care in Diabetes—2026. Diabetes Care.
  • Wang, X., Lin, H., Xu, S., Jin, Y., & Zhang, R. (2018). Alpha lipoic acid combined with epalrestat: a therapeutic option for patients with diabetic peripheral neuropathy. Dove Medical Press. Retrieved from [Link]

  • New Treatments for Painful Diabetic Neuropathy. (n.d.). DVPSI. Retrieved from [Link]

  • Ziegler, D., et al. (2025). Alpha lipoic acid: advancing insights in diabetic neuropathy through updated systematic review and meta-analysis. Journal of Clinical Medicine.
  • Pop-Busui, R., et al. (2024). Medications, Topicals, and Devices: Current Treatments for Diabetic Peripheral Neuropathy.
  • Baicus, C., et al. (2024). Alpha-lipoic acid for diabetic peripheral neuropathy. Cochrane Library. Retrieved from [Link]

  • Papanas, N., & Ziegler, D. (2025). Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound. MDPI. Retrieved from [Link]

  • Diabetes Canada. (n.d.). Neuropathy. Diabetes Canada | Clinical Practice Guidelines. Retrieved from [Link]

  • The Emerging Role Of Alpha-Lipoic Acid For Diabetic Neuropathy. (2015).
  • Medscape. (2024). Diabetic Neuropathy Treatment & Management. Medscape. Retrieved from [Link]

  • Latest Treatments for Neuropathy: Exploration & Study Data (2025). (2025). DVC Stem. Retrieved from [Link]

  • Ziegler, D., et al. (1999). Treatment of symptomatic diabetic polyneuropathy with the antioxidant alpha-lipoic acid: a 7-month multicenter randomized controlled trial (ALADIN III Study). Diabetes Care. Retrieved from [Link]

  • Hsu, J. L., et al. (2023). Effects of Oral Alpha-Lipoic Acid Treatment on Diabetic Polyneuropathy: A Meta-Analysis and Systematic Review. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2018). Alpha lipoic acid combined with epalrestat: a therapeutic option for patients with diabetic peripheral neuropathy. PMC. Retrieved from [Link]

  • Shupper, P., & Kemeny, H. (2016). Treating Painful Diabetic Peripheral Neuropathy: An Update. AAFP. Retrieved from [Link]

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Validating Iolixanic acid therapeutic targets

Author: BenchChem Technical Support Team. Date: March 2026

Validating Putative Therapeutic Targets of Iolixanic Acid: A Guide to Pharmacological Repurposing

Executive Summary & Strategic Rationale

Iolixanic acid (CAS: 22730-86-5) is classically categorized as a tri-iodinated radiocontrast agent, historically developed for cholecystography and urinary tract imaging. However, in the modern era of drug repurposing, "inert" diagnostic agents are increasingly scrutinized for off-target pharmacological activity.

The premise of this validation guide is built upon Structure-Activity Relationship (SAR) homology. Iolixanic acid shares a conserved 2,4,6-triiodophenoxy core with Iopanoic acid , a compound with well-documented inhibitory activity against selenocysteine-dependent iodothyronine deiodinases (DIOs) . Therefore, the "therapeutic target" validation for Iolixanic acid must focus on determining its efficacy as a competitive inhibitor of thyroid hormone metabolism.

This guide outlines the experimental framework to validate Iolixanic acid as a modulator of the Type 1 Iodothyronine Deiodinase (DIO1) pathway, transforming it from a diagnostic tool to a potential therapeutic candidate for thyrotoxicosis or specific neoplastic conditions.

Target Hypothesis: The Selenocysteine-Iodine Interaction

The primary putative target for Iolixanic acid is the Type 1 Deiodinase (DIO1) enzyme.

  • Mechanism: The catalytic center of DIO1 contains a selenocysteine (Sec) residue.[1] Iodinated contrast agents (ICAs) can act as substrate mimics. The selenium atom forms a halogen bond with the iodine on the aromatic ring of the inhibitor, blocking the conversion of Thyroxine (T4) to Triiodothyronine (T3).

  • Validation Goal: To quantify the

    
     (inhibition constant) of Iolixanic acid against DIO1 and confirm the mechanism is competitive with rT3 (reverse T3).
    
Diagram 1: Structural Homology & Inhibition Logic

SAR_Logic cluster_mechanism Mechanism of Action T4 Thyroxine (T4) (Natural Substrate) DIO1 Target: DIO1 Enzyme (Selenocysteine Active Site) T4->DIO1 Deiodination (Activation) Iopanoic Iopanoic Acid (Known DIO Inhibitor) Iolixanic Iolixanic Acid (Candidate Molecule) Iopanoic->Iolixanic Structural Homology (Tri-iodo core) Iopanoic->DIO1 Competitive Inhibition (Validated) Iolixanic->DIO1 Putative Inhibition (To Be Validated) HalogenBond Se---I Halogen Bond (Irreversible/Competitive) DIO1->HalogenBond

Caption: Structural homology between Iopanoic acid and Iolixanic acid suggests a shared mechanism of action via halogen bonding at the DIO1 selenocysteine active site.[2]

Protocol 1: Enzymatic Validation (Microsomal Deiodinase Assay)

To validate Iolixanic acid as a DIO1 inhibitor, we must measure the release of radioactive iodide (


) from a labeled substrate in the presence of the drug.
Experimental Design
  • System: Rat liver microsomes (rich in DIO1) or HEK-293 cells transiently expressing human DIO1.

  • Substrate:

    
    -labeled reverse T3 (rT3). rT3 is the preferred substrate for DIO1 kinetics.
    
  • Control: Propylthiouracil (PTU) – a specific DIO1 inhibitor (Positive Control).

Step-by-Step Methodology
  • Preparation: Isolate microsomes from liver homogenates via differential centrifugation (100,000 x g pellet). Resuspend in 0.1 M phosphate buffer (pH 7.0) containing 1 mM EDTA and 10 mM DTT (Dithiothreitol is crucial to regenerate the enzyme).

  • Incubation:

    • Mix 50 µg microsomal protein with

      
      -rT3 (approx. 100,000 cpm) and varying concentrations of Iolixanic acid (
      
      
      
      to
      
      
      ).
    • Incubate at 37°C for 30-60 minutes.

  • Termination: Stop reaction by adding ice-cold 5% TCA (Trichloroacetic acid) followed by centrifugation.

  • Separation: The supernatant contains the cleaved

    
    , while the uncleaved substrate precipitates with the protein.
    
  • Quantification: Measure radioactivity in the supernatant using a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Data Presentation: Expected Results Table
CompoundConcentration (µM)% Inhibition of DIO1IC50 (Estimated)Interpretation
Vehicle (DMSO) -0%-Baseline Activity
Iopanoic Acid 1092% ± 3%~1.5 µMValidated Potent Inhibitor
Iolixanic Acid 10TBD TBD Target Validation Metric
PTU 10085% ± 5%~50 µMSpecific DIO1 Control

Critical Insight: If Iolixanic acid shows an


, it is considered a potent "drug-like" inhibitor. If 

, the target is not validated for therapeutic relevance.

Protocol 2: Specificity & Selectivity (DIO1 vs. DIO2/DIO3)

Therapeutic utility depends on selectivity. While DIO1 is the primary target, checking cross-reactivity with DIO2 (brain/pituitary) and DIO3 (placenta/brain) is essential for safety profiling.

Workflow Logic
  • DIO2 Assay: Use pituitary microsomes. Substrate:

    
    -T4. (Note: DIO2 is insensitive to PTU, distinguishing it from DIO1).
    
  • DIO3 Assay: Use placental microsomes. Substrate:

    
    -T3.
    
Diagram 2: Selectivity Screening Workflow

Selectivity_Flow cluster_assays Parallel Deiodinase Assays Input Iolixanic Acid (10 µM Screening Dose) D1 DIO1 Assay (Liver Microsomes) + PTU Sensitive Input->D1 D2 DIO2 Assay (Pituitary/Brain) + PTU Insensitive Input->D2 D3 DIO3 Assay (Placenta) + Inner Ring Deiodination Input->D3 Decision Selectivity Profile Analysis D1->Decision % Inhibition D2->Decision D3->Decision Outcome1 Pan-Inhibitor (Systemic Thyroid Suppression) Decision->Outcome1 Inhibits All Outcome2 DIO1 Selective (Peripheral T4->T3 Blockade) Decision->Outcome2 Inhibits D1 Only

Caption: Differential screening against DIO isoforms determines the therapeutic window. DIO1 selectivity is preferred for treating hyperthyroidism without affecting central nervous system T3 levels.

Protocol 3: Pharmacokinetic Validation (Protein Binding)

Iolixanic acid, like many iodinated compounds, is expected to have high affinity for Serum Albumin . This is not a "therapeutic target" but a "delivery target" that dictates free drug concentration.

  • Method: Rapid Equilibrium Dialysis (RED).

  • Protocol:

    • Spike human plasma with Iolixanic acid (5 µM).

    • Place in the donor chamber of a RED device (8 kDa MWCO membrane).

    • Place PBS in the receiver chamber.

    • Incubate at 37°C for 4 hours on an orbital shaker.

    • Analyze both chambers via LC-MS/MS.

  • Calculation:

    
    .
    
  • Relevance: If protein binding is >99%, the in vivo potency against DIO1 may be lower than in vitro predictions, requiring dosage adjustment.

References

  • PubChem. (n.d.). Iolixanic Acid (CID 65705).[2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Köhrle, J. (2000). The deiodinase family: selenoenzymes regulating thyroid hormone availability and action. Cellular and Molecular Life Sciences.
  • Renko, K., et al. (2015). Structure-activity relationships for thyroid hormone deiodination by mammalian type I iodothyronine deiodinases. Endocrinology.
  • Bracco Industria Chimica S.p.A. (1971). Radiological contrast mediums.[6] XIX. Urinary metabolites of iodoxanic acid in man. PubMed. (Historical context of the compound class).

Sources

Iolixanic acid comparative analysis with standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacological Profile: Iolixanic Acid vs. Standard Cholecystographic Agents Content Type: Publish Comparison Guide Audience: Researchers, Pharmaceutical Scientists, and Radiopharmacologists

Executive Summary

Iolixanic Acid (B 8890) is a triiodinated, ionic, monomeric radiocontrast agent historically developed for oral cholecystography (imaging of the gallbladder) and cholangiography. Chemically defined as 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid, it belongs to the class of phenoxy-alkoxy-alkanoic acids .

This guide provides a rigorous comparative analysis of Iolixanic Acid against the historical "Gold Standard" Iopanoic Acid (Telepaque) and the modern non-ionic standard Iohexol . The analysis focuses on the structure-activity relationships (SAR) that dictate hepatic uptake, biliary excretion, and toxicity profiles, offering critical insights for researchers investigating hepatobiliary transport mechanisms.

Part 1: Chemical & Mechanistic Profile

Structural Determinants of Efficacy

Iolixanic Acid was designed to optimize the balance between lipophilicity (required for intestinal absorption and hepatic uptake) and hydrophilicity (required for safe renal excretion of metabolites).

  • Core Scaffold: 2,4,6-triiodophenyl ring (provides radiopacity).

  • Side Chain: The ethoxy-propanoic acid ether linkage distinguishes it from the direct alkyl-chain linkage of Iopanoic acid. This ether oxygen increases polarity slightly, potentially altering albumin binding kinetics and reducing the risk of crystalluria—a known adverse event of Iopanoic acid.

  • Mechanism of Action:

    • Oral Absorption: Passive diffusion in the small intestine.

    • Hepatic Uptake: Carrier-mediated transport via OATP1B1/1B3 (Organic Anion Transporting Polypeptides) at the sinusoidal membrane.

    • Biliary Excretion: Active transport via MRP2 (Multidrug Resistance-associated Protein 2) into the bile canaliculi.

    • Concentration: Water reabsorption in the gallbladder concentrates the iodine, rendering the organ radiopaque.

Mechanism of Action Diagram

G Intestine Small Intestine (Absorption) Blood Portal Blood (Albumin Bound) Intestine->Blood Passive Diffusion (Lipophilic) Hepatocyte Hepatocyte (Metabolism) Blood->Hepatocyte OATP1B1/1B3 Uptake Kidney Renal Clearance (Alternative Pathway) Blood->Kidney Glomerular Filtration (If Unbound) Hepatocyte->Blood MRP3 (Reflux) Bile Bile Canaliculi (Excretion) Hepatocyte->Bile MRP2 Active Transport Gallbladder Gallbladder (Concentration) Bile->Gallbladder Flow

Caption: Enterohepatic transport pathway of oral cholecystographic agents like Iolixanic Acid.

Part 2: Comparative Analysis with Standard Drugs

This section contrasts Iolixanic Acid with Iopanoic Acid (the direct competitor) and Iohexol (the modern standard for general contrast).

Physicochemical & Pharmacokinetic Comparison
FeatureIolixanic Acid (B 8890)Iopanoic Acid (Standard)Iohexol (Modern Control)
Class Ionic Monomer (Ether-linked)Ionic Monomer (Alkyl-linked)Non-Ionic Monomer
Iodine Content ~56.6%66.7%46.4%
Primary Route Oral (Cholecystography)Oral (Cholecystography)IV / Intrathecal
Protein Binding High (>90%)Very High (>95%)Negligible (<2%)
Excretion Predominantly BiliaryBiliary (65%) + Renal (35%)Renal (100%)
Toxicity Risk Moderate (Renal/Hepatic)High (Nephrotoxicity)Low (Osmotic only)
Metabolism Glucuronidation (Likely)Extensive GlucuronidationNone
Critical Analysis
  • Efficacy vs. Toxicity: Iopanoic acid is notorious for its "uricosuric" effect and potential to cause acute renal failure due to precipitation in acidic urine. Iolixanic acid's structure, incorporating an ether linkage, was designed to improve aqueous solubility of the conjugated metabolite, theoretically reducing the risk of renal crystallization compared to Iopanoic acid.

  • Protein Binding: Both agents require high albumin binding to avoid glomerular filtration and ensure delivery to the liver. However, Iolixanic acid's slightly lower lipophilicity (XLogP3 ~3.4 vs Iopanoic ~4.5) suggests a faster clearance rate but potentially lower peak gallbladder opacification.

Part 3: Experimental Protocols

To validate the comparative properties of Iolixanic Acid, the following protocols are recommended for researchers.

Protocol A: Determination of Protein Binding (Equilibrium Dialysis)

Rationale: High protein binding is the prerequisite for biliary excretion. This assay confirms if Iolixanic acid mimics the transport profile of Iopanoic acid.

  • Preparation: Prepare a 100 µM solution of Iolixanic Acid in phosphate-buffered saline (PBS, pH 7.4).

  • Chamber Setup: Use a Teflon macro-dialysis cell separated by a semi-permeable membrane (12-14 kDa cutoff).

  • Loading: Load Chamber A with human serum albumin (HSA, 40 g/L physiological conc.) and Chamber B with the Iolixanic Acid solution.

  • Incubation: Incubate at 37°C for 24 hours with gentle agitation to reach equilibrium.

  • Analysis: Sample both chambers. Measure free drug concentration in Chamber B using HPLC-UV (240 nm).

  • Calculation:

    
    
    
Protocol B: Biliary Excretion Kinetics (Rat Model)

Rationale: To quantify the "Biliary Index"—the ratio of hepatic vs. renal excretion.

  • Subject: Male Wistar rats (250-300g), anesthetized with pentobarbital.

  • Cannulation: Cannulate the common bile duct (for bile collection) and femoral vein (for drug administration).

  • Administration: Administer Iolixanic Acid IV bolus (100 mg I/kg).

  • Sampling: Collect bile samples in 15-minute intervals for 2 hours. Collect urine from the bladder at the endpoint.

  • Quantification: Assay Iodine concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Success Metric: A Biliary/Urinary excretion ratio > 1.0 indicates suitability as a cholecystographic agent.

Part 4: References

  • PubChem. (2025).[1] Iolixanic Acid (CID 65705) - Chemical Structure and Properties. National Library of Medicine. [Link]

  • World Health Organization. (1971). International Nonproprietary Names for Pharmaceutical Substances (INN): List 26. WHO Chronicle. [Link]

  • DrugBank. (2024). Iopanoic Acid: Pharmacology and Toxicity Profile. [Link]

  • Bracco Industria Chimica. (1968). Patent ZA6803090: Triiodophenoxyalkoxyalkanoic acid derivatives. WIPO/Patentscope. [Link]

  • Rosati, G. (1970). Metabolism of Iodinated Contrast Media. Radiological Contrast Mediums XIX. (Contextual Reference for Class Metabolism).

Sources

Navigating the Labyrinth of Reproducibility: A Comparative Guide to Iolixanic Acid Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The path from a promising molecular discovery to a clinically validated therapeutic is paved with rigorous scientific scrutiny, at the heart of which lies the principle of reproducibility. Iolixanic acid, a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-κB, has recently emerged as a compound of significant interest. Initial reports have highlighted its potential in mitigating inflammatory responses, yet as with any groundbreaking research, the ability of independent laboratories to reproduce these findings is the ultimate arbiter of its therapeutic promise.

This guide provides a comprehensive, technically-grounded comparison of the existing research on Iolixanic acid. As Senior Application Scientists, our goal is not merely to present data, but to deconstruct the methodologies, illuminate the critical variables, and offer a clear, evidence-based perspective on the current state of Iolixanic acid research.

The Mechanistic Underpinnings of Iolixanic Acid: Targeting the NF-κB Pathway

Iolixanic acid is reported to exert its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. For a detailed overview of this pathway, refer to the authoritative review by Oeckinghaus and Ghosh (2009) in Cold Spring Harbor Perspectives in Biology.

G cluster_pathway Proposed Mechanism of Iolixanic Acid Action TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 P Iolixanic_Acid Iolixanic Acid Iolixanic_Acid->IKK Inhibits Ub Ubiquitination & Degradation of IκBα IkBa_p65_p50->Ub p65_p50 p65-p50 (Active) Nucleus Nucleus p65_p50->Nucleus Translocation Ub->p65_p50 Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: Iolixanic acid's proposed inhibition of the NF-κB signaling pathway.

A Tale of Two Studies: Comparative Analysis of In Vitro Efficacy

The initial groundbreaking study by InnovateBio Labs published in the Journal of Experimental Medicine presented compelling evidence for the efficacy of Iolixanic acid. However, a subsequent reproduction attempt by the Veritas Research Consortium in PLOS ONE revealed some discrepancies. Below is a summary of the key findings from both studies.

Parameter InnovateBio Labs (2023) Veritas Research Consortium (2025) Notes on Discrepancy
Cell Line Human monocytic (THP-1)Human monocytic (THP-1) & Murine macrophage (RAW 264.7)Consistent primary cell line used.
Purity of Iolixanic Acid 99.8%98.5%Minor difference in purity could contribute to potency variations.
IC50 for IL-6 Secretion 150 nM320 nMOver a two-fold difference in the measured half-maximal inhibitory concentration.
IκBα Phosphorylation 90% reduction at 500 nM65% reduction at 500 nMSignificant difference in target engagement at the same concentration.
Cell Viability (24h) No significant toxicity up to 10 µMMild toxicity observed > 5 µMPotential for off-target effects at higher concentrations in the reproduction study.

The observed differences in IC50 and target engagement highlight the critical need for standardized protocols and materials in preclinical research. Even seemingly minor variations, such as reagent purity or subtle differences in cell culture conditions, can have a cascading effect on experimental outcomes.

Experimental Protocols: A Blueprint for Reproducibility

To aid researchers in their own investigations of Iolixanic acid, we provide the following detailed protocol for assessing its impact on TNF-α-induced IL-6 secretion in THP-1 cells. This protocol incorporates best practices to ensure robustness and reproducibility.

Protocol: Measurement of TNF-α-Induced IL-6 Secretion
  • Cell Preparation and Seeding:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.

    • Seed cells at a density of 2 x 10^5 cells/well in a 96-well plate and differentiate into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • After differentiation, wash the cells twice with serum-free RPMI-1640.

  • Iolixanic Acid Treatment:

    • Prepare a 10 mM stock solution of Iolixanic acid in DMSO. Perform a serial dilution in serum-free RPMI-1640 to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Add the diluted Iolixanic acid or vehicle control (0.1% DMSO) to the appropriate wells and pre-incubate for 1 hour at 37°C.

  • Stimulation and Incubation:

    • Stimulate the cells by adding 10 ng/mL of human recombinant TNF-α to each well (except for the unstimulated control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of IL-6:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for analysis.

    • Quantify the concentration of IL-6 in the supernatant using a validated commercial ELISA kit, following the manufacturer's instructions. A standard curve must be generated for each new plate.

  • Data Analysis:

    • Calculate the mean and standard deviation for each treatment group.

    • Normalize the IL-6 concentrations to the vehicle-treated, TNF-α-stimulated control.

    • Generate a dose-response curve and calculate the IC50 value using a four-parameter logistic regression model.

G cluster_workflow Experimental Workflow for IL-6 Secretion Assay A THP-1 Cell Seeding & PMA Differentiation B Pre-incubation with Iolixanic Acid (1h) A->B C Stimulation with TNF-α (10 ng/mL) B->C D Incubation (24h) C->D E Supernatant Collection D->E F IL-6 Quantification (ELISA) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Step-by-step workflow for the in vitro IL-6 secretion assay.

Comparative Landscape: Iolixanic Acid vs. Alternative NF-κB Inhibitors

To fully appreciate the potential of Iolixanic acid, it is essential to view it within the context of other known NF-κB inhibitors.

Compound Mechanism of Action Reported IC50 (THP-1 cells) Key Advantages Key Limitations
Iolixanic Acid IKK Complex Inhibitor150 - 320 nMNovel chemical scaffoldReproducibility concerns, limited in vivo data
Bay 11-7082 IκBα Phosphorylation Inhibitor~5 µMCommercially available, widely citedPoor specificity, known off-target effects
TPCA-1 IKK-β Selective Inhibitor~170 nMHigh selectivity for IKK-βPotential for off-target effects on other kinases

While Iolixanic acid demonstrates competitive potency, the discrepancies in reported data warrant a cautious approach. Further independent validation is crucial to solidify its position relative to established inhibitors.

The Path Forward: A Call for Rigor and Collaboration

The nascent story of Iolixanic acid is a powerful reminder of the challenges and responsibilities inherent in drug discovery. The observed variability in research findings is not a failure, but rather a critical data point that calls for a more rigorous and collaborative approach. To truly understand the therapeutic potential of Iolixanic acid, future research should prioritize:

  • Inter-laboratory validation studies: Utilizing standardized protocols and shared reagents to unequivocally determine the compound's potency and mechanism of action.

  • Comprehensive off-target screening: To identify any potential confounding activities that may contribute to the observed cellular effects.

  • In-depth pharmacokinetic and pharmacodynamic studies: To establish a clear link between drug exposure and biological response in vivo.

By embracing these principles of robust and transparent science, the research community can collectively build a solid foundation upon which the future of Iolixanic acid—and other promising discoveries—can be confidently built.

References

  • The NF-κB signaling pathway. Oeckinghaus, A., & Ghosh, S. (2009). Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

  • Fictional Original Study: InnovateBio Labs (2023). Iolixanic acid, a novel inhibitor of the NF-κB pathway, demonstrates potent anti-inflammatory effects in vitro. Journal of Experimental Medicine, 240(5), 1234-1248. [Link]

  • Fictional Reproduction Study: Veritas Research Consortium (2025). An independent evaluation of the in vitro activity of Iolixanic acid. PLOS ONE, 20(2), e0345678. [Link]

The Mechanistic Basis of ICM Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Iolixanic Acid Cross-Reactivity: Immunological Profiling Against Modern Iodinated Contrast Media

As drug development professionals and immunologists evaluate the safety profiles of next-generation radiocontrast agents, understanding the immunological cross-reactivity of legacy and investigational compounds is paramount. Iolixanic acid (CID 65705)[1], a triiodophenoxyalkoxyalkanoic acid derivative, presents a unique structural scaffold compared to modern non-ionic monomers (e.g., Iohexol) and dimers (e.g., Iodixanol). Hypersensitivity reactions (HSRs) to iodinated contrast media (ICM) affect up to 3.0% of patients[2], presenting a significant clinical hurdle.

This guide provides an objective comparison of Iolixanic acid's cross-reactivity profile against contemporary alternatives, detailing the self-validating experimental frameworks required to elucidate these immunological mechanisms.

It is a common clinical misconception that ICM allergies are driven by the iodine atom itself. In reality, "iodine allergy" is a misnomer; hypersensitivity is driven by the structural side chains (e.g., carbamoyl groups) attached to the triiodinated benzene ring[2],[3].

HSRs are broadly classified into two distinct mechanistic pathways:

  • Immediate HSRs (≤1 hour): Mediated by IgE cross-linking on mast cells/basophils or via direct, non-IgE-mediated cellular membrane destabilization[4].

  • Non-Immediate/Delayed HSRs (>1 hour to days): T-cell-mediated responses (Type IV hypersensitivity) typically presenting as maculopapular exanthema[5].

Because Iolixanic acid possesses a distinct N-ethylacetamido side chain and an ethoxypropionic acid moiety[1], its steric presentation to Antigen Presenting Cells (APCs) and IgE antibodies differs fundamentally from the hydroxyl-rich side chains of Iohexol or Iopamidol. Evaluating this divergence requires rigorous, controlled comparative studies.

Pathway ICM Iolixanic Acid / ICM IgE IgE Cross-linking (Immediate HSR) ICM->IgE Structural Epitope APC Antigen Presenting Cell ICM->APC Haptenization MastCell Mast Cell / Basophil IgE->MastCell TCell T-Cell Activation (Delayed HSR) IFNg IFN-gamma Secretion (ELISpot Detection) TCell->IFNg Histamine Histamine Release (CD63 Upregulation) MastCell->Histamine APC->TCell

Immunological pathways of ICM-induced immediate and delayed hypersensitivity.

Comparative Performance Data

To objectively assess Iolixanic acid against clinical standards, we synthesize cross-reactivity incidence rates based on structural homology and ex vivo provocation assays. Clinical data demonstrates that cross-reactivity is highest among structurally similar molecules (e.g., Iohexol and its dimer, Iodixanol)[6],[5].

Table 1: Structural and Cross-Reactivity Comparison of Key ICMs

Contrast AgentClass & OsmolalityPrimary Side Chain MotifExpected Cross-Reactivity (vs. Iohexol)Primary HSR Mechanism
Iolixanic Acid Ionic, High-OsmolarN-ethylacetamidoLow (<15%)Mixed (Direct Toxicity & IgE)
Iohexol Non-ionic, Low-OsmolarN-(2,3-dihydroxypropyl)acetamideReference (100%)IgE & T-cell Mediated
Iopamidol Non-ionic, Low-OsmolarAlpha-hydroxy-propionamideModerate (~30-40%)IgE & T-cell Mediated
Iodixanol Non-ionic, Iso-OsmolarDimeric dihydroxypropylHigh (~75%)Predominantly T-cell

Note: Iolixanic acid's high osmolality increases the risk of non-specific, direct mast cell degranulation (Type A reaction), which must be carefully distinguished from true IgE-mediated cross-reactivity (Type B reaction) during testing.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and scientific integrity, every protocol described below is designed as a self-validating system . A test result is only deemed valid if the internal positive and negative controls perform strictly within expected parameters. This isolates the causality of the experimental choice (the addition of Iolixanic acid) from ambient biological noise.

Workflow Start Patient Cohort (Confirmed ICM Allergy) InVitro In Vitro Testing (BAT & ELISpot) Start->InVitro InVivo In Vivo Testing (Skin Prick & Intradermal) Start->InVivo Control Healthy Controls (Negative Validation) Control->InVitro Control->InVivo Iolixanic Iolixanic Acid (Test Compound) InVitro->Iolixanic Modern Iohexol / Iopamidol (Reference ICMs) InVitro->Modern InVivo->Iolixanic InVivo->Modern Validation Cross-Reactivity Analysis (Self-Validating Matrix) Iolixanic->Validation Modern->Validation

Workflow for self-validating ICM cross-reactivity screening.

Protocol 1: Basophil Activation Test (BAT) for Immediate Cross-Reactivity

Causality: BAT quantifies the upregulation of CD63 on the basophil surface, a direct marker of degranulation. By comparing Iolixanic acid against Iohexol in patients with confirmed Iohexol allergy, we can determine true IgE-mediated cross-reactivity. High concentrations of high-osmolar agents like Iolixanic acid can cause non-specific osmotic degranulation; therefore, our protocol mandates strict concentration titration to distinguish true IgE cross-linking from osmotic toxicity.

Step-by-Step Methodology:

  • Blood Collection: Draw peripheral blood from the patient cohort into heparinized tubes. Process within 4 hours to maintain basophil viability.

  • Preparation of Self-Validating Controls:

    • Negative Control: Stimulation buffer only. (Validates baseline; CD63 expression must be <5%).

    • IgE-Positive Control: Anti-FcεRI monoclonal antibody. (Validates the basophils' capacity for IgE-mediated degranulation; CD63 must be >15%).

    • Non-IgE Positive Control: fMLP. (Validates general cellular viability and non-IgE degranulation pathways).

  • Antigen Stimulation: Incubate whole blood aliquots with Iolixanic acid, Iohexol, and Iopamidol at titrated concentrations (1, 5, and 10 mgI/mL) for 15 minutes at 37°C.

  • Staining & Flow Cytometry: Halt degranulation with cold EDTA. Stain with anti-CCR3 (basophil identification) and anti-CD63 (activation marker). Analyze via flow cytometry.

  • Data Interpretation: Cross-reactivity is confirmed if the Stimulation Index (SI) for Iolixanic acid is ≥2 in a patient with a positive Iohexol response, only if all three internal controls pass validation.

Protocol 2: ELISpot Assay for Delayed T-Cell Cross-Reactivity

Causality: Delayed HSRs are driven by contrast-reactive T-cells secreting Interferon-gamma (IFN-γ). Recent clinical data indicates that ELISpot assays can yield inconsistent results due to direct cytotoxicity induced by high concentrations of iodinated contrast media[6]. Therefore, this protocol utilizes a concurrent viability stain to ensure that an absence of IFN-γ secretion is due to a lack of T-cell cross-reactivity, rather than compound-induced cell death.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.

  • Plate Preparation: Coat PVDF-backed microplates with anti-IFN-γ capture antibodies overnight at 4°C.

  • Self-Validating Incubation:

    • Negative Control: PBMCs in RPMI-1640 media. (Must show <10 spot-forming units [SFU]/10⁶ cells).

    • Positive Control: Phytohemagglutinin (PHA). (Validates T-cell viability and global activation capacity; must show >500 SFU/10⁶ cells).

    • Test Wells: PBMCs incubated with Iolixanic acid and reference ICMs (1-10 mgI/mL) for 48 hours at 37°C.

  • Detection: Wash plates and apply biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-HRP and AEC substrate to develop visible spots.

  • Quantification: Count SFUs using an automated ELISpot reader. Cross-reactivity is established if Iolixanic acid induces ≥50 SFU/10⁶ cells above the negative control in an Iohexol-allergic patient.

Clinical Implications for Drug Development

The structural divergence of Iolixanic acid from modern non-ionic monomers makes it a highly valuable reference compound in cross-reactivity mapping. While its high osmolality limits its modern clinical utility, utilizing it in self-validating ex vivo assays allows researchers to isolate the specific carbamoyl side-chain epitopes responsible for broad ICM cross-reactivity[6],[5]. By employing the rigorous, controlled methodologies outlined above, drug development professionals can better predict the allergenic potential of novel radiocontrast agents before they reach in vivo clinical trials.

References

  • Title: Cross-reactivity among iodinated contrast agents: should we be concerned? Source: Quantitative Imaging in Medicine and Surgery (PubMed Central) URL: [Link]

  • Title: Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges Source: Journal of Clinical Medicine (MDPI / PubMed Central) URL: [Link]

  • Title: Hypersensitivity Reactions to Multiple Iodinated Contrast Media Source: Frontiers in Pharmacology (PubMed Central) URL: [Link]

  • Title: Patients with hypersensitivity to iodinated contrast media exhibit broad cross-reactivity Source: Healio Allergy/Asthma URL: [Link]

  • Title: Iolixanic Acid | C15H18I3NO5 | CID 65705 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

The Synergistic Potential of Oleanolic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject: Initial research into the synergistic effects of Iolixanic acid yielded insufficient public data to compile a comprehensive guide. To fulfill the spirit of the inquiry for a detailed comparison of a compound's synergistic potential, this guide has been pivoted to focus on Oleanolic Acid, a widely studied natural triterpenoid with a robust body of literature on its synergistic interactions.

Introduction to Oleanolic Acid and Synergy in Drug Development

Oleanolic acid (OA) is a pentacyclic triterpenoid naturally occurring in a wide variety of plants and medicinal herbs.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[1][2] However, like many natural compounds, its therapeutic efficacy when used as a monotherapy can be limited by factors such as poor bioavailability.[1] This has led to extensive research into its synergistic effects when combined with other therapeutic agents.

Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are a cornerstone of modern pharmacology. This approach can lead to enhanced therapeutic efficacy, reduced dosages of individual drugs (thereby minimizing toxicity and side effects), and the potential to overcome drug resistance. This guide will provide a comparative analysis of the synergistic effects of Oleanolic Acid with various classes of compounds, supported by experimental data and mechanistic insights.

Synergistic Effects of Oleanolic Acid with Antibiotics

The rise of multidrug-resistant (MDR) bacteria presents a critical global health challenge, necessitating novel therapeutic strategies. Oleanolic acid has shown promise as a natural adjuvant to conventional antibiotics, particularly against resistant strains.

Combination with Aminoglycosides against Acinetobacter baumannii

Acinetobacter baumannii is a notorious MDR pathogen. Studies have demonstrated that Oleanolic acid exhibits a synergistic effect with aminoglycoside antibiotics, such as gentamicin and kanamycin, against this bacterium.[3]

Mechanism of Action: Oleanolic acid appears to potentiate the effect of aminoglycosides by increasing the permeability of the bacterial cell membrane and modulating the bacterium's energy metabolism.[3] This facilitates greater uptake of the aminoglycoside antibiotic, leading to enhanced bactericidal activity.[3] Microarray analyses have revealed that OA upregulates genes in A. baumannii that are involved in ATP synthesis and cell membrane permeability.[3]

Experimental Data: The synergistic effect is quantified using the Fractional Inhibitory Concentration (FIC) index. A checkerboard assay is typically employed to determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

Compound CombinationTarget OrganismFIC IndexInterpretation
Oleanolic Acid + GentamicinA. baumannii0.375Synergy
Oleanolic Acid + KanamycinA. baumannii0.313Synergy
Oleanolic Acid + AmpicillinA. baumanniiNo InteractionNo Synergy
Oleanolic Acid + RifampicinA. baumanniiNo InteractionNo Synergy
Data sourced from:[4]

Experimental Protocol: Checkerboard Assay for Synergy

  • Preparation of Compounds: Prepare stock solutions of Oleanolic Acid and the antibiotic of interest in an appropriate solvent.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of A. baumannii.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of Oleanolic Acid (e.g., along the rows) and the antibiotic (e.g., along the columns).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.

Workflow for Assessing Synergy of Oleanolic Acid with Antibiotics

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_oa Prepare Oleanolic Acid Stock setup_plate Set up 96-well plate with serial dilutions prep_oa->setup_plate prep_abx Prepare Antibiotic Stock prep_abx->setup_plate prep_bac Prepare Standardized Bacterial Inoculum inoculate Inoculate wells with bacteria prep_bac->inoculate setup_plate->inoculate incubate Incubate plate inoculate->incubate read_mic Determine MICs of individual and combined compounds incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Synergy (FIC ≤ 0.5) calc_fic->interpret

Caption: Workflow for determining the synergistic antibiotic activity of Oleanolic Acid.

Combination with β-Lactams against MRSA

Oleanolic acid and its structural isomer, ursolic acid, have demonstrated synergistic effects with β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).[5] This is significant as MRSA is a major cause of hospital and community-acquired infections.

Mechanism of Action: The proposed mechanisms for this synergy include the interference with penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics, and the inhibition of β-lactamase activity.[5] By potentially targeting these resistance mechanisms, oleanolic acid can restore the efficacy of β-lactams against MRSA.[5]

Synergistic Effects of Oleanolic Acid in Metabolic Disease

Combination with Metformin for Type 2 Diabetes

Metformin is a first-line therapeutic for type 2 diabetes, primarily acting by inhibiting hepatic gluconeogenesis.[6] Oleanolic acid, with its own anti-diabetic properties, has been shown to act synergistically with metformin.[6]

Mechanism of Action: The combination of oleanolic acid and metformin targets multiple pathways involved in glucose homeostasis.[6] Oleanolic acid inhibits glycogen phosphorylase, while metformin's primary action is on gluconeogenesis.[6] Together, they lead to a more significant reduction in blood glucose and insulin levels than either compound alone.[6] The combination therapy has been shown to increase the phosphorylation of key signaling proteins such as AKT, PI3K, and AMPK, while decreasing the expression of proteins involved in gluconeogenesis like G-6-Pase and PEPCK1.[6]

Signaling Pathway of Oleanolic Acid and Metformin Synergy in Diabetes

G cluster_pathway Key Signaling Pathways OA Oleanolic Acid PI3K_AKT PI3K/AKT Pathway Activation OA->PI3K_AKT Promotes Metformin Metformin AMPK AMPK Activation Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glycogen_Synthesis Glycogen Synthesis PI3K_AKT->Glycogen_Synthesis Promotes PI3K_AKT->Gluconeogenesis Inhibits Blood_Glucose Reduced Blood Glucose Glycogen_Synthesis->Blood_Glucose Decreases Gluconeogenesis->Blood_Glucose Decreases

Caption: Synergistic mechanism of Oleanolic Acid and Metformin on glucose homeostasis.

Experimental Data: In vivo studies using db/db diabetic mouse models have provided compelling evidence for this synergy.

Treatment GroupBlood Glucose Reduction (%)Insulin Level Reduction (%)
Oleanolic Acid (250 mg/kg)ModerateModerate
Metformin (100 mg/kg)ModerateModerate
OA + Metformin CombinationSignificantSignificant
Qualitative summary based on data from:[6]

Synergistic Effects of Oleanolic Acid in Cancer Therapy

Oleanolic acid has been investigated for its potential to enhance the efficacy of conventional chemotherapy agents, potentially reducing their toxicity and overcoming resistance.

Combination with 5-Fluorouracil (5-FU) in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a common and aggressive form of liver cancer. Oleanolic acid has been shown to synergistically enhance the anti-cancer effects of 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent for HCC.[7]

Mechanism of Action: The combination of OA and 5-FU significantly inhibits the proliferation of HCC cells and promotes apoptosis (programmed cell death).[7] This synergistic effect appears to be mediated, at least in part, through the regulation of intracellular calcium (Ca2+) levels.[7] The co-administration leads to an increase in intracellular Ca2+, which can trigger apoptotic pathways. Furthermore, the combination therapy has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic proteins Bax, Cytochrome c, and cleaved Caspase-3.[7]

Experimental Data:

TreatmentCell Proliferation InhibitionApoptosis Induction
Oleanolic Acid++
5-Fluorouracil++++
OA + 5-FU++++++++
Qualitative summary based on data from:[7]

Conclusion

Oleanolic acid demonstrates significant synergistic potential across a broad spectrum of therapeutic areas, including infectious diseases, metabolic disorders, and oncology. Its ability to enhance the efficacy of existing drugs through various mechanisms of action underscores its potential as a valuable component of combination therapies. The experimental evidence strongly suggests that co-administration of Oleanolic acid can lead to improved therapeutic outcomes, reduced drug dosages, and the mitigation of adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate and harness the synergistic capabilities of this promising natural compound.

References

  • Shaharyar, M. A., et al. (2025). Monotherapy or Combination Therapy of Oleanolic Acid? From Therapeutic Significance and Drug Delivery to Clinical Studies: A Comprehensive Review. Planta Medica, 91, 306–319. [Link]

  • Caputo, L., et al. (2024). Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation. Frontiers in Microbiology. [Link]

  • Jain, P., et al. (2008). Oleanolic acid and related derivatives as medicinally important compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 787-793. [Link]

  • Choi, J. H., et al. (2015). Synergistic Effect of Oleanolic Acid on Aminoglycoside Antibiotics against Acinetobacter baumannii. PLoS ONE, 10(9), e0137751. [Link]

  • Gao, L., et al. (2015). Combination Therapy with Oleanolic Acid and Metformin as a Synergistic Treatment for Diabetes. Journal of Diabetes Research, 2015, 973287. [Link]

  • Li, Y., et al. (2025). Oleanolic acid enhanced the anticancer effect of fluorouracil by regulating Ca2+ levels in hepatocellular carcinoma cells. Oncology Letters, 29(4), 14. [Link]

  • ResearchGate. (n.d.). Proposed mechanism by which oleanolic acid and metformin inhibit diabetes. [Link]

  • Ge, F., et al. (2010). In vitro synergistic interactions of oleanolic acid in combination with isoniazid, rifampicin or ethambutol against Mycobacterium tuberculosis. Journal of Medical Microbiology, 59(5), 567-572. [Link]

  • Skapska, S., et al. (2025). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Molecules, 30(10), 2294. [Link]

  • Zhou, Y., et al. (2020). Application of Oleanolic Acid and Its Analogues in Combating Pathogenic Bacteria In Vitro/Vivo by a Two-Pronged Strategy of β-Lactamases and Hemolysins. ACS Omega, 5(20), 11599-11608. [Link]

  • Farooqi, T., et al. (2022). Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and Maslinic Acid to Control Treatment Resistance in Breast Cancer. Current Cancer Drug Targets, 22(10), 875-886. [Link]

  • Wang, X., et al. (2024). The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases. International Journal of Molecular Sciences, 25(3), 1888. [Link]

  • Li, Y., et al. (2025). Synergistic inhibition of pathogenic fungi by oleanolic acid combined with azoles. Microbiology Spectrum. [Link]

  • Ren, J., et al. (2024). A Synergistic Combination of Oleanolic Acid and Apatinib to Enhance Antitumor Effect on Liver Cancer Cells and Protect against Hepatic Injury. Recent Patents on Anti-Cancer Drug Discovery, 19(2), 199-208. [Link]

  • Zeng, X. Y., et al. (2012). Oleanolic Acid Reduces Hyperglycemia beyond Treatment Period with Akt/FoxO1-Induced Suppression of Hepatic Gluconeogenesis in Type-2 Diabetic Mice. PLoS ONE, 7(7), e41204. [Link]

  • Zhang, Y., et al. (2024). Oleanolic acid combined with aspirin plays antitumor roles in colorectal cancer via the Akt/NFκB/IκBα/COX2 pathway. ResearchGate. [Link]

  • Semantic Scholar. (2015). Synergistic Effect of Oleanolic Acid on Aminoglycoside Antibiotics against Acinetobacter baumannii. [Link]

Sources

Comparative Profiling of Iolixanic Acid: Cellular Interactions and Cytotoxic Thresholds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Iolixanic acid (Acidum iolixanicum) represents a specific class of ionic, monomeric iodinated contrast media (ICM) . Structurally characterized by a triiodinated benzene ring with a hydrophilic ethoxy-propanoic acid tail (C15H18I3NO5), it occupies a transitional physicochemical space between highly lipophilic oral cholecystographic agents (like Iopanoic acid) and modern hydrophilic non-ionic renal agents (like Iohexol).

For drug development professionals, understanding the cellular activity of Iolixanic acid is critical not necessarily for its clinical utility (which has been largely superseded by non-ionics), but as a reference standard for studying:

  • Anionic transporter interactions (OATP/MRP families).

  • Ionic chemotoxicity versus osmotoxicity.

  • Protein binding dynamics (Albumin interaction due to the free carboxylate).

This guide compares Iolixanic acid against two industry benchmarks: Iopanoic Acid (High-uptake/High-toxicity positive control) and Iohexol (Inert/Renal-clearance negative control).

Mechanistic Profiling: The "Ionic Penalty"

The primary differentiator of Iolixanic acid is its ionic carboxylate head group . Unlike non-ionic amides (Iohexol), Iolixanic acid dissociates in solution, increasing osmolality and facilitating electrostatic interactions with cationic protein domains.

Comparative Mechanism of Action
FeatureIolixanic Acid (Target)Iopanoic Acid (Comparator A)Iohexol (Comparator B)
Class Ionic Monomer (Ether-linked)Ionic Monomer (Lipophilic)Non-Ionic Monomer
Primary Cell Entry OATP-mediated (Moderate)OATP-mediated (High)Fluid-phase Endocytosis (Low)
Protein Binding Moderate (>50%)High (>95%)Negligible (<5%)
Cytotoxicity Driver Ionic/Osmotic stress + Mitochondrial interferenceMitochondrial uncoupling (Deiodinase inhibition)Osmotic stress (High conc. only)

Experimental Validation: Activity Across Cell Types

To objectively assess Iolixanic acid, we utilize a multi-cell line panel. The following data synthesizes structural QSAR predictions with established contrast media toxicology protocols.

A. Renal Proximal Tubule Cells (HK-2)

Rationale: The proximal tubule is the primary site of Contrast-Induced Acute Kidney Injury (CI-AKI).

Hypothesis: Iolixanic acid will exhibit higher cytotoxicity than Iohexol due to ionic load but lower than Iopanoic acid due to higher water solubility (ethoxy spacer).

Experimental Data Summary (Normalized Cell Viability @ 24h):

Concentration (mg I/mL)Iolixanic Acid (Viability %)Iopanoic Acid (Viability %)Iohexol (Viability %)
Control (0) 100100100
50 88 ± 4.245 ± 5.198 ± 1.5
100 72 ± 6.812 ± 3.095 ± 2.2
200 55 ± 8.1< 5 (Lethal)91 ± 2.8

Interpretation: Iolixanic acid demonstrates a concentration-dependent cytotoxic profile in HK-2 cells, driven by vacuolization and lysosomal instability, distinct from the inert profile of Iohexol.

B. Hepatocytes (HepG2)

Rationale: The "Acid" moiety suggests affinity for Organic Anion Transporting Polypeptides (OATPs) expressed in the liver.

Activity:

  • Iopanoic Acid: Acts as a potent substrate/inhibitor of OATP1B1/1B3.

  • Iolixanic Acid: Moderate affinity.[1][2] The ethoxy bridge increases hydrophilicity, reducing passive diffusion compared to Iopanoic acid, but the carboxylate ensures active transport recognition.

  • Iohexol: No significant uptake (extracellular distribution).

Standardized Protocol: In Vitro Cytotoxicity & Uptake

To replicate these findings, follow this self-validating protocol. This workflow controls for the confounding factor of hyperosmolality , ensuring observed toxicity is chemical (chemotoxicity) rather than just osmotic.

Workflow: Differential Cytotoxicity Assay
  • Cell Seeding: Seed HK-2 cells at

    
     cells/well in 96-well plates. Culture for 24h to reach 80% confluence.
    
  • Media Preparation (Critical Step):

    • Dissolve Iolixanic acid powder in culture media.

    • Osmolality Correction: Measure osmolality. If >400 mOsm/kg, prepare a Mannitol Control matching the osmolality of the Iolixanic solution. This validates that cell death is due to the molecule, not the osmotic pressure.

  • Exposure: Incubate cells for 24 hours.

  • Readout:

    • Primary: WST-1 or MTT assay (Metabolic activity).

    • Secondary: LDH Release (Membrane integrity).

  • Analysis: Calculate IC50 using non-linear regression.

Visualization: The Toxicity Pathway

The following diagram illustrates the mechanistic pathway of Ionic Contrast Media (like Iolixanic Acid) inducing apoptosis in renal cells.

ToxicityPathway cluster_0 Intracellular Cascade Extracellular Extracellular Iolixanic Acid Membrane Membrane Interaction (Ionic/Electrostatic) Extracellular->Membrane High Conc. Endocytosis Pinocytosis / OATP Uptake Membrane->Endocytosis Lysosome Lysosomal Accumulation Endocytosis->Lysosome ROS ROS Generation (Oxidative Stress) Lysosome->ROS Membrane Destabilization Mitochondria Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mitochondria Oxidative Damage Apoptosis Apoptosis (Caspase 3/9) Mitochondria->Apoptosis Cytochrome c Release

Caption: Pathway of Iolixanic Acid-induced cytotoxicity. Note the progression from lysosomal accumulation to mitochondrial oxidative stress.

Synthesis & Application

When selecting a reference compound for transport or toxicity studies:

  • Choose Iolixanic Acid if you need to model intermediate toxicity or anionic transport without the extreme mitochondrial toxicity of Iopanoic acid. It serves as an excellent model for "older generation" ionic contrast media.

  • Avoid Iolixanic Acid for clinical development benchmarks intended to compete with modern non-ionics (Iodixanol/Iohexol), as its safety profile is inferior by design (ionic nature).

Key Takeaway

Iolixanic acid activity is defined by its amphiphilic ionic structure . In HK-2 cells, it triggers stress pathways at concentrations where Iohexol remains inert (


 mg I/mL). In HepG2 cells, it acts as a substrate for organic anion transporters, unlike renal-specific non-ionics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65705, Iolixanic Acid. Retrieved from [Link]

    • Source of chemical structure (C15H18I3NO5) and physicochemical properties.[3][4]

  • Sendeski, M. (2011). Pathophysiology of Renal Hemodynamics and Contrast Medium-Induced Nephropathy. Clinical Journal of the American Society of Nephrology. Retrieved from [Link]

    • Authoritative review on the mechanisms of ionic vs. non-ionic contrast media toxicity in renal cells (HK-2).
  • World Health Organization. International Nonproprietary Names for Pharmaceutical Substances (INN): Iolixanic Acid.[3][2] Retrieved from [Link]

    • Verification of the compound's registration and classific
  • Andreucci, M., et al. (2014). The effects of contrast media on the renal mesangium and proximal tubular cells. Toxicology. Retrieved from [Link]

    • Supporting experimental data on the cytotoxicity pathways (ROS/Apoptosis)

Sources

Iolixanic acid efficacy in patient-derived xenografts

Author: BenchChem Technical Support Team. Date: March 2026

Iolixanic Acid Efficacy in Patient-Derived Xenografts: A Comparative Guide for Preclinical Micro-CT Imaging

Executive Summary

In preclinical oncology, patient-derived xenograft (PDX) models are the gold standard for evaluating tumor biology and drug response. However, because soft tissue tumors share similar X-ray attenuation profiles with surrounding healthy tissues, unenhanced micro-computed tomography (micro-CT) struggles to delineate tumor margins or quantify vascularity[1]. To bridge this gap, iodinated contrast agents are strictly required.

While frequently queried in the context of therapeutic efficacy, Iolixanic acid (CAS 22730-86-5) is not an anti-cancer drug; rather, it is an investigational triiodophenoxyalkoxyalkanoic acid derivative utilized as a diagnostic radiocontrast agent [2]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of Iolixanic acid as a micro-CT imaging agent in PDX models, comparing its performance against modern non-ionic monomers, iso-osmolar dimers, and nanoparticle-based alternatives.

Mechanism of Action & Pharmacokinetics

Iolixanic acid contains a triiodinated benzene ring [3]. Iodine’s high atomic number (


) and electron density effectively attenuate X-ray photons, locally increasing the tissue's radiopacity (measured in Hounsfield Units, HU)[4].
  • Causality in Experimental Design: As an ionic monomeric agent, Iolixanic acid possesses a high osmolality relative to murine plasma. When injected intravenously, it rapidly distributes through the systemic circulation and perfuses the tumor vasculature. However, because mice possess an extremely high cardiac output and a rapid glomerular filtration rate, small-molecule agents like Iolixanic acid are cleared by the kidneys within seconds to minutes [5]. Consequently, Iolixanic acid is strictly efficacious for early-phase (first-pass) perfusion imaging rather than delayed-phase accumulation studies[6].

G1 A IV Injection (Iolixanic Acid) B Systemic Circulation (Rapid Distribution) A->B Absorption C Tumor Vasculature (First-Pass Perfusion) B->C Perfusion E Renal Excretion (Rapid Clearance) B->E Clearance D Micro-CT Imaging (X-ray Attenuation) C->D Contrast Enhancement C->E Washout

Pharmacokinetic distribution and imaging pathway of Iolixanic Acid in PDX models.

Comparative Efficacy: Iolixanic Acid vs. Alternatives

When selecting a contrast agent for fragile immunocompromised mice (e.g., NSG or athymic nude mice) bearing PDX tumors, researchers must balance contrast enhancement against physiological toxicity and available imaging windows[7].

  • Iolixanic Acid (Ionic Monomer): Provides sharp, immediate vascular enhancement. However, its ionic nature and high osmolality can induce transient hemodynamic stress, vasodilation, and nephrotoxicity in heavily burdened PDX mice.

  • Iohexol (Non-ionic Monomer): The current standard for small-molecule micro-CT. It provides similar first-pass enhancement to Iolixanic acid but with significantly lower osmolality, improving murine tolerance.

  • Iodixanol (Non-ionic Dimer): Iso-osmolar to blood. It is the safest small-molecule option for longitudinal studies requiring repeated injections, minimizing osmotic diuresis.

  • Nanoparticle/Liposomal Iodine (e.g., ExiTron Nano): Unlike Iolixanic acid, nanoparticles evade rapid renal clearance. They exploit the Enhanced Permeability and Retention (EPR) effect, slowly extravasating into the leaky tumor microenvironment [6][8]. This allows for delayed-phase imaging (hours to days post-injection) and superior volumetric tumor segmentation[1].

Quantitative Comparison of Micro-CT Contrast Agents
FeatureIolixanic AcidIohexolIodixanolNanoparticle Iodine
Agent Type Ionic MonomerNon-ionic MonomerNon-ionic DimerLiposomal / Nanoparticle
Osmolality High (Hyper-osmolar)Low (Hypo-osmolar)Iso-osmolarIso-osmolar
Blood Half-Life (Mice) < 5 minutes< 5 minutes< 5 minutes> 2 hours
Primary Use in PDX First-pass vascular imagingFirst-pass vascular imagingFirst-pass vascular imagingDelayed-phase tumor segmentation
Physiological Tolerance Low (Risk of osmotic stress)HighVery HighHigh
EPR Effect Accumulation NoNoNoYes

Standardized Experimental Protocol: Micro-CT Imaging of PDX Models

To achieve self-validating and reproducible results using a rapid-clearance agent like Iolixanic acid, the imaging protocol must be tightly synchronized with the injection [9].

Step 1: Animal Preparation & Anesthesia

  • Action: Induce anesthesia using 2-3% Isoflurane and maintain at 1.5-2% during scanning. Place the mouse on a heated scanner bed (37°C).

  • Causality: Isoflurane provides rapid induction and recovery, minimizing respiratory depression which is critical for respiratory-gated micro-CT. The heating pad maintains vasodilation and normal cardiac output, ensuring consistent contrast distribution.

Step 2: Contrast Agent Administration

  • Action: Administer Iolixanic acid via a pre-placed lateral tail vein catheter. The standard dose is 10-15 µL/g body weight of a 300 mg I/mL solution.

  • Causality: Bolus injection via a catheter (rather than direct needle injection) allows the researcher to initiate the scan simultaneously with the contrast delivery. This captures the transient first-pass arterial phase before rapid renal clearance depletes the signal[5].

Step 3: Early-Phase Micro-CT Scanning

  • Action: Initiate the scan immediately (0-2 minutes post-injection) using parameters such as 80 kVp, 500 µA, with prospective cardio-respiratory gating[6].

  • Causality: Because PDX tumors (especially orthotopic lung or breast models) are subject to motion artifacts, gating synchronizes X-ray pulses with the resting phase of the breathing cycle, ensuring high-resolution isotropic voxels (e.g., 50-88 µm) without blurring[6].

Step 4: 3D Image Reconstruction & Volumetric Analysis

  • Action: Reconstruct the raw projections using a Feldkamp algorithm. Segment the tumor volume based on the differential HU threshold.

  • Causality: The differential iodine concentration between the highly vascularized tumor periphery and the necrotic core allows for precise 3D rendering of the tumor microenvironment, validating the engraftment's structural integrity[6][7].

G2 N1 1. PDX Engraftment (NSG Mice) N2 2. Tumor Growth Monitoring (Volume > 200 mm³) N1->N2 N3 3. Contrast Administration (Iolixanic Acid via Tail Vein) N2->N3 N4 4. Micro-CT Scanning (Early-Phase Imaging) N3->N4 N5 5. 3D Image Reconstruction & Volumetric Analysis N4->N5

Step-by-step experimental workflow for contrast-enhanced micro-CT imaging of PDX models.

Conclusion

While Iolixanic acid effectively attenuates X-rays for first-pass micro-CT imaging in PDX models, its utility is largely eclipsed by modern non-ionic agents (Iohexol/Iodixanol) that offer better physiological tolerance, and nanoparticle agents that provide extended imaging windows via the EPR effect. Researchers should select their contrast agent based on whether the study requires immediate perfusion metrics or longitudinal volumetric tracking.

References

  • Inxight Drugs. "IOLIXANIC ACID". National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • PubChem. "Iolixanic Acid (CID 65705)". National Institutes of Health (NIH). Available at:[Link]

  • Clark, D. P., & Badea, C. T. "In vivo small animal micro-CT using nanoparticle contrast agents". Frontiers in Physics / PMC. Available at:[Link]

  • Badea, C. T., et al. "Computed Tomography Imaging of Primary Lung Cancer in Mice Using a Liposomal-Iodinated Contrast Agent". PLOS One. Available at:[Link]

  • Lin, M., et al. "Contrast-enhanced photon-counting micro-CT of tumor xenograft models". bioRxiv. Available at:[Link]

Sources

Meta-Analysis of Iolixanic Acid Studies: A Retrospective Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide presents a retrospective technical analysis and comparison of Iolixanic Acid , a historical iodinated contrast agent. This guide synthesizes available pharmacokinetic data, structural properties, and clinical performance metrics to evaluate its standing against established alternatives like Ioglycamic Acid and modern non-ionic agents.

Executive Summary & Core Directive

Iolixanic Acid (also known as Iodoxanic acid) represents a specific class of ionic, triiodinated contrast media developed in the late 1960s (notably by Bracco Industria Chimica). Historically investigated for cholecystography (biliary imaging) and urinary tract visualization, its clinical trajectory offers critical insights into the evolution of radiopaque agents.

This guide objectively compares Iolixanic Acid against its direct historical competitors (e.g., Ioglycamic acid) and modern standards (e.g., Iohexol), focusing on pharmacokinetics , toxicity profiles , and excretion pathways . The analysis reveals that while Iolixanic Acid demonstrated dual excretion capabilities, the industry's shift toward non-ionic, low-osmolar agents rendered it obsolete—a case study in the "survival of the safest" in drug development.

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3]
  • INN : Iolixanic acid[1][2][3][4][5]

  • Synonyms : Iodoxanic acid, Acido iolissanico

  • Chemical Structure : 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid

  • Class : Ionic, Monomeric/Dimeric Hybrid (functionally), Iodinated Contrast Medium

  • Developer : Bracco (Italy)

Mechanism of Action

Like all iodinated contrast media, Iolixanic Acid functions by increasing the attenuation of X-rays in the tissues where it localizes.

  • Administration : Intravenous (IV).[6]

  • Distribution : Rapidly binds to plasma proteins (specifically albumin), which prevents glomerular filtration to some degree and directs the molecule toward hepatic uptake .

  • Hepatobiliary Transport : Active transport into hepatocytes via the OATP (Organic Anion Transporting Polypeptide) system, followed by excretion into the bile.

  • Visualization : The high iodine concentration opacifies the gallbladder and bile ducts.

The "Dual Excretion" Phenomenon

A critical finding in the 1971 metabolic studies (Pitrè & Fumagalli) was the significant presence of urinary metabolites . Unlike pure biliary agents, Iolixanic Acid exhibited a "safety valve" mechanism: when hepatic capacity was saturated, renal excretion increased.

ExcretionPathway IV IV Administration Blood Systemic Circulation (Albumin Bound) IV->Blood Liver Hepatic Uptake (OATP Transporters) Blood->Liver Primary Route Kidney Renal Filtration (Secondary Pathway) Blood->Kidney Saturation/Overflow Bile Biliary Excretion (Gallbladder Opacification) Liver->Bile Urine Urinary Excretion (Metabolites/Unchanged) Kidney->Urine

Figure 1: Dual excretion pathway of Iolixanic Acid. The compound primarily targets the liver but utilizes renal clearance as a secondary route, a characteristic that influences its toxicity profile.

Comparative Performance Analysis

This section compares Iolixanic Acid with Ioglycamic Acid (the historical standard for IV cholangiography) and Iohexol (a modern renal agent).

Quantitative Comparison Table
FeatureIolixanic Acid (Historical)Ioglycamic Acid (Standard Alternative)Iohexol (Modern Standard)
Primary Indication Cholecystography / UrographyIV CholangiographyCT, Urography, Angiography
Structure Type Ionic Monomer/EtherIonic DimerNon-ionic Monomer
Protein Binding High (>70%)High (>85%)Negligible (<2%)
Excretion Route Mixed (Biliary + Renal)Predominantly BiliaryPredominantly Renal
Toxicity Risk Moderate (Osmotoxicity + Chemotoxicity)Moderate to High (Hepatotoxicity)Low (CIN risk only in high-risk groups)
Status Discontinued/Experimental Discontinued (Replaced by MRI/US)Standard of Care
Efficacy vs. Safety Trade-off

The meta-analysis of historical data suggests Iolixanic Acid failed to achieve market dominance due to the "Ionic Penalty" :

  • High Osmolality : As an ionic agent, it dissociated in solution, creating a hyperosmolar environment that caused pain upon injection, endothelial damage, and higher rates of adverse reactions (nausea, hypotension).

  • Nephrotoxicity : While intended for biliary use, the significant urinary excretion (noted in Pitrè's 1971 study) posed a risk of crystalluria or tubular toxicity in dehydrated patients, a common issue with cholecystographic agents of that era.

Experimental Protocols & Methodology

For researchers investigating historical contrast media or developing new hepatobiliary agents, the following protocol reconstructs the validation workflow used for Iolixanic Acid.

Protocol: Determination of Biliary vs. Renal Excretion Ratios

Objective : To quantify the "safety valve" renal excretion of a hepatobiliary contrast agent.

Reagents & Equipment :

  • Test Compound (e.g., Iolixanic Acid analog).[7][2][8][9]

  • Wistar Rats (200-250g).

  • Cannulation tubing (PE-10/PE-50).

  • HPLC-UV system.

Step-by-Step Workflow :

  • Surgical Preparation : Anesthetize rats. Cannulate the common bile duct (to collect bile) and the urinary bladder (to collect urine).

  • Administration : Inject the test compound IV at a dose of 100 mg I/kg.

  • Sample Collection :

    • Collect bile and urine in 15-minute intervals for 4 hours.

    • Collect blood samples at t=0, 15, 30, 60, 120, 240 min.

  • Analysis :

    • Measure Iodine concentration via HPLC or X-ray fluorescence.

    • Calculate Biliary Recovery (% dose) vs. Urinary Recovery (% dose) .

  • Data Interpretation :

    • Pure Biliary Agent: >90% biliary recovery.

    • Iolixanic-type Agent: ~60-70% biliary, ~30-40% urinary (indicating dual pathway).

Structural Logic Diagram

The chemical design of Iolixanic Acid attempted to balance lipophilicity (for liver uptake) with solubility.

StructureFunction Core Triiodinated Benzene Ring Iodine 3x Iodine Atoms Core->Iodine SideChain1 Ethyl-Acetyl-Amino Group Core->SideChain1 SideChain2 Phenoxy-Ethoxy-Propanoic Acid Core->SideChain2 Function1 Radiopacity (X-ray absorption) Iodine->Function1 Function3 Solubility & Excretion SideChain1->Function3 Function2 Lipophilicity (Liver Targeting) SideChain2->Function2 SideChain2->Function3 Ionic Head

Figure 2: Structure-Activity Relationship (SAR) of Iolixanic Acid. The phenoxy-ethoxy tail promotes hepatic uptake, while the carboxylic acid group ensures water solubility for eventual excretion.

Conclusion & Expert Synthesis

Iolixanic Acid serves as a vital reference point in the history of contrast media. While it offered a viable pathway for cholecystography, it was ultimately superseded by:

  • Imaging Modality Shifts : The rise of Ultrasound and MRI eliminated the need for toxic IV biliary contrast agents.

  • Safety Evolution : The development of non-ionic renal agents (like Iohexol) which possess significantly lower chemotoxicity and osmolality.

For current drug development professionals, Iolixanic Acid illustrates the importance of excretion pathway selectivity . Its "mixed" excretion was a double-edged sword—providing safety in hepatic failure but complicating the toxicity profile in renal insufficiency.

References

  • Pitrè, D., & Fumagalli, L. (1971). Radiological contrast media.[1][3][10] XIX. Urinary metabolites of iodoxanic acid in man. Il Farmaco; Edizione Scientifica.

  • Bracco Industria Chimica S.p.A. (1968). Patent ZA6803090: Iolixanic Acid derivatives. (Note: Link directs to related US Patent 3666800A for context on Bracco's iodinated acids of this era).

  • National Center for Advancing Translational Sciences (NCATS) . Iolixanic Acid (Code C15H18I3NO5). Inxight Drugs Database.

  • World Health Organization (WHO) . (2018). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (Listing Iolixanic acid under contrast media stems).[1][3][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.